molecular formula C12H13NO6 B554537 Z-D-Asp-OH CAS No. 78663-07-7

Z-D-Asp-OH

Número de catálogo: B554537
Número CAS: 78663-07-7
Peso molecular: 267.23 g/mol
Clave InChI: XYXYXSKSTZAEJW-SECBINFHSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Z-D-Asp-OH, also known as N-Carbobenzoxy-D-Aspartic Acid, is a protected amino acid derivative of D-aspartic acid (CAS 78663-07-7) that serves as a critical building block in synthetic chemistry and life sciences research. This compound features a benzyloxycarbonyl (Z or Cbz) protecting group on the amine, which is instrumental in facilitating complex peptide synthesis. The Cbz group enhances the stability of the resulting peptides and allows for selective deprotection under mild conditions without affecting other sensitive functional groups, making it invaluable for the stepwise construction of complex peptide sequences. With a molecular formula of C12H13NO6 and a molecular weight of 267.24 g/mol, it is characterized as a white crystalline powder with a typical purity of ≥98% . In practical application, this compound is extensively used in pharmaceutical development and drug discovery for the synthesis of various bioactive peptides, including antimicrobial peptides and other compounds with potential therapeutic applications . Its role extends to protein engineering and the preparation of biochemical reagents. The compound is supplied with detailed analytical specifications, including a specific rotation [α]D20 of -8.3°±1.5° (C=2 in Acetic Acid) and a melting point range of approximately 112-122°C . For optimal stability, it is recommended to store the product sealed in a dry environment at 2-8°C for long-term preservation . This product is intended for research purposes only and is not for diagnostic or therapeutic human use .

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(2R)-2-(phenylmethoxycarbonylamino)butanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO6/c14-10(15)6-9(11(16)17)13-12(18)19-7-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,13,18)(H,14,15)(H,16,17)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYXYXSKSTZAEJW-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@H](CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78663-07-7
Record name (2R)-2-{[(benzyloxy)carbonyl]amino}butanedioic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Technical Guide to the Chemical Properties and Applications of Z-D-Asp-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-α-Benzyloxycarbonyl-D-aspartic acid (Z-D-Asp-OH) is a protected amino acid derivative with significant applications in synthetic peptide chemistry and as a structural motif in the design of enzyme inhibitors, notably those targeting caspases. This technical guide provides a comprehensive overview of the chemical properties, experimental applications, and relevant biochemical pathways associated with this compound. Detailed experimental methodologies and structured data tables are presented to facilitate its use in research and development.

Chemical and Physical Properties

This compound is a white to off-white crystalline powder. The benzyloxycarbonyl (Z) group serves as a crucial protecting group for the α-amino functionality, enabling its use as a building block in peptide synthesis.

Identifiers and General Properties
PropertyValueReference
IUPAC Name (2R)-2-(phenylmethoxycarbonylamino)butanedioic acid[1]
Synonyms N-Benzyloxycarbonyl-D-aspartic acid, Cbthis compound[2]
CAS Number 78663-07-7[3]
Molecular Formula C₁₂H₁₃NO₆[3]
Molecular Weight 267.23 g/mol [1][3]
Appearance White to off-white solid powder[2][3]
Physicochemical Data
PropertyValueReference
Melting Point 117 °C[2]
Solubility Ethanol: 100 mg/mL (with ultrasonic assistance) Methanol: Sparingly soluble[3][4]
pKa (Predicted) 3.75 ± 0.23[4]
Optical Rotation -10° (c=7 in acetic acid)[2][4]

Chemical Reactivity and Applications

The primary utility of this compound lies in its application as a building block in peptide synthesis and as a scaffold for inhibitor design.

Peptide Synthesis

This compound is suitable for solution-phase peptide synthesis. The benzyloxycarbonyl (Z) protecting group is stable under a variety of coupling conditions and can be removed via catalytic hydrogenation. However, a significant challenge in the synthesis of peptides containing aspartic acid is the base-catalyzed formation of an aspartimide intermediate.[5][6] This side reaction can lead to a mixture of α- and β-peptides and racemization, complicating purification and reducing the yield of the desired product.[5][7] The propensity for aspartimide formation is sequence-dependent, with Asp-Gly and Asp-Asn motifs being particularly susceptible.[5][6]

Strategies to mitigate aspartimide formation include the use of bulky side-chain protecting groups or modified backbone structures.[7][8][9]

Caspase Inhibition

Caspases, a family of cysteine proteases, play a critical role in apoptosis (programmed cell death) and inflammation.[10][11] They exhibit a strong preference for cleaving peptide substrates after an aspartic acid residue.[12] This specificity has made aspartic acid derivatives key components in the design of caspase inhibitors.

While this compound itself is not a potent inhibitor, its derivatives, such as the fluoromethylketone (FMK) adduct (Z-D-Asp-FMK), are used to create irreversible caspase inhibitors. The general structure of many peptide-based caspase inhibitors incorporates a recognition sequence ending in an aspartate residue, which is recognized by the caspase active site.[10][12] The "Z" group can also be part of the inhibitor structure, contributing to binding interactions.[13]

Experimental Protocols

General Protocol for Peptide Coupling using this compound

This protocol describes a general procedure for coupling this compound to an amino acid ester in solution phase.

Materials:

  • This compound

  • Amino acid ester hydrochloride (e.g., H-Gly-OEt·HCl)

  • Coupling reagent (e.g., HBTU, HATU)

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA)

  • Anhydrous solvent (e.g., Dichloromethane - DCM, or N,N-Dimethylformamide - DMF)

  • Stir plate and stir bar

  • Round bottom flask

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, flash chromatography system)

Procedure:

  • Activation: Dissolve this compound (1.0 eq) and the coupling reagent (1.05 eq) in anhydrous DCM or DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the solution at 0 °C for 5-10 minutes.

  • Coupling: In a separate flask, dissolve the amino acid ester hydrochloride (1.1 eq) in anhydrous DCM or DMF and add DIPEA (2.5 eq) to neutralize the salt.

  • Add the neutralized amino acid ester solution to the activated this compound solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate (B1210297). Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Aspartimide Formation Susceptibility Test

This protocol can be used to evaluate the propensity of an Asp-containing peptide to form an aspartimide.

Materials:

  • Synthesized peptide containing an Asp residue on a solid-phase resin.

  • Fmoc deprotection solution: 20% piperidine (B6355638) in DMF.

  • Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).

  • HPLC system for analysis.

Procedure:

  • Take a small sample of the peptide-resin.

  • Treat the resin with the Fmoc deprotection solution (20% piperidine in DMF) for an extended period (e.g., 2-12 hours) at room temperature.[8]

  • After treatment, wash the resin thoroughly with DMF and DCM and dry it under vacuum.

  • Cleave the peptide from the resin using a standard cleavage cocktail.

  • Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and dry the peptide pellet.

  • Analyze the crude peptide by HPLC. The appearance of new peaks with the same mass as the desired peptide, often eluting earlier, is indicative of aspartimide formation and its subsequent hydrolysis products (α- and β-peptides).[5]

Signaling Pathways and Logical Workflows

Caspase Activation Pathway

Caspases are synthesized as inactive zymogens (procaspases) and are activated through a proteolytic cascade. The diagram below illustrates a simplified model of the intrinsic (mitochondrial) pathway of apoptosis, where initiator caspases (like Caspase-9) activate executioner caspases (like Caspase-3), which then cleave cellular substrates, leading to cell death. Aspartate-based inhibitors, such as those derived from this compound, would target the active sites of these caspases.

G Simplified Intrinsic Apoptosis Pathway Apoptotic_Stimulus Apoptotic Stimulus (e.g., DNA Damage) Bax_Bak Bax/Bak Activation Apoptotic_Stimulus->Bax_Bak Mitochondrion Mitochondrion Bax_Bak->Mitochondrion permeabilizes Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Assembly Cytochrome_c->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Caspase9 Active Caspase-9 Apoptosome->Caspase9 activates Procaspase9 Procaspase-9 Procaspase9->Apoptosome Procaspase3 Procaspase-3 Caspase9->Procaspase3 cleaves & activates Caspase3 Active Caspase-3 Substrates Cellular Substrates Caspase3->Substrates cleaves Apoptosis Apoptosis Substrates->Apoptosis Inhibitor Z-Asp-based Inhibitor Inhibitor->Caspase9 inhibits Inhibitor->Caspase3 inhibits

Caption: Simplified Intrinsic Apoptosis Pathway

Workflow for Peptide Synthesis and Purity Analysis

The following diagram outlines the logical workflow from peptide synthesis to the analysis of potential aspartimide-related impurities.

G Workflow for Aspartimide Formation Analysis Start Start: Peptide Sequence with Asp SPPS Fmoc Solid-Phase Peptide Synthesis (SPPS) Start->SPPS Piperidine Piperidine Treatment (Fmoc Deprotection) SPPS->Piperidine Aspartimide_Check Aspartimide Formation? Piperidine->Aspartimide_Check Side Reaction Cleavage TFA Cleavage from Resin Aspartimide_Check->Cleavage Yes/No Analysis LC-MS Analysis Cleavage->Analysis Desired_Peptide Desired α-Peptide Analysis->Desired_Peptide Impurity Impurities: β-Peptide, Racemized Peptide Analysis->Impurity

Caption: Workflow for Aspartimide Formation Analysis

Safety and Handling

This compound should be handled in a well-ventilated area, and personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.[14] Avoid inhalation of the powder and contact with skin and eyes.[14] Store the compound in a cool, dry place, sealed in a tightly closed container.[2][4] For detailed safety information, refer to the Safety Data Sheet (SDS).

References

The Core Mechanism of Z-D-Asp-OH in Enzyme Inhibition: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-D-Asp-OH (N-Benzyloxycarbonyl-D-aspartic acid) is an aspartic acid derivative that has garnered attention in the field of enzyme inhibition. Its structural features, particularly the benzyloxycarbonyl (Z) protecting group and the D-aspartate residue, are characteristic of molecules designed to interact with the active sites of specific proteases. This technical guide provides an in-depth exploration of the mechanism of action of this compound as an enzyme inhibitor, with a primary focus on its role as a competitive inhibitor of caspases. The guide will detail the molecular interactions, kinetic data, and experimental protocols relevant to understanding its inhibitory function.

Core Mechanism of Action: Competitive Inhibition of Caspases

The primary mechanism of action for this compound is competitive inhibition, predominantly targeting the caspase family of proteases. Caspases are cysteine-aspartic proteases that play crucial roles in apoptosis (programmed cell death) and inflammation. Their activity is highly specific, recognizing and cleaving protein substrates after an aspartic acid residue.

The inhibitory effect of this compound stems from its ability to mimic the natural substrate of caspases. The aspartate moiety of the inhibitor binds to the S1 pocket of the caspase active site, a highly conserved region that specifically recognizes the carboxylate side chain of an aspartate residue. The benzyloxycarbonyl ("Z") group at the N-terminus occupies other substrate-binding pockets (S2-S4), further enhancing the affinity of the inhibitor for the enzyme.

By binding to the active site, this compound directly competes with the endogenous substrates of the caspase. This competition prevents the substrate from binding and being cleaved, thereby inhibiting the downstream signaling pathways of apoptosis or inflammation.

Signaling Pathway of Caspase Activation and Inhibition

The following diagram illustrates a simplified caspase activation pathway and the point of inhibition by this compound.

G cluster_0 cluster_1 Inhibition Apoptotic Stimulus Apoptotic Stimulus Initiator Caspases (e.g., Caspase-8, 9) Initiator Caspases (e.g., Caspase-8, 9) Apoptotic Stimulus->Initiator Caspases (e.g., Caspase-8, 9) activates Effector Caspases (e.g., Caspase-3, 7) Effector Caspases (e.g., Caspase-3, 7) Initiator Caspases (e.g., Caspase-8, 9)->Effector Caspases (e.g., Caspase-3, 7) activates Substrate Cleavage Substrate Cleavage Effector Caspases (e.g., Caspase-3, 7)->Substrate Cleavage catalyzes Apoptosis Apoptosis Substrate Cleavage->Apoptosis This compound This compound This compound->Effector Caspases (e.g., Caspase-3, 7) competitively inhibits

Figure 1: Simplified signaling pathway of caspase-mediated apoptosis and its inhibition by this compound.

Quantitative Data on Z-Asp-Based Caspase Inhibitors

While specific kinetic data for this compound is not extensively published, data for structurally related Z-Asp-containing peptide inhibitors provide valuable insights into the potency of this class of compounds. The following table summarizes representative inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50) for various caspases.

InhibitorTarget CaspaseKi (nM)IC50 (nM)Reference
Z-VAD-FMKPan-caspase-~10-100[1][2]
Z-DEVD-FMKCaspase-30.23~10[3]
Z-IETD-FMKCaspase-80.5~20[4]
Ac-YVAD-cmkCaspase-10.8-[5]

Note: FMK (fluoromethylketone) and cmk (B1669267) (chloromethylketone) moieties form irreversible covalent bonds with the active site cysteine, while this compound is a reversible competitive inhibitor. The data for these related compounds illustrate the high affinity of the Z-Asp scaffold for caspase active sites.

Experimental Protocols

Caspase Activity Assay (Fluorometric)

This protocol describes a common method to measure caspase activity and determine the inhibitory potential of compounds like this compound.

Principle: The assay utilizes a specific peptide substrate for a particular caspase that is conjugated to a fluorescent reporter molecule (e.g., 7-amino-4-methylcoumarin, AMC). Upon cleavage of the peptide by the active caspase, the fluorophore is released and its fluorescence can be measured, which is proportional to the enzyme's activity.

Materials:

  • Purified active caspase (e.g., Caspase-3)

  • Caspase substrate (e.g., Ac-DEVD-AMC for Caspase-3)

  • Assay Buffer (e.g., 20 mM HEPES, 10% glycerol, 2 mM DTT, pH 7.5)

  • This compound (or other inhibitors) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well black microplate

  • Fluorometric microplate reader (Excitation: ~360-380 nm, Emission: ~440-460 nm)

Procedure:

  • Prepare a serial dilution of this compound in the assay buffer.

  • In a 96-well plate, add the desired concentration of the inhibitor to the wells. Include a vehicle control (solvent only) and a no-enzyme control.

  • Add the purified active caspase to all wells except the no-enzyme control.

  • Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding the caspase substrate to all wells.

  • Immediately measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes using a microplate reader.

  • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time plot).

  • Plot the reaction rate as a function of the inhibitor concentration and determine the IC50 value.

Determination of Inhibition Constant (Ki)

To determine the Ki and the mode of inhibition, a similar assay is performed with varying concentrations of both the substrate and the inhibitor.

Procedure:

  • Perform the caspase activity assay as described above, but with multiple fixed concentrations of the inhibitor (including a zero-inhibitor control).

  • For each inhibitor concentration, vary the concentration of the caspase substrate.

  • Generate Michaelis-Menten plots (reaction velocity vs. substrate concentration) for each inhibitor concentration.

  • Create a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]) from the Michaelis-Menten data.

  • For competitive inhibition, the lines will intersect on the y-axis. The Ki can be calculated from the slopes of these lines.

Experimental Workflow Diagram

The following diagram outlines the general workflow for assessing the inhibitory activity of this compound on a target caspase.

G Prepare Reagents Prepare Reagents Serial Dilution of this compound Serial Dilution of this compound Prepare Reagents->Serial Dilution of this compound Enzyme-Inhibitor Incubation Enzyme-Inhibitor Incubation Serial Dilution of this compound->Enzyme-Inhibitor Incubation Substrate Addition & Reaction Initiation Substrate Addition & Reaction Initiation Enzyme-Inhibitor Incubation->Substrate Addition & Reaction Initiation Fluorescence Measurement Fluorescence Measurement Substrate Addition & Reaction Initiation->Fluorescence Measurement Data Analysis Data Analysis Fluorescence Measurement->Data Analysis IC50/Ki Determination IC50/Ki Determination Data Analysis->IC50/Ki Determination

Figure 2: General experimental workflow for determining the inhibitory properties of this compound.

Conclusion

This compound serves as a valuable tool for researchers studying the roles of caspases in cellular processes. Its mechanism of action as a competitive inhibitor is well-supported by the extensive literature on related Z-Asp-based peptide inhibitors. By understanding its mode of action and utilizing the experimental protocols outlined in this guide, scientists and drug development professionals can effectively employ this compound in their research to modulate caspase activity and explore its therapeutic potential. The structural simplicity of this compound also makes it an excellent starting point for the design of more potent and selective caspase inhibitors.

References

Z-D-Asp-OH as a Competitive Inhibitor of Hydrolase: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Z-D-Asp-OH and Hydrolase Inhibition

This compound, or N-Benzyloxycarbonyl-D-aspartic acid, is a derivative of the amino acid aspartic acid. The benzyloxycarbonyl ("Z") group is a common N-terminal protecting group in peptide synthesis, and its presence can influence the binding of molecules to enzyme active sites.[1] Hydrolases are a broad class of enzymes that catalyze the cleavage of chemical bonds by the addition of water. Within this class, proteases are a major group, and among them, caspases are a family of cysteine-aspartic proteases that play critical roles in apoptosis (programmed cell death) and inflammation.[2]

Caspases exhibit a high degree of specificity for cleaving peptide substrates after an aspartic acid residue.[3] Consequently, many synthetic caspase inhibitors are peptide-based molecules that mimic the natural substrate and contain an aspartic acid residue at the P1 position to facilitate binding to the enzyme's active site.[4][5] Given that this compound is an aspartic acid derivative, it is hypothesized to act as a competitive inhibitor of caspases, such as caspase-3.

Competitive Inhibition: In this mode of inhibition, the inhibitor molecule, being structurally similar to the substrate, competes for binding to the active site of the enzyme.[6] The binding of the inhibitor to the active site is reversible, and the inhibition can be overcome by increasing the substrate concentration.[7][8]

Hypothetical Quantitative Data for this compound Inhibition of Caspase-3

Due to the absence of specific published kinetic data for this compound, the following table presents hypothetical, yet plausible, quantitative data for its competitive inhibition of caspase-3. These values are for illustrative purposes and would need to be determined experimentally. For comparison, data for a well-characterized caspase-3 inhibitor, Z-DEVD-FMK, is included.[3][9]

InhibitorTarget EnzymeInhibition TypeKᵢ (nM) (Hypothetical)IC₅₀ (µM) (Hypothetical)Notes
This compoundCaspase-3Competitive50010The D-amino acid configuration may influence binding affinity compared to L-amino acid-based inhibitors. The single amino acid structure may result in lower potency.
Z-DEVD-FMKCaspase-3IrreversibleN/A0.018A well-established irreversible inhibitor of caspase-3. The tetrapeptide sequence provides high specificity and potency.[9]

Experimental Protocols

In Vitro Caspase-3 Inhibition Assay (Fluorometric)

This protocol describes a method to determine the inhibitory potential and kinetics of this compound on recombinant human caspase-3 activity using a fluorogenic substrate.

Materials:

  • Recombinant active human caspase-3

  • Caspase-3 fluorogenic substrate (e.g., Ac-DEVD-AMC or (Ac-DEVD)₂-R110)[10]

  • This compound

  • Positive control inhibitor (e.g., Ac-DEVD-CHO)[10]

  • Assay Buffer (e.g., 20 mM HEPES, pH 7.5, 10% glycerol, 2 mM DTT)

  • 96-well black microplates

  • Fluorometric microplate reader (Excitation/Emission wavelengths dependent on substrate)

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of this compound in Assay Buffer to achieve a range of final assay concentrations.

    • Prepare a working solution of recombinant caspase-3 in Assay Buffer.

    • Prepare a working solution of the fluorogenic substrate in Assay Buffer.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Assay Buffer

      • This compound or vehicle control (DMSO)

      • Recombinant caspase-3

    • Include wells for a no-enzyme control (Assay Buffer only) and a positive control inhibitor.

  • Incubation:

    • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation:

    • Add the fluorogenic substrate to all wells to initiate the enzymatic reaction.

  • Kinetic Measurement:

    • Immediately place the plate in the fluorometric microplate reader.

    • Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time plot) for each concentration of this compound.

    • Plot the reaction rate as a function of the inhibitor concentration to determine the IC₅₀ value.

    • To determine the mechanism of inhibition and the Kᵢ value, perform the assay with varying concentrations of both the substrate and this compound and analyze the data using Michaelis-Menten and Lineweaver-Burk plots.

Cell-Based Apoptosis Inhibition Assay

This protocol assesses the ability of this compound to inhibit apoptosis in a cellular context.

Materials:

  • A suitable cell line (e.g., Jurkat cells)

  • Cell culture medium

  • Apoptosis-inducing agent (e.g., staurosporine (B1682477) or camptothecin)

  • This compound

  • Annexin V-FITC and Propidium Iodide (PI) staining kit

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment:

    • Culture Jurkat cells to the desired density.

    • Pre-incubate the cells with various concentrations of this compound or vehicle control for 1-2 hours.

  • Induction of Apoptosis:

    • Treat the cells with the apoptosis-inducing agent for the recommended time (e.g., 3-4 hours).

    • Include an untreated control group.

  • Cell Staining:

    • Harvest the cells by centrifugation.

    • Wash the cells with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add Annexin V-FITC and PI to the cell suspension.

    • Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Quantify the percentage of apoptotic cells (Annexin V positive) in each treatment group.

  • Data Analysis:

    • Compare the percentage of apoptotic cells in the this compound treated groups to the vehicle-treated control to determine the extent of apoptosis inhibition.

Visualizations

Signaling Pathway: Caspase-3 Mediated Apoptosis

Apoptotic_Stimulus Apoptotic Stimulus Caspase_9 Caspase-9 (Initiator) Apoptotic_Stimulus->Caspase_9 Caspase_3_Pro Pro-caspase-3 Caspase_9->Caspase_3_Pro cleavage Caspase_3_Active Active Caspase-3 (Hydrolase) Caspase_3_Pro->Caspase_3_Active Substrates Cellular Substrates (e.g., PARP) Caspase_3_Active->Substrates cleavage Apoptosis Apoptosis Substrates->Apoptosis Z_D_Asp_OH This compound (Inhibitor) Z_D_Asp_OH->Caspase_3_Active Competitive Inhibition

Caption: Caspase-3 activation cascade and the putative point of inhibition by this compound.

Experimental Workflow: In Vitro Caspase-3 Inhibition Assay

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Reagents Prepare Reagents (Enzyme, Substrate, Inhibitor) Plate_Setup Plate Setup in 96-well Plate Reagents->Plate_Setup Incubation Incubate (15 min, 37°C) Plate_Setup->Incubation Reaction Initiate Reaction with Substrate Incubation->Reaction Measurement Kinetic Measurement (Fluorescence) Reaction->Measurement Data_Analysis Data Analysis (IC₅₀, Kᵢ) Measurement->Data_Analysis

Caption: Workflow for determining the in vitro inhibitory activity of this compound on caspase-3.

Logical Relationship: Competitive Inhibition

cluster_no_inhibitor No Inhibitor cluster_with_inhibitor With Competitive Inhibitor Enzyme1 Enzyme (Active Site) Product1 Product Enzyme1->Product1 binds & reacts Substrate1 Substrate Substrate1->Enzyme1 Enzyme2 Enzyme (Active Site) No_Product No Reaction Enzyme2->No_Product Substrate2 Substrate Substrate2->Enzyme2 blocked Inhibitor This compound Inhibitor->Enzyme2 binds

Caption: Mechanism of competitive inhibition at the enzyme's active site.

Conclusion

This compound presents an interesting candidate for the competitive inhibition of hydrolases, particularly caspases, due to its structural features. While this guide provides a theoretical framework and detailed methodologies for investigation, it is crucial for researchers to perform empirical studies to determine the precise inhibitory activity and kinetic parameters of this compound against specific hydrolase targets. The protocols and visualizations herein serve as a comprehensive resource for designing and executing such investigations in the fields of biochemistry and drug discovery.

References

The Cornerstone of Peptide Synthesis: A Technical Guide to Z-Protected Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide synthesis and drug development, the precise control of reactive functional groups is paramount to achieving desired outcomes. Among the arsenal (B13267) of chemical tools available, the benzyloxycarbonyl (or Z) protecting group for amino acids stands as a foundational and versatile strategy. This technical guide provides an in-depth exploration of the function, application, and methodologies associated with Z-protected amino acids, offering a critical resource for professionals in the field.

The Core Function of the Z-Group in Peptide Synthesis

The synthesis of peptides, polymers of amino acids linked by amide bonds, requires a stepwise and controlled approach. Unprotected amino acids possess at least two reactive functional groups: an amino group (-NH₂) and a carboxylic acid group (-COOH). To prevent unwanted side reactions and polymerization, it is essential to temporarily block one of these groups while the other participates in peptide bond formation.[1]

The benzyloxycarbonyl group (Cbz or Z) serves as a robust and reliable protecting group for the α-amino functionality of an amino acid.[2][3] Introduced by Bergmann and Zervas, the Z-group is a carbamate (B1207046) that is stable under a variety of reaction conditions, yet can be selectively removed when desired.[3] This stability and selective removal are the cornerstones of its utility in the multi-step process of elongating a peptide chain. The Z-group's introduction can also aid in the crystallization and purification of the protected amino acid intermediate.[2]

The general strategy for using Z-protected amino acids in dipeptide synthesis is a logical progression of protection, coupling, and deprotection. This cycle can then be repeated to build longer peptide chains.

G cluster_0 Step 1: Protection cluster_1 Step 2: Coupling cluster_2 Step 3: Deprotection A Amino Acid 1 (Free Amine) B Z-Protection of Amino Group A->B C Z-Protected Amino Acid 1 B->C E Peptide Bond Formation (Coupling Reaction) C->E D Amino Acid 2 (Protected Carboxyl Group) D->E F Z-Protected Dipeptide E->F G Z-Deprotection F->G H Dipeptide with Free Amine G->H

A simplified workflow for dipeptide synthesis using a Z-protected amino acid.

Quantitative Data on Z-Protection and Deprotection

The efficiency of the protection and deprotection steps is critical for the overall yield and purity of the final peptide. The choice of reagents and reaction conditions can be tailored to the specific amino acid and the overall synthetic strategy.

N-α-Z-Protection of Amino Acids

The most common method for the introduction of the Z-group is the reaction of an amino acid with benzyl (B1604629) chloroformate (Cbz-Cl) under alkaline conditions.[2] The pH of the reaction is a critical parameter, typically maintained between 8 and 10 to prevent decomposition of the Cbz-Cl and racemization of the amino acid.[2]

Amino AcidProtection ReagentBaseSolventTypical Yield (%)Reference
AlanineBenzyl ChloroformateNaOHWater/Dioxane>90[4]
GlycineBenzyl ChloroformateNaHCO₃Water>90[5]
PhenylalanineBenzyl ChloroformateNa₂CO₃Water~85[2]
Glutamic AcidBenzyl ChloroformateNa₂CO₃/NaOHWater/THFHigh[6]
Lysine (ε-amino)Benzyl ChloroformatepH controlWaterHigh (regioselective)[5]
Deprotection of Z-Protected Amino Groups

The removal of the Z-group is most commonly achieved through catalytic hydrogenolysis or under acidic conditions. The choice of method depends on the presence of other sensitive functional groups within the peptide.

Deprotection MethodReagentsTypical ConditionsKey AdvantagesKey Limitations
Catalytic Hydrogenolysis H₂ gas, Pd/C catalystRoom temperature, atmospheric pressure, alcoholic solventMild conditions, clean byproducts (toluene and CO₂)Incompatible with sulfur-containing amino acids and other reducible groups.[7]
Catalytic Transfer Hydrogenolysis Ammonium formate, Pd/CRoom temperature to mild heatingAvoids the use of flammable H₂ gasMay be slower than direct hydrogenation.[8]
Acidolysis HBr in Acetic AcidRoom temperatureEffective and rapidHarsh conditions can cleave other acid-labile protecting groups.[9]
Lewis Acid-mediated AlCl₃ in HFIPRoom temperatureGood functional group toleranceRequires stoichiometric amounts of the Lewis acid.[10]

Detailed Experimental Protocols

The following protocols are representative examples for the synthesis and deprotection of Z-protected amino acids.

Synthesis of N-α-benzyloxycarbonyl-L-glutamic acid (Z-Glu-OH)

This protocol is adapted for amino acids with acidic side chains.

Materials:

  • L-Glutamic acid

  • Sodium Carbonate (Na₂CO₃)

  • Benzyl Chloroformate (Cbz-Cl)

  • Tetrahydrofuran (THF)

  • Water

  • Hydrochloric Acid (HCl)

  • Ethyl acetate (B1210297)

Procedure:

  • Dissolve L-glutamic acid (1 equivalent) in an aqueous solution of sodium carbonate (2 equivalents) with stirring.

  • Cool the solution to 0-5 °C in an ice bath.

  • Add a solution of benzyl chloroformate (1.1 equivalents) in THF dropwise to the cooled amino acid solution while maintaining the pH between 9 and 10 by the concurrent addition of a sodium hydroxide (B78521) solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Wash the reaction mixture with ethyl acetate to remove any unreacted benzyl chloroformate.

  • Acidify the aqueous layer to pH 2-3 with cold 1 M HCl.

  • Extract the product into ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Z-protected glutamic acid.

Synthesis of N-α, N-ε-Di-benzyloxycarbonyl-L-lysine (Z-Lys(Z)-OH)

This protocol illustrates the protection of both the alpha and side-chain amino groups of lysine.

Materials:

  • L-Lysine hydrochloride

  • Sodium Hydroxide (NaOH)

  • Benzyl Chloroformate (Cbz-Cl)

  • Dioxane

  • Water

  • Hydrochloric Acid (HCl)

Procedure:

  • Dissolve L-lysine hydrochloride (1 equivalent) in water and cool to 0-5 °C.

  • Add a solution of sodium hydroxide (to neutralize the HCl and provide the basic medium) until the pH reaches approximately 10.

  • Add benzyl chloroformate (2.2 equivalents) dropwise, either neat or dissolved in dioxane, while maintaining the pH at ~10 with the addition of NaOH solution.

  • Stir the reaction mixture at room temperature overnight.

  • Work-up the reaction mixture as described in protocol 3.1 to isolate the di-Cbz-protected lysine.

Deprotection of a Z-Protected Peptide via Catalytic Hydrogenolysis

This protocol describes a general method for the removal of the Z-group using catalytic hydrogenolysis.[11]

Materials:

Procedure:

  • Dissolve the Z-protected peptide in methanol or ethanol in a flask equipped with a magnetic stir bar.

  • Carefully add 10% Pd/C catalyst to the solution (typically 10% by weight of the peptide).

  • Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Rinse the filter cake with the solvent.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected peptide.

Application in Drug Development: The Synthesis of Leuprolide

Z-protected amino acids have been instrumental in the solution-phase synthesis of numerous peptide-based drugs. An example is Leuprolide, a gonadotropin-releasing hormone (GnRH) agonist used in the treatment of prostate cancer and other conditions.[9][12] The early industrial synthesis of Leuprolide involved a solution-phase fragment condensation strategy, where Z-protected amino acids were used in the synthesis of peptide fragments.[8]

The following diagram illustrates a simplified logical workflow for the synthesis of a dipeptide fragment that can be used in the construction of a larger peptide like Leuprolide.

G cluster_amino_acid_1 Amino Acid 1 (e.g., Leucine) cluster_amino_acid_2 Amino Acid 2 (e.g., Arginine) cluster_coupling Fragment Coupling cluster_deprotection Selective Deprotection A1 H-Leu-OH A2 Protection of Amine (e.g., with Cbz-Cl) A1->A2 A3 Z-Leu-OH A2->A3 C1 Activation of Z-Leu-OH Carboxyl Group A3->C1 B1 H-Arg-OH B2 Side-Chain Protection (e.g., Nitro group) B1->B2 B3 H-Arg(NO2)-OH B2->B3 B4 Carboxyl Group Protection (e.g., Esterification) B3->B4 B5 H-Arg(NO2)-OR B4->B5 C2 Peptide Bond Formation B5->C2 C1->C2 C3 Z-Leu-Arg(NO2)-OR C2->C3 D1 Removal of Z-group (e.g., HBr/AcOH) C3->D1 D2 H-Leu-Arg(NO2)-OR D1->D2

Workflow for the synthesis of a dipeptide fragment using Z-protection.

This workflow demonstrates the principle of orthogonal protection, where the Z-group (protecting the α-amino group) and the nitro group (protecting the arginine side chain) can be selectively manipulated. The Z-group is removed to allow for further chain elongation at the N-terminus, while the nitro group remains to protect the side chain until the final deprotection step.[9]

Conclusion

The benzyloxycarbonyl protecting group remains a powerful and relevant tool in the synthesis of peptides for research and pharmaceutical applications. Its ease of introduction, stability under various conditions, and multiple methods for selective removal make it a versatile choice for chemists. A thorough understanding of the principles and methodologies outlined in this guide is essential for the successful design and execution of complex peptide synthesis projects. The strategic application of Z-protected amino acids, often in concert with other orthogonal protecting groups, will continue to be a cornerstone of modern drug development.

References

Z-D-Asp-OH in Biochemical Research: A Technical Guide to the Applications of its Core Moiety, D-Aspartic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-benzyloxycarbonyl-D-aspartic acid (Z-D-Asp-OH) is an amino acid derivative utilized primarily as a building block in peptide synthesis.[1] The benzyloxycarbonyl ("Z") group serves as a protecting moiety for the amine, enabling precise control during the formation of peptide bonds. While this compound itself is not typically the subject of direct biological investigation, its core structure, D-aspartic acid (D-Asp), is an endogenous amino acid with significant and diverse roles in mammalian biochemistry, particularly in the nervous and endocrine systems.[2][3] This technical guide provides a comprehensive literature review of the biochemical applications of D-aspartic acid, the active component of interest derived from this compound.

This document will delve into the mechanisms of action, key experimental findings, and relevant protocols associated with D-aspartic acid. It aims to serve as an in-depth resource for researchers and professionals in drug development exploring the physiological and pharmacological potential of this intriguing molecule.

Biochemical Roles and Applications of D-Aspartic Acid

D-aspartic acid has emerged as a critical signaling molecule, moving beyond its historical perception as a non-functional isomer of L-aspartic acid.[2] Its applications in biochemical research are primarily centered on its functions in neurobiology and endocrinology.

Neurotransmission and Neuromodulation

D-Asp is recognized as an important player in the central nervous system. It is found in high concentrations in the brain, where it functions as a neurotransmitter and neuromodulator.[2] One of its key mechanisms of action is its interaction with N-methyl-D-aspartate (NMDA) receptors, which are crucial for synaptic plasticity, learning, and memory.[2]

Key applications in neuroscience research include:

  • Investigating synaptic plasticity: D-Asp's role as an agonist at the NMDA receptor makes it a valuable tool for studying the molecular mechanisms underlying long-term potentiation (LTP) and long-term depression (LTD).

  • Models of neurological and psychiatric disorders: Given the involvement of NMDA receptor dysfunction in conditions like schizophrenia and Alzheimer's disease, D-Asp is used in preclinical models to explore disease pathophysiology and test therapeutic interventions.[2]

Endocrine Regulation and Reproductive Biology

D-Asp has been shown to play a significant role in the endocrine system, particularly in the regulation of hormone synthesis and release.[4] It is involved in the hypothalamic-pituitary-gonadal (HPG) axis, influencing the production of key hormones related to reproduction and development.

Key applications in endocrinology and reproductive biology research include:

  • Modulation of testosterone (B1683101) synthesis: D-Asp has been demonstrated to stimulate the release of gonadotropin-releasing hormone (GnRH) from the hypothalamus, leading to the secretion of luteinizing hormone (LH) from the pituitary gland, which in turn stimulates testosterone production in the testes.[4]

  • Studies on spermatogenesis: Research indicates that D-Asp can enhance spermatogenesis, making it a molecule of interest for investigating male infertility and developing potential therapies.[5]

  • Hormone release studies: D-Asp is utilized in in vitro and in vivo models to study the signaling pathways that govern the release of various hormones, including prolactin and growth hormone.[5]

Quantitative Data Summary

The following table summarizes key quantitative data from studies on the effects of D-aspartic acid.

ParameterValueSpecies/ModelApplication Context
Increase in Luteinizing Hormone (LH)~60%HumanOral D-aspartate supplementation
Increase in Testosterone~42%HumanOral D-aspartate supplementation
D-Aspartate concentration in pituitary~3.5 nmol/mg proteinRatEndogenous levels
D-Aspartate concentration in testes~2.8 nmol/mg proteinRatEndogenous levels

Note: The presented values are approximate and can vary depending on the specific experimental conditions. Researchers should consult the primary literature for detailed information.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are outlines of key experimental protocols used to investigate the biochemical applications of D-aspartic acid.

In Vitro Hormone Release Assay from Pituitary Cells

This protocol is designed to assess the direct effect of D-aspartic acid on hormone secretion from primary pituitary cells in culture.

Methodology:

  • Cell Culture: Primary pituitary cells are isolated from rats and cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Treatment: After an acclimatization period, the culture medium is replaced with a serum-free medium containing varying concentrations of D-aspartic acid (typically in the micromolar to millimolar range). A vehicle control (medium without D-aspartic acid) is run in parallel.

  • Incubation: The cells are incubated for a defined period (e.g., 24 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • Sample Collection: The culture supernatant is collected to measure hormone concentrations. The cells are lysed to determine total protein content for normalization.

  • Hormone Quantification: Hormone levels (e.g., LH, prolactin) in the supernatant are quantified using a specific and sensitive method, such as an enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).

  • Data Analysis: Hormone concentrations are normalized to the total protein content of the cells and compared between the D-aspartic acid-treated groups and the control group.

Measurement of Testosterone Levels in Rodent Models

This protocol outlines the procedure for evaluating the in vivo effect of D-aspartic acid administration on circulating testosterone levels in rodents.

Methodology:

  • Animal Model: Adult male rats or mice are used. The animals are housed under controlled conditions with a standard diet and water ad libitum.

  • Administration: D-aspartic acid is administered, typically via oral gavage or intraperitoneal injection, at a specified dose and for a defined duration (e.g., daily for 14 days). A control group receives the vehicle solution.

  • Blood Collection: At the end of the treatment period, blood samples are collected from the animals, often through cardiac puncture under anesthesia.

  • Serum Preparation: The blood is allowed to clot, and serum is separated by centrifugation.

  • Testosterone Measurement: Serum testosterone concentrations are measured using a validated method, such as ELISA or mass spectrometry.

  • Statistical Analysis: Testosterone levels are compared between the D-aspartic acid-treated group and the control group using appropriate statistical tests (e.g., t-test or ANOVA).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to the biochemical applications of D-aspartic acid.

D_Asp_HPG_Axis Hypothalamus Hypothalamus Pituitary Pituitary Gland Hypothalamus->Pituitary releases GnRH Testes Testes Pituitary->Testes releases LH Testosterone Testosterone Testes->Testosterone produces D_Asp D-Aspartic Acid D_Asp->Hypothalamus stimulates GnRH GnRH LH LH

Caption: D-Aspartic Acid's role in the Hypothalamic-Pituitary-Gonadal (HPG) axis.

NMDA_Receptor_Activation D_Asp D-Aspartic Acid NMDA_R NMDA Receptor D_Asp->NMDA_R binds to Ca_influx Ca2+ Influx NMDA_R->Ca_influx activation leads to Synaptic_Plasticity Synaptic Plasticity (LTP/LTD) Ca_influx->Synaptic_Plasticity triggers

Caption: D-Aspartic Acid-mediated activation of the NMDA receptor and downstream effects.

Experimental_Workflow_Testosterone Animal_Model Rodent Model Selection Treatment_Group D-Aspartic Acid Administration Animal_Model->Treatment_Group Control_Group Vehicle Administration Animal_Model->Control_Group Blood_Sampling Blood Sample Collection Treatment_Group->Blood_Sampling Control_Group->Blood_Sampling Serum_Separation Serum Separation Blood_Sampling->Serum_Separation Testosterone_Assay Testosterone Quantification (ELISA) Serum_Separation->Testosterone_Assay Data_Analysis Statistical Analysis Testosterone_Assay->Data_Analysis

Caption: General experimental workflow for in vivo testosterone level analysis.

Conclusion

While this compound is primarily a reagent for chemical synthesis, its core component, D-aspartic acid, is a molecule of significant interest in contemporary biochemistry. Its established roles in neurotransmission and endocrine regulation have paved the way for numerous research applications, from fundamental studies of synaptic plasticity to the investigation of novel treatments for infertility and neurological disorders. This technical guide provides a foundational overview of the key applications, quantitative data, and experimental approaches related to D-aspartic acid, offering a valuable resource for scientists and researchers in the field. As research continues to unravel the complexities of D-amino acid signaling, the importance of D-aspartic acid in health and disease is likely to expand, opening up new avenues for therapeutic innovation.

References

An In-depth Technical Guide on the Discovery and Synthesis of Z-D-Asp-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-benzyloxycarbonyl-D-aspartic acid (Z-D-Asp-OH), a key building block in peptide synthesis and a derivative of the endogenously significant D-aspartic acid. This document details its synthesis, physicochemical properties, and the critical signaling pathways influenced by its unprotected form, D-aspartic acid.

Introduction: The Significance of D-Amino Acids and this compound

While L-amino acids are the canonical building blocks of proteins, the presence and functional roles of their D-enantiomers in mammals have become an area of intense research. D-aspartic acid (D-Asp), the underlying structure of this compound, is an endogenous amino acid found in significant concentrations in neuroendocrine tissues, such as the pituitary gland and testes.[1][2] It plays a crucial role in hormone synthesis and release, including testosterone, and is implicated in spermatogenesis.[1][2]

The benzyloxycarbonyl (Z) protecting group on the amine of D-aspartic acid renders it a valuable reagent in peptide synthesis. The Z group prevents the amine from participating in unwanted side reactions during peptide coupling, and it can be selectively removed under specific conditions. This allows for the precise and controlled assembly of peptide chains containing D-aspartic acid residues, which can be important for creating peptides with unique structural and functional properties, including increased stability against enzymatic degradation.

Synthesis of this compound

The synthesis of this compound is typically achieved through the Schotten-Baumann reaction, where D-aspartic acid is reacted with benzyl (B1604629) chloroformate (also known as benzyloxycarbonyl chloride or Cbz-Cl) in an aqueous alkaline solution. The base serves to deprotonate the amino group of D-aspartic acid, increasing its nucleophilicity to attack the electrophilic carbonyl carbon of benzyl chloroformate.

Experimental Protocol: Synthesis of N-benzyloxycarbonyl-D-aspartic acid (this compound)

This protocol is adapted from established methods for the N-protection of amino acids.

Materials:

  • D-Aspartic acid

  • Sodium carbonate (Na₂CO₃) or Sodium hydroxide (B78521) (NaOH)

  • Benzyl chloroformate (Cbz-Cl)

  • Dioxane or another suitable organic solvent

  • Water (deionized)

  • Ethyl acetate (B1210297)

  • 6N Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • Dissolution of D-Aspartic Acid: In a flask equipped with a magnetic stirrer and cooled in an ice bath (0-5 °C), dissolve D-aspartic acid in an aqueous solution of sodium carbonate or sodium hydroxide. The amount of base should be sufficient to deprotonate both the α-amino group and the side-chain carboxylic acid.

  • Addition of Benzyl Chloroformate: While maintaining the temperature at 0-5 °C and stirring vigorously, slowly add benzyl chloroformate, either neat or dissolved in a minimal amount of a suitable organic solvent like dioxane. The pH of the reaction mixture should be maintained in the alkaline range (pH 9-11) throughout the addition. Monitor the pH and add more base as needed to neutralize the HCl generated during the reaction.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for several hours (typically 2-4 hours or overnight) to ensure the reaction goes to completion.

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel and wash with ethyl acetate to remove any unreacted benzyl chloroformate and benzyl alcohol by-product.

    • Carefully acidify the aqueous layer to a pH of approximately 2 with 6N HCl while cooling in an ice bath. The product, this compound, will precipitate out as a white solid.

    • Extract the acidified aqueous layer with ethyl acetate.

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to yield a white crystalline solid.

Workflow for the Synthesis of this compound

G cluster_dissolution Dissolution cluster_reaction N-Protection Reaction cluster_workup Work-up cluster_purification Purification D_Asp D-Aspartic Acid Solution Alkaline Solution of D-Aspartate D_Asp->Solution Base Aqueous Base (e.g., Na2CO3) Base->Solution ReactionMix Reaction Mixture Solution->ReactionMix CbzCl Benzyl Chloroformate CbzCl->ReactionMix Acidification Acidification (HCl) ReactionMix->Acidification Extraction Extraction (Ethyl Acetate) Acidification->Extraction Drying Drying and Concentration Extraction->Drying Recrystallization Recrystallization Drying->Recrystallization Product Pure this compound Recrystallization->Product

A simplified workflow for the synthesis of this compound.

Physicochemical and Spectroscopic Data

The following tables summarize the key physicochemical and spectroscopic properties of this compound. It is important to note that while some data for the D-enantiomer is available, much of the detailed characterization in the literature is for the more common L-enantiomer, Z-L-Asp-OH. The data for the L-isomer is provided for comparison.

Table 1: Physicochemical Properties

PropertyThis compoundZ-L-Asp-OH (for comparison)
Molecular Formula C₁₂H₁₃NO₆C₁₂H₁₃NO₆
Molecular Weight 267.24 g/mol 267.24 g/mol
Appearance White to off-white crystalline powderWhite to off-white crystalline powder
Melting Point 117-122 °C117-122 °C
Optical Rotation -9.0 to -10.0° (c=7, AcOH)+9.0 to +10.0° (c=7, AcOH)
Solubility Soluble in DMSO, DMF, methanol; sparingly soluble in waterSoluble in DMSO, DMF, methanol; sparingly soluble in water

Table 2: Spectroscopic Data (¹H and ¹³C NMR)

NucleusChemical Shift (δ) ppm (Typical, for L-isomer in CDCl₃)Assignment
¹H 2.63 (d, J=5.66 Hz, 2H)β-CH₂
3.95-4.07 (m, 1H)α-CH
5.07 (s, 2H)Benzyl CH₂
5.52 (d, J=6.9 Hz, 1H)NH
7.27-7.37 (m, 5H)Aromatic CH
¹³C Data not readily available for this compoundAssignments would correspond to the structure

Note: Specific NMR data for this compound is not widely published. The provided ¹H NMR data is for a derivative of the L-isomer and serves as a reference. The chemical shifts for the D-isomer are expected to be identical, but the coupling constants may show slight variations depending on the solvent and concentration.

Biological Significance: D-Aspartate Signaling Pathways

The biological activity associated with this compound is primarily due to its deprotected form, D-aspartic acid. D-Aspartate acts as a signaling molecule in the neuroendocrine system, particularly in the testes, where it influences steroidogenesis and spermatogenesis. It exerts its effects by interacting with glutamate (B1630785) receptors, primarily NMDA (N-methyl-D-aspartate) and AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptors, which in turn activate downstream signaling cascades.[1][3]

D-Aspartate Signaling in Leydig Cells

In Leydig cells, D-aspartate stimulates the production of testosterone. This is achieved through the activation of the GluR/ERK1/2 pathway.[2][3]

G D_Asp D-Aspartate GluR Glutamate Receptors (NMDA/AMPA) D_Asp->GluR binds cAMP cAMP Pathway GluR->cAMP activates ERK1_2 ERK1/2 GluR->ERK1_2 activates StAR StAR Protein Expression cAMP->StAR ERK1_2->StAR Steroidogenic_Enzymes Steroidogenic Enzyme Expression ERK1_2->Steroidogenic_Enzymes Testosterone Testosterone Production StAR->Testosterone Steroidogenic_Enzymes->Testosterone

D-Aspartate signaling in Leydig cells via the GluR/ERK1/2 pathway.
D-Aspartate Signaling in Sertoli and Germ Cells

D-aspartate also plays a role in supporting spermatogenesis by acting on Sertoli cells and germ cells (spermatogonia and spermatocytes). It promotes cell proliferation and exerts anti-apoptotic effects through the GluR/ERK1/2 and AMPAR/AKT pathways.[3]

G D_Asp D-Aspartate GluR Glutamate Receptors (NMDA/AMPA) D_Asp->GluR binds ERK1_2 ERK1/2 GluR->ERK1_2 activates AKT AKT GluR->AKT activates Proliferation Cell Proliferation (PCNA, Aurora B) ERK1_2->Proliferation Anti_Apoptosis Anti-Apoptosis AKT->Anti_Apoptosis

D-Aspartate signaling in Sertoli and germ cells.

Conclusion

This compound is a vital tool for peptide chemists and drug developers, enabling the incorporation of the biologically relevant D-aspartic acid residue into novel peptide structures. Its synthesis is straightforward, relying on well-established N-protection chemistry. The underlying biological significance of D-aspartate in neuroendocrine function and reproductive health underscores the importance of this compound as a research chemical. A deeper understanding of the signaling pathways modulated by D-aspartate will continue to open new avenues for therapeutic intervention in areas such as male infertility and hormonal regulation.

Disclaimer: The experimental protocol provided is for informational purposes only and should be performed by qualified professionals in a laboratory setting with appropriate safety precautions.

References

Z-D-Asp-OH: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and handling information for Z-D-Asp-OH (N-Cbz-D-aspartic acid), a derivative of the amino acid aspartic acid. Due to its applications in peptide synthesis and biochemical research, a thorough understanding of its properties and potential hazards is essential for safe laboratory practices. This guide consolidates available data on its physical and chemical properties, safety hazards, handling procedures, and storage requirements.

Core Safety and Physical Data

Quantitative data for this compound has been compiled from various supplier safety data sheets and chemical databases to provide a clear comparison of its key properties.

PropertyValueSource
Chemical Formula C₁₂H₁₃NO₆--INVALID-LINK--, --INVALID-LINK--
Molecular Weight 267.23 g/mol --INVALID-LINK--, --INVALID-LINK--
CAS Number 78663-07-7--INVALID-LINK--, --INVALID-LINK--
Appearance White to off-white solid/powder--INVALID-LINK--
Purity ≥98%--INVALID-LINK--
Melting Point 110 - 116 °C--INVALID-LINK--
Solubility Soluble in Ethanol (100 mg/mL with ultrasonic assistance)--INVALID-LINK--
Storage Conditions Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month.--INVALID-LINK--

Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance by some suppliers, primarily causing skin and eye irritation. However, it is important to note that at least one supplier does not classify it as a hazardous substance or mixture according to Regulation (EC) No 1272/2008.[1] Given this discrepancy, it is prudent to handle the compound with care, adhering to the more stringent safety precautions.

Hazard Statements:

  • Causes skin irritation.[2]

  • Causes serious eye irritation.[2]

  • May cause respiratory irritation.

Precautionary Statements:

  • Wash hands thoroughly after handling.[2]

  • Wear protective gloves, eye protection, and face protection.[2]

  • Avoid breathing dust/fume/gas/mist/vapors/spray.

  • If on skin: Wash with plenty of soap and water.[2]

  • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

  • If skin or eye irritation persists: Get medical advice/attention.[2]

Experimental Protocols: Safe Handling Workflow

While specific experimental protocols for the safety assessment of this compound are not publicly available, a standardized workflow for handling chemical reagents of this nature should be followed. This workflow is designed to minimize exposure and ensure the safety of laboratory personnel.

Safe_Handling_Workflow Receipt Receiving and Unpacking Storage Proper Storage (-20°C or as specified) Receipt->Storage Inspect container Prep Preparation for Use (Weighing and Dissolving) Storage->Prep Retrieve from storage Handling Experimental Use (In a fume hood) Prep->Handling Spill Spill Management Prep->Spill Potential Spill Handling->Spill Waste Waste Disposal (Follow institutional guidelines) Handling->Waste Spill->Waste Clean-up PPE Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) PPE->Prep PPE->Handling PPE->Spill

Caption: A logical workflow for the safe handling of this compound from receipt to disposal.

Potential Signaling Pathway Involvement

Direct research on the signaling pathways specifically modulated by this compound is limited. However, its structural similarity to D-aspartate, a known agonist of the N-methyl-D-aspartate (NMDA) receptor, suggests a potential area of investigation. D-aspartate plays a role in neurotransmission, and its levels are regulated by the enzyme D-aspartate oxidase.[3] It is plausible that this compound could interact with similar pathways, either as an agonist, antagonist, or modulator. The following diagram illustrates this hypothetical relationship.

Potential_Signaling_Pathway ZDAspOH This compound (Hypothetical Modulator) NMDAR NMDA Receptor ZDAspOH->NMDAR ? DAspO D-aspartate Oxidase (Potential Interaction) ZDAspOH->DAspO ? Neuron Postsynaptic Neuron NMDAR->Neuron Ca_Influx Ca²⁺ Influx Neuron->Ca_Influx Activation Signaling Downstream Signaling (e.g., Synaptic Plasticity) Ca_Influx->Signaling

Caption: Hypothetical signaling pathway interaction for this compound based on its similarity to D-aspartate.

Disclaimer: The information provided in this guide is for informational purposes only and is intended for use by qualified individuals. It is essential to consult the most current Safety Data Sheet (SDS) from your supplier and to follow all institutional and regulatory guidelines for chemical safety.

References

Spectroscopic Profile of Z-D-Asp-OH: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: This technical guide provides a comprehensive overview of the spectroscopic data for N-α-Cbz-D-aspartic acid (Z-D-Asp-OH), a key building block in peptide synthesis. The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for their acquisition. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis to aid in the characterization and quality control of this compound.

Chemical Structure and Properties

  • IUPAC Name: (2R)-2-(phenylmethoxycarbonylamino)butanedioic acid

  • Synonyms: N-Carbobenzyloxy-D-aspartic acid, Cbthis compound

  • CAS Number: 78663-07-7[1]

  • Molecular Formula: C₁₂H₁₃NO₆[1]

  • Molecular Weight: 267.23 g/mol [1]

Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound based on its chemical structure and established principles of spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data (Predicted) Solvent: DMSO-d₆

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12.5Broad Singlet2HCarboxylic Acid (-COOH) x 2
~7.8Doublet1HAmide (-NH)
7.30 - 7.40Multiplet5HAromatic (C₆H₅)
5.08Singlet2HBenzylic (-CH₂-Ph)
4.45 - 4.55Multiplet1Hα-CH
2.65 - 2.85Multiplet2Hβ-CH₂

¹³C NMR (Carbon NMR) Data (Predicted) Solvent: DMSO-d₆

Chemical Shift (δ, ppm)Carbon Assignment
~173.0Carboxylic Acid Carbonyl (β-COOH)
~171.5Carboxylic Acid Carbonyl (α-COOH)
~156.0Carbamate Carbonyl (N-COO-)
~137.0Aromatic C (quaternary, C-CH₂)
~128.4Aromatic CH (ortho/meta)
~127.8Aromatic CH (para)
~65.6Benzylic Carbon (-CH₂-Ph)
~51.0α-Carbon (CH)
~36.5β-Carbon (CH₂)
Infrared (IR) Spectroscopy

The IR spectrum is characterized by the presence of key functional groups.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3300 - 2500O-H Stretch (very broad)Carboxylic Acid (O-H)
~3300N-H StretchAmide (N-H)
3100 - 3000C-H Stretch (sp²)Aromatic C-H
3000 - 2850C-H Stretch (sp³)Aliphatic C-H
~1710C=O Stretch (strong, sharp)Carboxylic Acid (C=O)
~1690C=O Stretch (strong, sharp)Carbamate (Amide I)
~1540N-H BendAmide (Amide II)
1600, 1495, 1450C=C StretchAromatic Ring
~1250C-O StretchCarboxylic Acid/Ester
Mass Spectrometry (MS)

Mass spectrometry data is typically acquired using a soft ionization technique like Electrospray Ionization (ESI).

m/z (Mass-to-Charge Ratio)Ion TypePredicted Fragments (Loss of)
268.0765[M+H]⁺ (Positive Ion Mode)-
266.0618[M-H]⁻ (Negative Ion Mode)-
224.0866[M+H-CO₂]⁺Carboxylic Acid group (44 Da)
178.0502[M+H-C₇H₇O]⁺Benzyl group (91 Da) and Oxygen (16 Da)
160.0761[M+H-C₇H₆O₂]⁺Benzyloxy group (108 Da)
91.0542[C₇H₇]⁺Tropylium ion (from benzylic cleavage)

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

NMR Spectroscopy Protocol (Solution State)
  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound solid powder.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in a standard 5 mm NMR tube. Ensure the solvent is of high purity to avoid extraneous signals.

    • Vortex the tube until the sample is completely dissolved. If solubility is an issue, gentle heating or sonication may be applied.

  • Instrumentation and Data Acquisition:

    • The analysis is performed on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

    • The instrument is tuned and shimmed for the specific probe and solvent to ensure high magnetic field homogeneity.

    • For ¹H NMR , a standard single-pulse experiment is used. Key parameters include a 30-45° pulse angle, a spectral width of approximately 16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. Typically, 8 to 16 scans are acquired for a good signal-to-noise ratio.

    • For ¹³C NMR , a proton-decoupled pulse program (e.g., zgpg30) is used to obtain singlet peaks for all carbons. Key parameters include a 30° pulse angle, a wider spectral width of ~220 ppm, and a longer acquisition time and relaxation delay. Due to the low natural abundance of ¹³C, several hundred to thousands of scans are typically required.

  • Data Processing:

    • The acquired Free Induction Decay (FID) is processed using appropriate software (e.g., TopSpin, Mnova).

    • Processing steps include Fourier transformation, phase correction, and baseline correction.

    • Chemical shifts (δ) are referenced internally to the residual solvent peak or an internal standard like Tetramethylsilane (TMS) at 0.00 ppm.

    • For ¹H NMR, the signals are integrated to determine the relative ratio of protons.

IR Spectroscopy Protocol (KBr Pellet)
  • Sample Preparation:

    • Use spectroscopic grade Potassium Bromide (KBr) that has been thoroughly dried in an oven at ~110°C for several hours and stored in a desiccator to prevent moisture absorption.[2]

    • Weigh approximately 1-2 mg of the this compound sample and 100-200 mg of the dried KBr.[3] The typical sample-to-KBr ratio is 1:100.[3]

    • Grind the sample and KBr together using an agate mortar and pestle until a fine, homogeneous powder is obtained.[2][3] This minimizes light scattering (the Christiansen effect).

  • Pellet Formation:

    • Transfer the powder mixture into a pellet die.

    • Place the die into a hydraulic press and apply a pressure of 8-10 metric tons for 1-2 minutes.[4][5] Applying a vacuum during pressing can help remove trapped air and moisture, resulting in a more transparent pellet.[2][4]

    • Carefully release the pressure and extract the thin, transparent, or translucent KBr pellet from the die.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample chamber or a pure KBr pellet.

    • Acquire the sample spectrum, typically over a range of 4000 to 400 cm⁻¹.

    • The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry Protocol (ESI-MS)
  • Sample Preparation:

    • Prepare a dilute solution of this compound (typically 1-10 µM) in a suitable volatile solvent system. A common choice is a mixture of methanol (B129727) or acetonitrile (B52724) with water, often containing a small amount of an acid (e.g., 0.1% formic acid for positive ion mode) or a base (e.g., 0.1% ammonium (B1175870) hydroxide (B78521) for negative ion mode) to promote ionization.

    • The sample is typically introduced into the mass spectrometer via direct infusion using a syringe pump or through a liquid chromatography (LC) system.[6]

  • Instrumentation and Data Acquisition:

    • The analysis is performed on a mass spectrometer equipped with an Electrospray Ionization (ESI) source.

    • The ESI source parameters are optimized, including the capillary voltage (typically 3-5 kV), nebulizing gas flow, and source temperature, to achieve a stable spray and efficient ionization.

    • The mass analyzer (e.g., Quadrupole, Time-of-Flight, or Orbitrap) is calibrated using a known standard.

    • Spectra are acquired in either positive or negative ion mode over a relevant m/z range (e.g., 50-500 Da) to detect the molecular ion ([M+H]⁺ or [M-H]⁻) and its fragments.

    • For structural confirmation, tandem MS (MS/MS) can be performed, where the molecular ion is isolated and fragmented via collision-induced dissociation (CID) to produce a characteristic fragmentation pattern.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized chemical compound like this compound.

Spectroscopic_Analysis_Workflow Workflow for Spectroscopic Characterization of this compound cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Final Report Synthesis Chemical Synthesis of this compound Purification Purification (e.g., Recrystallization) Synthesis->Purification QC1 Initial Purity Check (TLC, Melting Point) Purification->QC1 NMR NMR Spectroscopy (¹H, ¹³C) QC1->NMR IR IR Spectroscopy (FTIR) QC1->IR MS Mass Spectrometry (ESI-MS) QC1->MS Data_Analysis Data Analysis & Structure Verification NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Final_Report Technical Report & Certificate of Analysis Data_Analysis->Final_Report

Spectroscopic Characterization Workflow.

References

Methodological & Application

Application Notes and Protocols for Z-D-Asp-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the utilization of N-α-benzyloxycarbonyl-D-aspartic acid (Z-D-Asp-OH) in solid-phase peptide synthesis (SPPS). This document outlines the necessary materials, experimental procedures, and technical considerations for the successful incorporation of this compound into peptide chains, a valuable modification for enhancing peptide stability and modulating biological activity.

Introduction

The incorporation of D-amino acids into peptides is a widely used strategy in drug discovery and development to increase resistance to proteolytic degradation, thereby enhancing the in vivo half-life of peptide therapeutics.[1] this compound is a protected form of D-aspartic acid where the alpha-amino group is protected by a benzyloxycarbonyl (Z) group. While the Fmoc and Boc protecting groups are more common in modern SPPS, the Z-group offers an orthogonal protection strategy that can be advantageous in specific synthetic schemes. The removal of the Z-group is typically achieved through catalytic transfer hydrogenation, a mild condition that is compatible with many side-chain protecting groups.[2][3]

D-aspartic acid itself is an endogenous amino acid found in neuroendocrine tissues and is known to play a role in hormone regulation, including the stimulation of testosterone (B1683101) and luteinizing hormone (LH) release.[4][5] Peptides containing D-aspartic acid are therefore of significant interest for therapeutic applications in endocrinology and beyond.

Data Presentation

Table 1: Reagents and Solvents for SPPS of this compound Containing Peptides
Reagent/SolventGradeSupplierPurpose
Z-D-Asp(OtBu)-OHPeptide Synthesis GradeVariousD-aspartic acid building block
Rink Amide Resin100-200 meshVariousSolid support for C-terminal amide peptides
N,N-Dimethylformamide (DMF)Peptide Synthesis GradeVariousPrimary solvent for washing and reactions
Dichloromethane (DCM)ACS GradeVariousSolvent for resin swelling and washing
Piperidine (B6355638)Reagent GradeVariousFmoc-deprotection agent
HCTU>99%VariousCoupling reagent
N,N-Diisopropylethylamine (DIEA)Peptide Synthesis GradeVariousBase for coupling reaction
Palladium on Carbon (Pd/C)10 wt. %VariousCatalyst for Z-group deprotection
Ammonium (B1175870) Formate (B1220265)>98%VariousHydrogen donor for catalytic transfer hydrogenation
Trifluoroacetic Acid (TFA)Reagent GradeVariousCleavage from resin and side-chain deprotection
Triisopropylsilane (TIS)>98%VariousScavenger for cleavage
Diethyl EtherACS GradeVariousPeptide precipitation
Table 2: Representative Coupling Efficiency for Amino Acids in SPPS

While specific data for this compound is limited, the following table provides a general overview of expected coupling efficiencies for different amino acid types in SPPS. Difficult couplings, such as those involving sterically hindered amino acids, may require double coupling or the use of stronger coupling agents. The coupling of this compound is generally expected to be efficient, but monitoring is recommended.

Amino Acid TypeCoupling MethodTypical Coupling Efficiency (%)Notes
Standard L-Amino AcidsHCTU/DIEA>99%Standard conditions are usually sufficient.
Sterically Hindered (e.g., Val, Ile)HCTU/DIEA98-99%Double coupling may be necessary.[6]
Z-D-Asp(OtBu)-OHHCTU/DIEA>98% (estimated)Coupling time may be extended to ensure completion.
ArginineHCTU/DIEA97-99%Prone to side reactions; double coupling is common.[6]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Cycle for this compound Incorporation

This protocol assumes a standard Fmoc-based SPPS for the peptide chain assembly, with the incorporation of Z-D-Asp(OtBu)-OH at the desired position. The side chain of aspartic acid is protected with a tert-butyl (OtBu) group, which is cleaved by TFA at the end of the synthesis.

1. Resin Swelling:

  • Place the Rink Amide resin in a reaction vessel.

  • Add DMF to swell the resin for at least 30 minutes.[7]

2. Fmoc Deprotection (for preceding residue):

  • Drain the DMF.

  • Add a solution of 20% piperidine in DMF to the resin.

  • Agitate for 5-10 minutes.[7]

  • Drain the solution and repeat the piperidine treatment for another 10-15 minutes.

  • Wash the resin thoroughly with DMF (5-7 times).

3. Coupling of Z-D-Asp(OtBu)-OH:

  • In a separate vial, dissolve Z-D-Asp(OtBu)-OH (3 eq.), HCTU (2.9 eq.), and DIEA (6 eq.) in DMF.

  • Pre-activate for 1-2 minutes.

  • Add the activated amino acid solution to the resin.

  • Agitate at room temperature for 1-2 hours. Monitoring the coupling reaction with a qualitative test like the Kaiser test is recommended.[8] If the test is positive (indicating incomplete coupling), a second coupling can be performed.[6]

  • Wash the resin thoroughly with DMF (5-7 times).

4. Capping (Optional):

  • To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride (B1165640) and DIEA in DMF) for 15-30 minutes.

  • Wash the resin with DMF.

5. Nα-Z Group Deprotection (Catalytic Transfer Hydrogenation):

  • Wash the resin with DMF and then with methanol.

  • Prepare a solution of ammonium formate (4-5 eq.) in methanol.

  • Add the ammonium formate solution to the resin, followed by Pd/C catalyst (0.2-0.5 eq. by weight relative to the resin).

  • Agitate the suspension at room temperature for 2-4 hours. The reaction can be monitored by HPLC analysis of a small cleaved sample.

  • Filter the resin to remove the catalyst and wash thoroughly with methanol, DMF, and DCM.

6. Continuation of Peptide Synthesis:

  • Proceed with the coupling of the next Fmoc-protected amino acid as described in steps 2 and 3 of a standard Fmoc-SPPS protocol.

Protocol 2: Cleavage from Resin and Side-Chain Deprotection

1. Resin Preparation:

  • After the final synthesis cycle, wash the peptide-resin thoroughly with DMF, followed by DCM, and dry under vacuum.

2. Cleavage Cocktail Preparation:

  • Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v).

3. Cleavage Reaction:

  • Add the cleavage cocktail to the dried peptide-resin.

  • Agitate at room temperature for 2-3 hours.

4. Peptide Precipitation and Isolation:

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide.

  • Decant the ether and wash the peptide pellet with cold diethyl ether 2-3 times.

  • Dry the peptide pellet under vacuum.

5. Purification:

  • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Mandatory Visualization

SPPS_Workflow_for_Z_D_Asp_OH cluster_resin_prep Resin Preparation cluster_synthesis_cycle Peptide Elongation (Fmoc-SPPS) cluster_Z_D_Asp_incorporation This compound Incorporation cluster_final_steps Final Steps Resin Rink Amide Resin Swell Swell in DMF Resin->Swell Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Fmoc_Deprotection Wash1 DMF Wash Fmoc_Deprotection->Wash1 Repeat n-1 times Fmoc_Amino_Acid_Coupling Fmoc-AA Coupling (HCTU/DIEA) Wash1->Fmoc_Amino_Acid_Coupling Repeat n-1 times Wash2 DMF Wash Fmoc_Amino_Acid_Coupling->Wash2 Repeat n-1 times Wash2->Fmoc_Deprotection Repeat n-1 times Z_D_Asp_Coupling Couple Z-D-Asp(OtBu)-OH (HCTU/DIEA) Wash2->Z_D_Asp_Coupling Wash3 DMF Wash Z_D_Asp_Coupling->Wash3 Z_Deprotection Z-Deprotection (Pd/C, NH4HCO2) Wash3->Z_Deprotection Wash4 MeOH/DMF/DCM Wash Z_Deprotection->Wash4 Final_Fmoc_Deprotection Final Fmoc Deprotection Wash4->Final_Fmoc_Deprotection Cleavage Cleavage from Resin (TFA/TIS/H2O) Final_Fmoc_Deprotection->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification

Caption: Workflow for Solid-Phase Peptide Synthesis Incorporating this compound.

D_Aspartate_Signaling_Pathway cluster_hypothalamus Hypothalamus cluster_pituitary Anterior Pituitary cluster_testis Testis GnRH_Neuron GnRH Neuron GnRH GnRH GnRH_Neuron->GnRH releases Gonadotrope Gonadotrope Cell LH Luteinizing Hormone (LH) Gonadotrope->LH releases Leydig_Cell Leydig Cell Testosterone Testosterone Leydig_Cell->Testosterone synthesizes and releases D_Asp D-Aspartic Acid D_Asp->GnRH_Neuron stimulates D_Asp->Gonadotrope stimulates D_Asp->Leydig_Cell stimulates GnRH->Gonadotrope stimulates LH->Leydig_Cell stimulates Systemic_Effects Systemic Effects (e.g., Muscle Growth) Testosterone->Systemic_Effects leads to

References

Application Notes and Protocols for Solution-Phase Peptide Synthesis with Z-D-Asp-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solution-phase peptide synthesis (SPPS), a classical yet potent methodology, offers distinct advantages for the synthesis of short peptides, peptide fragments for convergent strategies, and peptides incorporating unnatural amino acids. This technique is particularly advantageous for large-scale synthesis where the purification of intermediates is desirable. The use of N-benzyloxycarbonyl (Z or Cbz) protected amino acids, such as Z-D-Asp-OH, is a cornerstone of this approach. The Z-group provides robust protection of the α-amino group under various coupling conditions and is readily removed by catalytic hydrogenation.[1]

These application notes provide a detailed protocol for the solution-phase synthesis of a model dipeptide using this compound, outlining the coupling and deprotection steps. Furthermore, potential side reactions, purification strategies, and expected quantitative outcomes are discussed to guide researchers in employing this methodology.

Data Presentation

The following tables summarize the materials required and the expected quantitative data for the synthesis of a model dipeptide, Z-D-Asp-Gly-OMe. The yields and purity are representative of typical outcomes for solution-phase peptide synthesis.[2][3]

Table 1: Materials and Reagents for Dipeptide Synthesis

ReagentMolecular FormulaMolecular Weight ( g/mol )Purpose
This compoundC₁₂H₁₃NO₆267.23N-protected D-amino acid
Glycine (B1666218) methyl ester hydrochloride (H-Gly-OMe·HCl)C₃H₈ClNO₂125.55C-terminal amino acid ester
N,N'-Dicyclohexylcarbodiimide (DCC)C₁₃H₂₂N₂206.33Coupling agent
1-Hydroxybenzotriazole (B26582) (HOBt)C₆H₅N₃O135.12Racemization suppressant
Triethylamine (B128534) (TEA) or N-Methylmorpholine (NMM)C₆H₁₅N or C₅H₁₁NO101.19 or 101.15Base for neutralization and coupling
Dichloromethane (B109758) (DCM)CH₂Cl₂84.93Solvent
Ethyl Acetate (EtOAc)C₄H₈O₂88.11Solvent for extraction
1M Hydrochloric Acid (HCl)HCl36.46Aqueous wash
Saturated Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01Aqueous wash
Brine (Saturated NaCl)NaCl58.44Aqueous wash
Anhydrous Sodium Sulfate (B86663) (Na₂SO₄)Na₂SO₄142.04Drying agent
Palladium on Carbon (10% Pd/C)Pd/C-Catalyst for hydrogenolysis
Methanol (B129727) (MeOH)CH₄O32.04Solvent for deprotection

Table 2: Expected Yields and Purity for Z-D-Asp-Gly-OMe Synthesis

StepProductTheoretical Yield (g)Typical Actual Yield (g)Typical Yield (%)Purity (by RP-HPLC)
CouplingZ-D-Asp-Gly-OMe(based on 1 mmol scale)0.29 - 0.3285 - 95%>95%
DeprotectionH-D-Asp-Gly-OMe(based on 1 mmol scale)0.16 - 0.1890 - 98%>98%

Experimental Protocols

Protocol 1: Synthesis of Z-D-Asp-Gly-OMe (Coupling Step)

This protocol details the coupling of this compound with glycine methyl ester using DCC and HOBt.

Procedure:

  • Neutralization of Amino Acid Ester: In a round-bottom flask, suspend glycine methyl ester hydrochloride (1.0 eq.) in anhydrous dichloromethane (DCM). Cool the suspension to 0 °C in an ice bath. Add triethylamine (TEA) or N-methylmorpholine (NMM) (1.1 eq.) dropwise while stirring. Stir the mixture at 0 °C for 15-20 minutes to generate the free amine.[4]

  • Activation of Carboxylic Acid: In a separate round-bottom flask, dissolve this compound (1.0 eq.) and 1-hydroxybenzotriazole (HOBt) (1.1 eq.) in anhydrous DCM. Cool the solution to 0 °C.

  • Coupling Reaction: To the solution from step 2, add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq.) in anhydrous DCM dropwise. A white precipitate of dicyclohexylurea (DCU) will begin to form. Stir the activation mixture at 0 °C for 20 minutes.

  • Add the neutralized glycine methyl ester solution from step 1 to the activated this compound solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Filter the reaction mixture to remove the precipitated DCU.

    • Wash the filter cake with a small amount of DCM.

    • Combine the filtrate and washes and transfer to a separatory funnel.

    • Wash the organic layer sequentially with 1M HCl (2x), saturated aqueous sodium bicarbonate solution (2x), and brine (1x).[4]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Characterization: The product, Z-D-Asp-Gly-OMe, can be further purified by recrystallization or silica (B1680970) gel chromatography if necessary. The purity should be assessed by RP-HPLC and the identity confirmed by mass spectrometry.

Protocol 2: Deprotection of the Z-Group (Hydrogenolysis)

This protocol describes the removal of the N-terminal benzyloxycarbonyl (Z) group to yield the free dipeptide.

Procedure:

  • Dissolve the purified Z-D-Asp-Gly-OMe (1.0 eq.) in methanol (MeOH) in a round-bottom flask.

  • Carefully add 10% Palladium on Carbon (Pd/C) catalyst (approximately 10% by weight of the peptide).

  • Fit the flask with a hydrogen balloon or connect it to a hydrogenation apparatus.

  • Evacuate the flask and backfill with hydrogen gas (repeat 3 times).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 2-4 hours.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

  • Wash the filter pad with methanol.

  • Combine the filtrate and washes and evaporate the solvent under reduced pressure to obtain the deprotected dipeptide, H-D-Asp-Gly-OMe.

Visualizations

Experimental Workflow

G cluster_coupling Coupling Step cluster_deprotection Deprotection Step reagents This compound + H-Gly-OMe·HCl neutralization Neutralization (TEA or NMM in DCM) reagents->neutralization activation Activation (DCC/HOBt in DCM at 0°C) reagents->activation coupling Peptide Bond Formation (Stir at RT overnight) neutralization->coupling activation->coupling workup Work-up & Purification (Filtration, Washes, Concentration) coupling->workup product1 Z-D-Asp-Gly-OMe workup->product1 product1_deprotect Z-D-Asp-Gly-OMe hydrogenolysis Hydrogenolysis (H₂, 10% Pd/C in MeOH) product1_deprotect->hydrogenolysis filtration Filtration & Concentration hydrogenolysis->filtration final_product H-D-Asp-Gly-OMe filtration->final_product

Caption: Workflow for the solution-phase synthesis of H-D-Asp-Gly-OMe.

Potential Side Reaction: Aspartimide Formation

G Peptide Peptide Chain-Asp(OR)-Gly- Deprotonation Backbone Amide Deprotonation Peptide->Deprotonation 1 Base Base (e.g., during coupling or deprotection) Base->Deprotonation Aspartimide Aspartimide Intermediate Deprotonation->Aspartimide 2. Intramolecular cyclization Racemization Racemization (α/β isomerization) Aspartimide->Racemization 3a Piperidide Piperidide Adducts (if piperidine (B6355638) is present) Aspartimide->Piperidide 3b

Caption: Mechanism of aspartimide formation, a potential side reaction.[5]

References

Application Notes and Protocols: Standard Deprotection Methods for the Z-group in Z-D-Asp-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzyloxycarbonyl (Z or Cbz) group is a widely utilized amine protecting group in peptide synthesis and organic chemistry due to its stability under various conditions. However, its efficient and clean removal is crucial for the successful synthesis of target molecules. This document provides detailed application notes and protocols for the standard methods of deprotecting the Z-group from Z-D-Aspartic acid (Z-D-Asp-OH), a common building block in peptide synthesis. The primary methods covered are catalytic hydrogenation, transfer hydrogenation, and acidolysis.

Data Presentation: Comparison of Deprotection Methods

The following table summarizes the key quantitative parameters for the deprotection of the Z-group from amino acids, providing a basis for method selection. It is important to note that reaction conditions and yields can vary depending on the specific substrate and scale of the reaction.

Deprotection MethodReagents & CatalystTypical Solvent(s)Temperature (°C)Reaction TimeReported Yield (%)Key Considerations
Catalytic Hydrogenation H₂ (gas), 10% Pd/CMethanol (B129727), Ethanol, Acetic AcidRoom Temperature1 - 24 hours>95 (general)Requires specialized hydrogenation equipment. Catalyst is flammable. Not suitable for sulfur-containing peptides.
Transfer Hydrogenation Formic acid, 10% Pd/CMethanol, DMFRoom Temperature0.5 - 4 hours~95-100[1]Avoids the use of hydrogen gas. Formic acid can be acidic.
Transfer Hydrogenation Ammonium (B1175870) formate (B1220265), 10% Pd/CMethanol, DMFRoom Temperature0.5 - 2 hoursVirtually quantitative[1]Neutral reaction conditions. Excess ammonium formate needs to be removed.
Acidolysis 33% HBr in Acetic AcidAcetic AcidRoom Temperature1 - 2 hoursVariableHarsh acidic conditions may cleave other acid-labile protecting groups. Requires careful handling of corrosive reagents.

Experimental Protocols

Catalytic Hydrogenation

This method involves the use of hydrogen gas and a palladium catalyst to cleave the Z-group, yielding the free amine, toluene, and carbon dioxide.

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C) catalyst (handle with care as it can be pyrophoric)

  • Methanol (or other suitable solvent)

  • Hydrogenation apparatus (e.g., Parr hydrogenator or a flask with a hydrogen balloon)

  • Inert gas (Argon or Nitrogen)

  • Celite for filtration

Protocol:

  • In a reaction vessel suitable for hydrogenation, add 10% Pd/C catalyst (typically 10-20% by weight of the substrate).

  • Purge the vessel with an inert gas (Argon or Nitrogen).

  • Dissolve this compound in methanol and add it to the reaction vessel.

  • Seal the vessel and carefully evacuate the inert gas, then introduce hydrogen gas. Repeat this cycle 3-5 times to ensure an inert atmosphere is replaced by hydrogen.

  • Pressurize the vessel with hydrogen gas (typically 1-4 atm or use a hydrogen-filled balloon for atmospheric pressure).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with methanol.

  • Combine the filtrates and remove the solvent under reduced pressure to obtain the crude D-Aspartic acid.

Transfer Hydrogenation

This method utilizes a hydrogen donor in the presence of a catalyst, avoiding the need for hydrogen gas. Formic acid and ammonium formate are common hydrogen donors.

2.1 Using Formic Acid

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Formic acid

  • Methanol or DMF

Protocol:

  • Dissolve this compound in methanol or DMF in a round-bottom flask.

  • Add 10% Pd/C catalyst (typically 10-20% by weight of the substrate).

  • To the stirred suspension, add formic acid (typically 5-10 equivalents).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is often complete within 30 minutes to 4 hours.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with the reaction solvent.

  • Combine the filtrates and remove the solvent under reduced pressure. The product will be the formate salt of D-Aspartic acid, which may require further workup or can be used directly.

2.2 Using Ammonium Formate

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Ammonium formate

  • Methanol or DMF

Protocol:

  • Dissolve this compound in methanol or DMF in a round-bottom flask.[1]

  • Add 10% Pd/C catalyst (typically 1/10th to 1/5th the weight of the substrate).[1]

  • To the stirred suspension, add ammonium formate (typically 2-4 equivalents) in a single portion.[1]

  • Stir the reaction mixture at room temperature.[1]

  • Monitor the reaction progress by TLC or LC-MS. The reaction is usually rapid.

  • Upon completion, filter the mixture through a pad of Celite to remove the catalyst.[1]

  • Wash the Celite pad with the solvent.

  • Evaporate the combined filtrate to dryness.[1]

  • To remove excess ammonium formate, the residue can be dissolved in water and lyophilized, or dissolved in an organic solvent and washed with a saturated NaCl solution.[1] The resulting product is D-Aspartic acid.

Acidolysis

This method employs strong acid to cleave the Z-group. The most common reagent is a solution of hydrogen bromide in acetic acid.

Materials:

  • This compound

  • 33% (w/w) Hydrogen Bromide in Acetic Acid

  • Anhydrous diethyl ether

Protocol:

  • Place this compound in a dry round-bottom flask.

  • Add a solution of 33% HBr in acetic acid (use a sufficient amount to dissolve the substrate).

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, precipitate the product by adding the reaction mixture to a large volume of cold, anhydrous diethyl ether.

  • Collect the precipitated solid by filtration or centrifugation.

  • Wash the solid with diethyl ether to remove residual acetic acid and HBr.

  • Dry the product under vacuum. The product will be the hydrobromide salt of D-Aspartic acid.

Visualizations

DeprotectionWorkflow cluster_start Starting Material cluster_methods Deprotection Methods cluster_product Product Z_Asp This compound Catalytic_Hydrog Catalytic Hydrogenation Z_Asp->Catalytic_Hydrog H₂, Pd/C Transfer_Hydrog Transfer Hydrogenation Z_Asp->Transfer_Hydrog H-donor, Pd/C Acidolysis Acidolysis Z_Asp->Acidolysis HBr/AcOH D_Asp D-Asp-OH Catalytic_Hydrog->D_Asp Transfer_Hydrog->D_Asp Acidolysis->D_Asp (as HBr salt)

Caption: General workflow for the deprotection of this compound.

Caption: Chemical transformation during Z-group deprotection.

References

Application Notes and Protocols: Z-D-Asp-OH as a Building Block for Peptide Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-proteinogenic amino acids into peptide libraries is a powerful strategy in drug discovery and chemical biology. Z-D-Asp-OH, a D-aspartic acid derivative with a benzyloxycarbonyl (Z) protecting group on the amine terminus, offers unique advantages for creating peptides with enhanced stability and novel biological activities. The presence of the D-amino acid can confer resistance to proteolytic degradation, potentially increasing the in vivo half-life of peptide-based therapeutics. This document provides detailed application notes, experimental protocols, and quantitative data to guide researchers in the effective use of this compound for the synthesis and screening of peptide libraries.

A primary challenge in the synthesis of aspartic acid-containing peptides is the formation of an aspartimide intermediate, which can lead to the formation of undesirable side products and a reduction in the final yield of the target peptide. This issue is particularly pronounced during the repeated basic conditions used for Fmoc deprotection in solid-phase peptide synthesis (SPPS). While Z-protection is more commonly associated with solution-phase synthesis, the principles of managing aspartimide formation through appropriate side-chain protection are universally applicable.

Data Presentation: Minimizing Aspartimide Formation

The choice of protecting group for the β-carboxyl side chain of aspartic acid is critical to minimizing aspartimide formation. While this compound refers to the N-terminal protecting group, the side chain also requires protection during synthesis. The following table summarizes quantitative data on the effectiveness of various side-chain protecting groups in reducing aspartimide-related byproducts during the synthesis of a model peptide prone to this side reaction.

Side-Chain Protecting GroupDesired Peptide (%)α-piperidide (%)β-piperidide (%)Aspartimide (%)Total Byproducts (%)
O-tert-butyl (OtBu) 75.38.912.13.724.7
O-3-methylpent-3-yl (OMpe) 92.12.54.11.37.9
O-3-ethylpent-3-yl (OEpe) 95.61.22.30.94.4
O-4-n-propyl-4-heptyl (OPhp) 97.20.81.50.52.8
O-5-n-butyl-5-nonyl (OBno) 98.50.40.80.31.5
Cyanosulfurylide (CSY) >99<0.1<0.1<0.1<0.2
N-2,4-dimethoxybenzyl (Dmb) on preceding Gly 96.81.11.60.53.2

Data is compiled from studies on the model peptide H-Val-Lys-Asp-Gly-Tyr-Ile-OH under standard Fmoc-SPPS conditions.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using Z-D-Asp(OR)-OH

This protocol provides a general guideline for manual solid-phase peptide synthesis. While modern SPPS predominantly uses Fmoc chemistry, the principles can be adapted for Z-protected amino acids, particularly concerning the coupling and side-chain protection. For incorporating this compound, a suitable protecting group (OR) for the side-chain carboxyl group must be chosen from the table above to minimize aspartimide formation.

Materials:

  • Appropriate solid support resin (e.g., Wang resin for C-terminal acid, Rink amide resin for C-terminal amide)

  • Z-D-Asp(OR)-OH (where OR is the chosen side-chain protecting group)

  • Other Z- or Fmoc-protected amino acids

  • Coupling reagents: HBTU, HOBt, or HATU

  • Base: N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM)

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

  • Deprotection reagent for Z-group (if used for subsequent steps): Catalytic hydrogenation (e.g., H₂/Pd-C) or HBr in acetic acid. For Fmoc-based synthesis following Z-D-Asp incorporation, 20% piperidine (B6355638) in DMF is used for Fmoc removal.

  • Cleavage cocktail (e.g., Trifluoroacetic acid (TFA) with scavengers like water, triisopropylsilane (B1312306) (TIS), and 1,2-ethanedithiol (B43112) (EDT))

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • First Amino Acid Loading (if not pre-loaded):

    • Dissolve the first protected amino acid (e.g., Fmoc-Gly-OH) and a coupling agent in DMF.

    • Add the activation solution to the resin and shake for 2-4 hours.

    • Wash the resin thoroughly with DMF and DCM.

  • Deprotection:

    • If the preceding amino acid is Fmoc-protected, treat the resin with 20% piperidine in DMF for 5 minutes, and then for 15 minutes to remove the Fmoc group.

    • Wash the resin with DMF.

  • Coupling of Z-D-Asp(OR)-OH:

    • Pre-activate Z-D-Asp(OR)-OH (3-5 equivalents) with a coupling reagent (e.g., HBTU/HOBt or HATU) and a base (e.g., DIPEA or NMM) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours with agitation.

    • Monitor the coupling completion using a ninhydrin (B49086) test.

    • Wash the resin with DMF and DCM.

  • Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids in the sequence.

  • Cleavage and Deprotection:

    • After the final amino acid is coupled, wash the resin with DCM and dry it.

    • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) for 2-4 hours at room temperature. This will cleave the peptide from the resin and remove most side-chain protecting groups. The Z-group is stable to TFA.

    • To remove the Z-group, the cleaved and purified peptide can be subjected to catalytic hydrogenation (H₂ over Pd/C catalyst in a suitable solvent like methanol (B129727) or acetic acid).

  • Peptide Precipitation and Purification:

    • Filter the cleavage mixture to remove the resin.

    • Precipitate the peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, wash with cold ether, and dry.

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: ELISA-Based Screening of Peptide Libraries for Target Binding

This protocol outlines a general procedure for screening a peptide library for binding to a specific target protein using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

  • Peptide library (peptides dissolved in a suitable buffer, e.g., PBS)

  • Target protein

  • ELISA plates (96-well)

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Wash buffer (e.g., PBS with 0.05% Tween-20, PBST)

  • Primary antibody against the target protein (if using an indirect detection method)

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-IgG)

  • Substrate for the enzyme (e.g., TMB for HRP)

  • Stop solution (e.g., 2 M H₂SO₄)

  • Plate reader

Procedure:

  • Coating:

    • Dilute the target protein to 1-10 µg/mL in coating buffer.

    • Add 100 µL of the protein solution to each well of the ELISA plate.

    • Incubate overnight at 4°C or for 2 hours at 37°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking:

    • Add 200 µL of blocking buffer to each well.

    • Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Peptide Incubation:

    • Add 100 µL of each peptide solution from the library to individual wells.

    • Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate five times with wash buffer to remove unbound peptides.

  • Antibody Incubation (Indirect Detection):

    • Add 100 µL of the diluted primary antibody to each well.

    • Incubate for 1 hour at room temperature.

    • Wash the plate three times with wash buffer.

    • Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well.

    • Incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Detection:

    • Add 100 µL of the substrate solution to each well.

    • Incubate in the dark for 15-30 minutes, or until sufficient color develops.

  • Stopping the Reaction: Add 50 µL of stop solution to each well.

  • Reading: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a plate reader. Wells with higher absorbance indicate stronger binding of the peptide to the target protein.

Visualizations

Signaling Pathway: D-Aspartate in Testosterone (B1683101) Synthesis

D-aspartic acid has been shown to play a role in the regulation of testosterone synthesis through its action on the hypothalamic-pituitary-gonadal (HPG) axis.[1][2] It can be converted to N-methyl-D-aspartate (NMDA), which then stimulates the release of key hormones.[1][3]

HPG_Axis DAsp D-Aspartate Hypothalamus Hypothalamus DAsp->Hypothalamus Stimulates Pituitary Anterior Pituitary Hypothalamus->Pituitary Releases GnRH LeydigCells Leydig Cells (Testes) Pituitary->LeydigCells Releases LH Testosterone Testosterone LeydigCells->Testosterone Synthesizes and Releases Testosterone->Hypothalamus Negative Feedback Testosterone->Pituitary Negative Feedback

D-Aspartate's role in the HPG axis.
Experimental Workflow: Peptide Library Synthesis and Screening

The overall process of generating and screening a peptide library involves several key stages, from the initial synthesis to the identification of hit compounds.

Peptide_Library_Workflow cluster_synthesis Peptide Synthesis cluster_screening Library Screening Resin Solid Support Resin Coupling Iterative Coupling of Protected Amino Acids (including this compound) Resin->Coupling Cleavage Cleavage from Resin and Deprotection Coupling->Cleavage Purification Crude Peptide Purification (RP-HPLC) Cleavage->Purification Library Peptide Library Purification->Library Screening High-Throughput Screening (e.g., ELISA, Cell-based Assays) Library->Screening Hits Hit Identification Screening->Hits Validation Hit Validation Hits->Validation Optimization Lead Optimization Hits->Optimization

Workflow for peptide library creation and screening.
Signaling Pathway: NMDA Receptor Activation by D-Aspartate

D-aspartate can act as an agonist at the N-methyl-D-aspartate (NMDA) receptor, a glutamate (B1630785) receptor that plays a crucial role in synaptic plasticity and neurotransmission.[4][5][6]

NMDA_Receptor_Signaling DAsp D-Aspartate NMDA_R NMDA Receptor DAsp->NMDA_R Glycine Glycine (co-agonist) Glycine->NMDA_R Ca_influx Ca²⁺ Influx NMDA_R->Ca_influx Channel Opening CaM Calmodulin (CaM) Ca_influx->CaM Activates CaMKII Ca²⁺/CaM-dependent protein kinase II (CaMKII) CaM->CaMKII Activates CREB CREB Phosphorylation CaMKII->CREB Phosphorylates Gene_Expression Changes in Gene Expression CREB->Gene_Expression Regulates

NMDA receptor activation by D-aspartate.

Conclusion

This compound is a valuable building block for the construction of diverse peptide libraries with therapeutic potential. Careful consideration of side-chain protecting groups is essential to mitigate aspartimide formation and ensure high yields of the desired peptides. The provided protocols for peptide synthesis and library screening offer a foundation for researchers to explore the potential of D-aspartic acid-containing peptides in their drug discovery programs. The signaling pathways illustrated highlight the biological relevance of incorporating this non-proteinogenic amino acid, paving the way for the development of novel and effective peptide-based therapeutics.

References

Application Note: A Framework for Studying Caspase Inhibition using Aspartate-Based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Caspases (cysteine-dependent aspartate-directed proteases) are a family of enzymes that play a central role in initiating and executing programmed cell death (apoptosis) and inflammation.[1] They are synthesized as inactive zymogens (procaspases) and are activated through a proteolytic cascade.[1] Based on their function, caspases are broadly classified into two groups: initiator caspases (e.g., caspase-8, caspase-9) and executioner caspases (e.g., caspase-3, caspase-7).[2] The activation of executioner caspases leads to the cleavage of numerous cellular substrates, resulting in the characteristic morphological and biochemical hallmarks of apoptosis.[3]

Given their critical role in cell death, the modulation of caspase activity is a significant area of interest for therapeutic intervention in diseases ranging from neurodegenerative disorders to cancer.[4] Aspartate-based peptide inhibitors are designed to mimic the natural substrates of caspases, which possess an absolute requirement for an aspartic acid residue at the P1 position for cleavage.[2][5]

This document provides a comprehensive experimental framework for characterizing aspartate-based caspase inhibitors. While the user specified Z-D-Asp-OH (N-benzyloxycarbonyl-D-aspartic acid), a simple amino acid derivative[6], the protocols herein are described using Z-Asp-CH2-DCB (benzyloxycarbonyl-Asp-(O-dichlorobenzoyl)fluoromethylketone) as a representative example of a well-characterized, irreversible, and cell-permeable broad-spectrum caspase inhibitor.[7][8] These methodologies can be readily adapted to test the efficacy and specificity of any novel compound designed to target the caspase family.

Caspase Activation Signaling Pathways

Apoptosis is primarily triggered through two major pathways: the extrinsic and the intrinsic pathways. Both pathways converge on the activation of executioner caspases.

  • The Extrinsic (Death Receptor) Pathway: This pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to transmembrane death receptors. This leads to the recruitment of adaptor proteins and procaspase-8, forming the Death-Inducing Signaling Complex (DISC), where caspase-8 is activated. Active caspase-8 can then directly cleave and activate executioner caspases like caspase-3.[2][4]

  • The Intrinsic (Mitochondrial) Pathway: Cellular stress signals (e.g., DNA damage, growth factor withdrawal) trigger the release of cytochrome c from the mitochondria into the cytosol. Cytochrome c binds to the adaptor protein Apaf-1, which then recruits procaspase-9 to form a large protein complex called the apoptosome.[9] Within the apoptosome, caspase-9 is activated and proceeds to cleave and activate executioner caspases.[9]

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway DeathLigand Death Ligands (e.g., FasL, TNF-α) DeathReceptor Death Receptors (e.g., Fas, TNFR1) DeathLigand->DeathReceptor DISC DISC Formation DeathReceptor->DISC Casp8 Caspase-8 (Initiator) DISC->Casp8 Casp3 Caspase-3 (Executioner) Casp8->Casp3 CellStress Cellular Stress (e.g., DNA Damage) Mito Mitochondria CellStress->Mito CytoC Cytochrome c Release Mito->CytoC Apoptosome Apoptosome (Apaf-1, Cytochrome c) CytoC->Apoptosome Casp9 Caspase-9 (Initiator) Apoptosome->Casp9 Casp9->Casp3 Apoptosis Apoptosis (Substrate Cleavage, Cell Death) Casp3->Apoptosis

Caption: Overview of the main caspase activation pathways in apoptosis.

Experimental Design & Workflow

The characterization of a caspase inhibitor involves a multi-step process, starting from direct enzymatic assays to determine potency and selectivity, followed by cell-based assays to confirm efficacy in a biological context.

G cluster_analysis Downstream Analysis start Start: Characterize Caspase Inhibitor (e.g., Z-Asp-CH2-DCB) vitro_assay Protocol 1: In Vitro Enzymatic Assay (Recombinant Caspase) start->vitro_assay cell_culture Culture Appropriate Cell Line (e.g., Jurkat) start->cell_culture ic50 Determine IC50 Values & Selectivity Profile vitro_assay->ic50 end Conclusion: Efficacy & Mechanism of Inhibition ic50->end induce_apoptosis Induce Apoptosis (e.g., Staurosporine) cell_culture->induce_apoptosis treat Treat with Inhibitor induce_apoptosis->treat cell_based_assays Protocol 2: Cell-Based Assays treat->cell_based_assays flow Annexin V / PI Staining (Flow Cytometry) cell_based_assays->flow wb PARP Cleavage (Western Blot) cell_based_assays->wb flow->end wb->end

Caption: General experimental workflow for caspase inhibitor characterization.

Experimental Protocols

Protocol 1: In Vitro Caspase-3 Enzymatic Assay (Fluorometric)

This protocol determines the direct inhibitory effect of a compound on purified recombinant caspase-3 and is used to calculate the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

A. Materials:

  • Recombinant active human caspase-3

  • Caspase Assay Buffer (e.g., 20 mM HEPES, pH 7.4, 2 mM EDTA, 0.1% CHAPS, 5 mM DTT)

  • Fluorogenic Caspase-3 Substrate: Ac-DEVD-AMC (N-Acetyl-Asp-Glu-Val-Asp-7-amino-4-methylcoumarin)

  • Test Inhibitor (e.g., Z-Asp-CH2-DCB) dissolved in DMSO

  • 96-well black microplate, flat bottom

  • Fluorescence microplate reader (Excitation: ~380 nm, Emission: ~460 nm)

B. Procedure:

  • Prepare Reagents:

    • Thaw all reagents on ice.

    • Prepare a 2X Assay Buffer containing 10 mM DTT.

    • Prepare a stock solution of the inhibitor in DMSO (e.g., 10 mM). Create a serial dilution series in Assay Buffer to achieve final concentrations ranging from picomolar to micromolar.

    • Dilute the Ac-DEVD-AMC substrate in Assay Buffer to a working concentration (e.g., 50 µM).

    • Dilute the recombinant caspase-3 in Assay Buffer to a working concentration (e.g., 1-10 units/well). The optimal concentration should be determined empirically to yield a linear reaction rate for at least 60 minutes.

  • Assay Setup (per well):

    • Add 50 µL of 2X Assay Buffer to each well.

    • Add 10 µL of the inhibitor dilution (or DMSO for vehicle control).

    • Add 20 µL of Assay Buffer.

    • To initiate the reaction, add 20 µL of diluted recombinant caspase-3. For a "no enzyme" control, add 20 µL of Assay Buffer instead.

    • Incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Measurement:

    • Add 10 µL of the 50 µM Ac-DEVD-AMC substrate to each well to start the reaction (final volume = 110 µL, final substrate concentration will vary based on specific kit).

    • Immediately place the plate in the fluorescence reader.

    • Measure the fluorescence intensity (in Relative Fluorescence Units, RFU) every 2 minutes for 60-120 minutes in kinetic mode.

  • Data Analysis:

    • Calculate the reaction rate (V) for each concentration of the inhibitor by determining the slope of the linear portion of the RFU vs. time curve.

    • Normalize the rates by subtracting the rate of the "no enzyme" control.

    • Express the activity at each inhibitor concentration as a percentage of the vehicle control (0% inhibition).

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Protocol 2: Cell-Based Assessment of Apoptosis and Its Inhibition

This protocol assesses the ability of the inhibitor to block apoptosis in a cellular environment.

A. Materials:

  • Cell line (e.g., Jurkat T-cells, HeLa cells)

  • Complete cell culture medium

  • Apoptosis Inducer (e.g., Staurosporine, Etoposide, or TNF-α + Cycloheximide)

  • Test Inhibitor (e.g., Z-Asp-CH2-DCB)

  • Annexin V-FITC / Propidium Iodide (PI) Apoptosis Detection Kit

  • RIPA or other suitable cell lysis buffer with protease inhibitors

  • Antibodies for Western Blot: Primary anti-PARP, primary anti-Actin (or other loading control), HRP-conjugated secondary antibody.

  • Flow cytometer and Western blotting equipment.

B. Procedure: Cell Treatment

  • Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.

  • Allow cells to adhere/stabilize overnight.

  • Pre-treat cells with various concentrations of the test inhibitor (e.g., 1 µM, 10 µM, 50 µM) or vehicle (DMSO) for 1-2 hours.

  • Induce apoptosis by adding the chosen inducer (e.g., 1 µM Staurosporine) to the appropriate wells.

  • Incubate for the required time to induce apoptosis (e.g., 3-6 hours). Include the following controls:

    • Untreated cells (negative control)

    • Cells with vehicle + apoptosis inducer (positive control)

    • Cells with inhibitor alone (toxicity control)

  • Harvest cells for downstream analysis. For adherent cells, collect both the floating and attached cells.

C. Analysis by Flow Cytometry (Annexin V/PI Staining)

  • Transfer harvested cells (approx. 1x10^6 cells per sample) to flow cytometry tubes.

  • Wash cells with cold PBS and centrifuge at 300 x g for 5 minutes.

  • Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to each sample.

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

D. Analysis by Western Blot (PARP Cleavage)

  • Wash the harvested cell pellet with cold PBS.

  • Lyse the cells in RIPA buffer on ice for 20 minutes.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant (lysate).

  • Determine protein concentration using a BCA or Bradford assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour.

  • Incubate with primary anti-PARP antibody overnight at 4°C.

  • Wash and incubate with HRP-conjugated secondary antibody for 1 hour.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Observe the full-length PARP band (~116 kDa) and the cleaved fragment (~89 kDa). The appearance of the 89 kDa band is indicative of caspase-3 activity. Re-probe the membrane for a loading control like actin.

Data Presentation

Quantitative data should be summarized in clear, structured tables for comparison.

Table 1: Inhibitory Profile of Z-Asp-CH2-DCB Against Recombinant Caspases

Caspase Target IC50 Value (µM) Reference
Caspase-3 1.1 [10]
Caspase-6 4.1 [10]
Caspase-8 To be determined
Caspase-9 To be determined

| Caspase-1 | To be determined | |

Table 2: Effect of Z-Asp-CH2-DCB on Staurosporine-Induced Apoptosis in Jurkat Cells (Example Data)

Treatment Condition % Live Cells % Early Apoptotic % Late Apoptotic / Necrotic
Control (Untreated) 95 ± 2.1 3 ± 0.8 2 ± 0.5
Staurosporine (1 µM) 45 ± 4.5 35 ± 3.2 20 ± 2.9
Staurosporine + Z-Asp-CH2-DCB (10 µM) 78 ± 3.1 15 ± 1.9 7 ± 1.1
Staurosporine + Z-Asp-CH2-DCB (50 µM) 90 ± 2.5 6 ± 1.2 4 ± 0.9

| Z-Asp-CH2-DCB (50 µM) alone | 94 ± 1.8 | 4 ± 0.7 | 2 ± 0.4 |

Logical Framework of Inhibition

The following diagram illustrates the expected mechanism of action for the caspase inhibitor within the apoptotic pathway.

G Stimulus Apoptotic Stimulus (e.g., Staurosporine) Casp_Activation Caspase-3 Activation Stimulus->Casp_Activation PARP_Cleavage PARP Cleavage (116 kDa -> 89 kDa) Casp_Activation->PARP_Cleavage Annexin_V Phosphatidylserine Externalization Casp_Activation->Annexin_V Inhibitor Z-Asp-CH2-DCB Inhibitor->Casp_Activation Apoptosis Apoptosis PARP_Cleavage->Apoptosis Annexin_V->Apoptosis

References

Application Notes and Protocols: The Use of Z-D-Asp-OH in the Synthesis of Bioactive Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of N-benzyloxycarbonyl-D-aspartic acid (Z-D-Asp-OH) in the synthesis of bioactive peptides. This compound is a critical building block in medicinal chemistry and drug discovery, particularly for peptides requiring D-amino acids to enhance their biological activity and stability.

This compound, a derivative of aspartic acid, is instrumental in the synthesis of peptide-based therapeutics, including enzyme inhibitors. The incorporation of D-aspartic acid can confer resistance to enzymatic degradation, thereby improving the pharmacokinetic profile of peptide drugs. This document outlines the properties of this compound, its applications, and detailed protocols for its use in both solid-phase and solution-phase peptide synthesis.

Key Properties of this compound
PropertyValueReference
Synonyms N-Cbz-D-aspartic acid, Benzyloxycarbonyl-D-aspartic acid[1]
CAS Number 78663-07-7[2]
Molecular Formula C₁₂H₁₃NO₆[1]
Molecular Weight 267.24 g/mol [1]
Appearance White to off-white crystalline powder[1]
Purity ≥98%[1]
Solubility Soluble in DMSO, DMF, methanol; sparingly soluble in water[1]
Storage 2–8°C in a tightly sealed container, protected from moisture and light[1]

Application I: Synthesis of Caspase Inhibitors

Aspartic acid is a key recognition element for caspases, a family of cysteine proteases central to the apoptotic pathway.[3][4] Consequently, peptides containing aspartic acid are foundational for designing caspase inhibitors, which have therapeutic potential in diseases characterized by excessive apoptosis.[3] The incorporation of D-aspartic acid can enhance the stability of these inhibitors. This compound serves as a crucial starting material for synthesizing these potent bioactive peptides.

Signaling Pathway of Caspase-Mediated Apoptosis

The diagram below illustrates the central role of caspases in the execution of apoptosis. Initiator caspases (e.g., caspase-8, caspase-9) are activated by pro-apoptotic signals and in turn activate executioner caspases (e.g., caspase-3, caspase-7), which cleave cellular substrates to orchestrate cell death.[5]

Caspase_Apoptosis_Pathway ProApoptotic_Signal Pro-Apoptotic Signal (e.g., Death Receptor Ligation) Initiator_Caspases Initiator Caspases (Caspase-8, Caspase-9) ProApoptotic_Signal->Initiator_Caspases activates Executioner_Caspases Executioner Caspases (Caspase-3, Caspase-7) Initiator_Caspases->Executioner_Caspases activates Cellular_Substrates Cellular Substrates Executioner_Caspases->Cellular_Substrates cleaves Apoptosis Apoptosis Cellular_Substrates->Apoptosis Caspase_Inhibitor Caspase Inhibitor (e.g., Z-VAD-FMK) Caspase_Inhibitor->Executioner_Caspases inhibits

Caption: Caspase activation cascade in apoptosis and the point of inhibition.

Protocols for Peptide Synthesis Using this compound

This compound is a versatile building block for both solid-phase peptide synthesis (SPPS) and solution-phase synthesis.[1] The choice of method depends on the desired peptide length, complexity, and scale of synthesis.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Model Peptide

This protocol describes the manual synthesis of a model tripeptide (e.g., X-Y-D-Asp) on a Rink Amide resin using Fmoc chemistry. The Z-group on this compound is not compatible with standard Fmoc SPPS deprotection conditions and is typically used in solution-phase synthesis or for specific applications where the Z-group is desired in the final product or removed at a later stage. For SPPS, Fmoc-D-Asp(OtBu)-OH is more commonly used.[6] However, for the purpose of demonstrating the handling of a Z-protected amino acid in a solid-phase context (assuming a final Z-protected peptide or a subsequent orthogonal deprotection), a modified protocol is presented.

SPPS_Workflow Start Start: Resin Swelling Fmoc_Deprotection Fmoc Deprotection (20% Piperidine (B6355638)/DMF) Start->Fmoc_Deprotection Washing1 Washing (DMF, DCM) Fmoc_Deprotection->Washing1 Coupling Amino Acid Coupling (e.g., Fmoc-AA-OH, HBTU/HOBt) Washing1->Coupling Washing2 Washing (DMF, DCM) Coupling->Washing2 Repeat Repeat for Each Amino Acid Washing2->Repeat Repeat->Fmoc_Deprotection Next cycle Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection Last cycle Cleavage Cleavage from Resin & Side-Chain Deprotection Final_Deprotection->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification Purification (HPLC) Precipitation->Purification End End: Pure Peptide Purification->End

Caption: General workflow for solid-phase peptide synthesis (SPPS).

ReagentPurpose
Rink Amide MBHA ResinSolid support for peptide synthesis.
Dimethylformamide (DMF)Primary solvent for washing and coupling.
Dichloromethane (DCM)Solvent for washing.
PiperidineBase for Fmoc-deprotection.
Fmoc-protected amino acidsBuilding blocks for the peptide chain.
This compoundN-terminally protected D-aspartic acid.
HBTU/HOBtCoupling activators.
DIEABase for coupling reaction.
Trifluoroacetic acid (TFA)For cleavage of the peptide from the resin.
Triisopropylsilane (TIS)Scavenger during cleavage.
Diethyl etherFor precipitation of the cleaved peptide.
  • Resin Swelling: Swell the Rink Amide resin in DMF for at least 30 minutes in a reaction vessel.[7]

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF for 20-30 minutes. Wash the resin thoroughly with DMF and DCM.[8]

  • First Amino Acid Coupling:

    • In a separate vial, dissolve the first Fmoc-protected amino acid (1.5 equiv), HBTU (1.5 equiv), and HOBt (1.5 equiv) in DMF.[8]

    • Add DIEA (2 equiv) to the mixture.[8]

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.[8]

    • Wash the resin with DMF and DCM.

  • Repeat Synthesis Cycle: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Coupling of this compound:

    • For the final N-terminal residue, use this compound.

    • Activate this compound (1.5 equiv) with HBTU/HOBt/DIEA as described in step 3.

    • Couple to the deprotected N-terminus of the resin-bound peptide.

  • Cleavage and Deprotection:

    • Wash the final peptide-resin with DCM and dry under vacuum.[7]

    • Treat the resin with a cleavage cocktail, typically TFA/TIS/Water (95:2.5:2.5 v/v/v), for 2-3 hours at room temperature.[7] Note: This will also cleave acid-labile side-chain protecting groups. The Z-group is stable to TFA and will remain.

  • Peptide Precipitation and Purification:

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.[8]

    • Centrifuge to pellet the peptide, wash with ether, and dry.[8]

    • Purify the peptide using reverse-phase HPLC.[8]

Protocol 2: Solution-Phase Synthesis of a Dipeptide

Solution-phase synthesis is suitable for shorter peptides and allows for the purification of intermediates. This protocol details the synthesis of a model dipeptide, Z-D-Asp-Gly-OMe.

ReagentMolecular FormulaMolecular Weight ( g/mol )Purpose
This compoundC₁₂H₁₃NO₆267.24N-protected amino acid.
H-Gly-OMe.HClC₃H₈ClNO₂125.55C-terminal amino acid ester.
DCCC₁₃H₂₂N₂206.33Coupling agent.
HOBtC₆H₅N₃O135.12Racemization suppressant.
Triethylamine (TEA)C₆H₁₅N101.19Base.
Dichloromethane (DCM)CH₂Cl₂84.93Solvent.
  • Neutralization of Amino Acid Ester:

    • Suspend H-Gly-OMe.HCl (1 equivalent) in anhydrous DCM.[9]

    • Add TEA (1 equivalent) and stir for 15 minutes at 0 °C to obtain the free base.[9]

  • Activation of this compound:

    • In a separate flask, dissolve this compound (1 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM and cool to 0 °C.[9]

  • Coupling Reaction:

    • Add the neutralized glycine (B1666218) methyl ester solution to the this compound solution.[9]

    • Add a solution of DCC (1.1 equivalents) in anhydrous DCM dropwise to the reaction mixture.[9]

    • Stir the reaction at 0 °C for 2 hours, then at room temperature overnight.[9]

  • Work-up and Purification:

    • Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

    • Wash the filtrate successively with 1N HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.

    • Purify the resulting dipeptide by recrystallization or silica (B1680970) gel chromatography.

  • Z-Group Deprotection (Optional):

    • To remove the N-terminal Z-group, dissolve the purified dipeptide in methanol.

    • Add a catalytic amount of 10% Palladium on carbon (Pd/C).[9]

    • Stir the mixture under a hydrogen atmosphere (e.g., using a balloon) at room temperature until the reaction is complete (monitored by TLC).[9]

    • Filter through Celite to remove the catalyst and evaporate the solvent to obtain the deprotected dipeptide.

Challenges and Considerations: Aspartimide Formation

A significant side reaction in peptide synthesis involving aspartic acid is the formation of aspartimide, especially in Fmoc-based SPPS where repeated exposure to a base like piperidine occurs.[10][11] Aspartimide formation can lead to racemization and the formation of β-aspartyl peptides, which are difficult to separate from the desired product.[11] While this compound is more commonly used in solution-phase synthesis where this is less of an issue, when using Asp derivatives in Fmoc SPPS, strategies to mitigate this side reaction are crucial. These can include the use of specialized protecting groups for the aspartic acid side chain.[11]

References

Troubleshooting & Optimization

Optimizing coupling efficiency of Z-D-Asp-OH in difficult sequences

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing peptide synthesis. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to address challenges encountered when coupling Z-D-Asp-OH, particularly in difficult sequences prone to aggregation or steric hindrance.

Frequently Asked Questions (FAQs)

Q1: Why is my coupling efficiency for this compound low?

A1: Low coupling efficiency with this compound is a common issue in Solid Phase Peptide Synthesis (SPPS) and can stem from several factors:

  • Steric Hindrance: The bulky Z (benzyloxycarbonyl) protecting group on the D-aspartic acid can physically obstruct the approach of the incoming amino acid, slowing down the reaction.

  • Peptide Aggregation: "Difficult sequences," especially those rich in hydrophobic residues, can fold into secondary structures on the resin. This self-association can bury the N-terminal amine, making it inaccessible for coupling.

  • Aspartimide Formation: A significant side reaction, particularly in sequences containing Asp-Gly, Asp-Ala, or Asp-Ser, is the formation of a five-membered ring intermediate called an aspartimide.[1][2] This can occur under both acidic and basic conditions and leads to a mixture of desired α-peptide and undesired β-peptide, as well as potential chain termination.[1][2]

Q2: Which coupling reagents are most effective for this compound?

A2: For challenging couplings involving sterically hindered residues like this compound, more powerful coupling reagents are necessary. Amidinium/uronium and phosphonium (B103445) salt-based reagents are generally preferred over carbodiimides (e.g., DIC, DCC) for their higher reactivity and ability to suppress side reactions.[3]

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is considered one of the most efficient reagents.[3][4][5] It reacts quickly, which helps to minimize racemization and is particularly effective for hindered amino acids.[4][5] The HOAt active esters it generates are more reactive than the HOBt esters produced by reagents like HBTU.[3]

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is also a very effective and widely used reagent, though HATU is generally superior for difficult couplings.[3][4][5]

  • COMU (O-(1-Cyano-2-ethoxy-2-oxoethylideneamino)-N,N,N',N'-tetramethyluronium tetrafluoroborate) is another highly reactive reagent based on Oxyma Pure, which often performs better than HOBt-based reagents.[3]

Below is a comparative summary of commonly used coupling reagents for difficult sequences.

ParameterHATUHBTUCOMUDIC/HOBt
Reagent Type Aminium SaltAminium SaltAminium SaltCarbodiimide + Additive
Reactivity Very HighHighVery HighModerate
Racemization Risk Very LowLowVery LowLow to Moderate
Reaction Time Fast (5-30 min)Moderate (15-60 min)Fast (5-30 min)Moderate to Slow (30-120 min)
Best For Sterically hindered residues, aggregation-prone sequences, rapid couplings.[3][5]Routine and moderately difficult couplings.[4]Hindered couplings, alternative to HOAt-based reagents.[3]Cost-effective for routine synthesis, but less effective for difficult couplings.[4]

Q3: How can I prevent or mitigate peptide aggregation during synthesis?

A3: On-resin aggregation is a primary cause of failed synthesis for difficult sequences. Several strategies can be employed to disrupt the intermolecular hydrogen bonding that leads to aggregation:

  • Chaotropic Salts: Washing the resin with solutions containing chaotropic salts (e.g., 0.8 M NaClO₄ or 4 M KSCN in DMF) before the coupling step can help break up secondary structures.

  • Backbone Protection: Incorporating a 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) group on the alpha-nitrogen of an amino acid every six to seven residues can effectively disrupt aggregation.[1]

  • Pseudoproline Dipeptides: If your sequence contains a Ser or Thr residue, using a pseudoproline dipeptide can break up aggregation.[1] The native peptide structure is restored during the final TFA cleavage.

  • "Magic" Solvents: For severe aggregation, using solvent mixtures like DCM/DMF/NMP (1:1:1) with additives like 1% Triton X100 and 2 M ethylene (B1197577) carbonate at elevated temperatures (e.g., 55°C) can be effective.

Q4: What are the best practices to avoid aspartimide formation?

A4: Aspartimide formation is a notorious side reaction, especially with Asp-Gly sequences.[1][2]

  • Use Additives: Adding HOBt to the piperidine (B6355638) solution used for Fmoc deprotection can help suppress this side reaction.[1]

  • Protecting Groups: Using a backbone protecting group like Dmb or Hmb on the residue preceding the aspartic acid can block aspartimide formation.[1]

  • Mild Deprotection: Using a milder base for Fmoc removal, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in low concentrations, can reduce the incidence of this side reaction.[2]

Troubleshooting Guides

This section provides systematic workflows and protocols to address specific experimental failures.

Guide 1: Troubleshooting Low Coupling Yield

If you observe a low or incomplete coupling reaction (e.g., a positive Kaiser test after coupling), follow this troubleshooting workflow.

G cluster_causes Potential Causes cluster_solutions Solutions start Low Coupling Yield (Positive Kaiser Test) cause1 Peptide Aggregation start->cause1 cause2 Steric Hindrance (Bulky Z-Group) start->cause2 cause3 Reagent Inefficiency start->cause3 sol1a Use Chaotropic Salts cause1->sol1a Disrupts H-bonds sol1b Incorporate Hmb/Dmb or Pseudoproline cause1->sol1b Modifies backbone sol2a Double Couple cause2->sol2a Drives reaction sol2b Increase Reaction Time & Equivalents cause2->sol2b Increases probability sol3a Switch to HATU/COMU cause3->sol3a More reactive

Caption: Troubleshooting workflow for low coupling yield.

Guide 2: Protocol for a "Double Coupling" Strategy

When steric hindrance is the likely problem, a double coupling protocol can help drive the reaction to completion.

Objective: To ensure complete acylation of the N-terminal amine when coupling a sterically hindered residue like this compound.

Materials:

  • Resin-bound peptide with a free N-terminus

  • This compound (3 equivalents)

  • HATU (2.9 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (6 equivalents)

  • N,N-Dimethylformamide (DMF)

Protocol:

  • First Coupling: a. In a clean reaction vessel, dissolve this compound (1.5 eq) and HATU (1.45 eq) in DMF. b. Add DIPEA (3 eq) to the mixture and allow to pre-activate for 1-2 minutes. c. Add the activated amino acid solution to the resin. d. Allow the reaction to proceed for 45-60 minutes. e. Wash the resin thoroughly with DMF (3x).

  • Kaiser Test (Optional but Recommended): Perform a Kaiser test on a small sample of resin beads. If the test is negative (beads are colorless), the coupling is complete. If positive (beads are blue), proceed to the second coupling.

  • Second Coupling: a. Repeat steps 1a-1d using fresh reagents. b. After the second coupling, wash the resin thoroughly with DMF (5x) and Dichloromethane (DCM) (3x) before proceeding to the next deprotection step.

Guide 3: Protocol for Coupling Using Chaotropic Salt Wash

This protocol is designed to improve coupling efficiency for sequences prone to severe aggregation.

Objective: To disrupt on-resin secondary structures prior to coupling.

G start Start: Resin after Fmoc Deprotection & Wash wash Chaotropic Wash: Add 1M LiCl in DMF Agitate for 15 min start->wash rinse Rinse Thoroughly: Wash with DMF (5x) to remove all salt wash->rinse couple Proceed Immediately to Coupling Protocol (e.g., with HATU) rinse->couple end Coupling Complete couple->end

References

Common side reactions in peptide synthesis involving Z-D-Asp-OH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and issues encountered during peptide synthesis involving Z-D-Asp-OH.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction when using this compound in peptide synthesis?

The most prevalent side reaction is the formation of an aspartimide, a cyclic succinimide (B58015) derivative. This occurs through the intramolecular cyclization of the aspartic acid residue, where the backbone amide nitrogen attacks the side-chain carboxyl group.[1][2][3] This reaction is catalyzed by both basic and acidic conditions, making it a concern during both coupling and deprotection steps.[1]

Q2: What are the consequences of aspartimide formation?

Aspartimide formation can lead to several undesirable outcomes:

  • Formation of β-peptides: The aspartimide ring can be opened by nucleophiles, including the amide backbone of the peptide itself, to form a mixture of α- and β-aspartyl peptides. The β-peptide is a structural isomer that is often difficult to separate from the desired α-peptide.[2][4]

  • Racemization: The α-carbon of the aspartimide is prone to epimerization, leading to a loss of stereochemical purity in the final peptide.[2]

  • Chain termination: In some cases, the formation of stable piperazine-2,5-diones can occur, leading to the termination of the peptide chain.

  • Difficult purification: The resulting mixture of isomers and byproducts can be challenging and costly to purify.[5]

Q3: Which peptide sequences are most susceptible to aspartimide formation?

Sequences where the amino acid C-terminal to the aspartic acid residue is sterically undemanding are most prone to this side reaction. The most susceptible sequences include:

  • Asp-Gly[2][3]

  • Asp-Asn

  • Asp-Ala[1]

  • Asp-Ser[1]

Q4: Can the choice of coupling reagent influence side reactions?

Yes, the choice of coupling reagent can impact the formation of side products. When using carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC), over-activation of the carboxylic acid can occur. This can lead to the formation of an O-acylisourea intermediate that can rearrange to an unreactive N-acylurea, reducing the coupling yield.[6] Additionally, the activated this compound can potentially form an intramolecular symmetric anhydride.

Q5: What are the potential side reactions during the deprotection of the Z-group?

The method of Z-group deprotection can introduce specific side reactions:

  • Catalytic Hydrogenation: While generally a mild method, incomplete deprotection can occur. The presence of sulfur-containing residues can poison the catalyst.

  • HBr in Acetic Acid (HBr/AcOH): This is a harsh, acidic method that can promote aspartimide formation.[7] It is crucial to carefully control the reaction time and temperature to minimize this side reaction.

Troubleshooting Guide

Issue 1: Detection of a significant amount of a byproduct with the same mass as the desired peptide, which is difficult to separate by HPLC.

This is a classic indicator of aspartimide formation leading to the generation of β-aspartyl peptides.

Root Cause Analysis and Solutions:

  • Mechanism of Aspartimide Formation: The backbone amide nitrogen attacks the side-chain ester of the aspartic acid residue, forming a five-membered succinimide ring. This is particularly favored in flexible peptide sequences.

    Peptide Z-D-Asp-Xaa Peptide Deprotonated_Amide Deprotonated Backbone Amide Peptide->Deprotonated_Amide Base (e.g., TEA) or Acid (e.g., HBr/AcOH) Aspartimide Aspartimide Intermediate Deprotonated_Amide->Aspartimide Intramolecular Cyclization Alpha_Peptide Desired α-Peptide Aspartimide->Alpha_Peptide Hydrolysis (α-attack) Beta_Peptide β-Peptide (Side Product) Aspartimide->Beta_Peptide Hydrolysis (β-attack) Racemized_Peptide Racemized Peptide Aspartimide->Racemized_Peptide Epimerization

    Figure 1. Aspartimide formation pathway.

Troubleshooting Workflow:

Start High Level of Mass-Equivalent Impurity Check_Sequence Is the sequence Asp-Gly, Asp-Asn, Asp-Ala, or Asp-Ser? Start->Check_Sequence Use_Bulky_PG Use a bulkier side-chain protecting group for Asp (e.g., -OtBu, -OAll) Check_Sequence->Use_Bulky_PG Yes Optimize_Coupling Optimize Coupling Conditions Check_Sequence->Optimize_Coupling No Backbone_Protection Consider backbone protection (e.g., DMB-dipeptides) Use_Bulky_PG->Backbone_Protection Use_Bulky_PG->Optimize_Coupling End Reduced Side Reaction Backbone_Protection->End Optimize_Deprotection Optimize Deprotection Conditions Optimize_Coupling->Optimize_Deprotection Optimize_Deprotection->End

Figure 2. Troubleshooting workflow for aspartimide formation.

Mitigation Strategies:

  • Choice of Side-Chain Protecting Group: Employing a sterically bulkier ester group on the β-carboxyl of aspartic acid can significantly hinder the intramolecular cyclization. While this compound has an unprotected side chain, for syntheses requiring side-chain protection, consider using derivatives like Z-D-Asp(OtBu)-OH or Z-D-Asp(OAll)-OH.

Side-Chain Protecting GroupRelative Rate of Aspartimide FormationCleavage Conditions
Unprotected (-OH)High-
Benzyl (-OBzl)ModerateCatalytic Hydrogenation, HBr/AcOH
tert-Butyl (-OtBu)LowTFA
Allyl (-OAll)LowPd(0) catalyst
  • Backbone Protection: For particularly problematic sequences like Asp-Gly, using a dipeptide with a modified backbone, such as a 2,4-dimethoxybenzyl (DMB) group on the glycine (B1666218) nitrogen, can completely prevent aspartimide formation.[1]

  • Optimize Coupling Conditions:

    • Lower Temperature: Perform the coupling reaction at 0°C to reduce the rate of side reactions.

    • Use Additives: The addition of 1-hydroxybenzotriazole (B26582) (HOBt) can suppress racemization and may reduce aspartimide formation.[1]

  • Optimize Deprotection Conditions:

    • Milder Conditions for Z-group Removal: If possible, use catalytic transfer hydrogenation instead of HBr/AcOH for Z-group deprotection, as it is a milder method.

    • Controlled HBr/AcOH Deprotection: If HBr/AcOH is necessary, keep the reaction time to a minimum and maintain a low temperature (e.g., 0°C) to reduce the extent of acid-catalyzed aspartimide formation.[7]

Issue 2: Low coupling yield and presence of an unexpected byproduct when using DCC.

This may indicate the formation of an unreactive N-acylurea byproduct.

Troubleshooting and Prevention:

  • Pre-activation: Activate the this compound with DCC and an additive like HOBt before adding the amine component. This favors the formation of the HOBt-ester, which is more stable and less prone to rearranging to the N-acylurea.

  • Alternative Coupling Reagents: Consider using alternative coupling reagents such as HATU or HBTU, which are often more efficient and lead to fewer side reactions for sterically hindered couplings.

Experimental Protocols

Protocol 1: Coupling of this compound using DCC/HOBt

This protocol is designed to minimize side reactions during the coupling step.

  • Dissolution: Dissolve this compound (1.0 eq) and HOBt (1.1 eq) in anhydrous DMF or DCM.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Activation: Add DCC (1.1 eq) to the solution and stir for 15-20 minutes at 0°C to pre-activate the carboxylic acid. A white precipitate of dicyclohexylurea (DCU) will form.

  • Amine Addition: Add the amino component (e.g., the N-terminally deprotected peptide, 1.0 eq) and a tertiary base such as diisopropylethylamine (DIPEA) (1.2 eq) to the reaction mixture.

  • Reaction: Allow the reaction to proceed at 0°C for 2 hours, then let it warm to room temperature and stir for an additional 4-6 hours or until the reaction is complete as monitored by TLC or LC-MS.

  • Work-up: Filter off the DCU precipitate. Proceed with the standard aqueous work-up to isolate the peptide.

Protocol 2: Z-Group Deprotection by Catalytic Transfer Hydrogenation

This is a mild method for removing the Z-group, which can help to avoid acid-catalyzed side reactions.

  • Dissolution: Dissolve the Z-protected peptide in a suitable solvent such as methanol, ethanol, or a mixture of DMF and alcohol.

  • Catalyst Addition: Add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 10-20% by weight of the peptide).

  • Hydrogen Source: Add a hydrogen donor such as ammonium (B1175870) formate (B1220265) (4-5 eq) or cyclohexene.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the deprotection by TLC or LC-MS. The reaction is typically complete within 1-4 hours.

  • Filtration: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.

  • Isolation: Evaporate the solvent to obtain the deprotected peptide.

By understanding the common side reactions associated with this compound and implementing these troubleshooting strategies and optimized protocols, researchers can significantly improve the yield and purity of their target peptides.

References

Technical Support Center: Purification of Peptides Containing Z-D-Asp-OH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the purification of synthetic peptides incorporating N-α-benzyloxycarbonyl-D-aspartic acid (Z-D-Asp-OH).

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when purifying peptides containing the this compound residue?

A1: The main challenges arise from the physicochemical properties of the this compound moiety. The benzyloxycarbonyl (Z) group is notably bulky and hydrophobic, which significantly increases the overall hydrophobicity of the peptide. This can lead to poor solubility in the aqueous solutions typically used for reversed-phase HPLC (RP-HPLC) and can promote peptide aggregation.[1] Additionally, the presence of a D-amino acid can alter the peptide's secondary structure, potentially further encouraging aggregation.[1]

Q2: How does the Z-group on D-Aspartic acid affect peptide solubility?

A2: The Z-group's hydrophobicity is a primary contributor to decreased peptide solubility in aqueous buffers.[1] Peptides with a high proportion of non-polar amino acids, including the Z-protected D-Asp, often require initial dissolution in strong organic solvents like dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), or acetonitrile (B52724) before they can be diluted for purification.[1][2] The overall net charge of the peptide at a given pH also plays a crucial role; solubility is often lowest at the peptide's isoelectric point (pI).[2]

Q3: What is aspartimide formation, and is it a concern with this compound?

A3: Aspartimide formation is an intramolecular cyclization side reaction involving the aspartic acid residue. It is most prevalent during the repeated basic treatments (e.g., piperidine) used for Fmoc-group removal in solid-phase peptide synthesis (SPPS).[3][4] This reaction can lead to a mixture of impurities, including α- and β-peptides and racemized products, which are notoriously difficult to separate.[3] While the Z-group is stable to the basic conditions that cause this issue, if the synthesis strategy involves any steps with strong bases, or if the final deprotection conditions are not carefully controlled, aspartimide formation can still be a potential problem.[3][4]

Q4: What is the recommended method for purifying peptides containing this compound?

A4: The standard and most effective method for purifying these peptides is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[5][6] This technique separates the target peptide from impurities based on differences in hydrophobicity.[5] Due to the Z-group's hydrophobicity, peptides containing this modification will be more strongly retained on the column and require a higher concentration of organic solvent (like acetonitrile) to elute.[1][7]

Q5: How is the Z-protecting group typically removed, and when should this be done?

A5: The Z-group is stable under the acidic and basic conditions used to remove Boc and Fmoc groups, respectively, making it an excellent orthogonal protecting group.[8][9] It is most commonly removed by catalytic hydrogenation (e.g., H₂ gas with a Palladium catalyst, Pd/C) or by treatment with strong acids such as HBr in acetic acid.[1][8][9] This deprotection step is typically performed after the peptide has been purified by RP-HPLC, as the presence of the hydrophobic Z-group can aid in the separation of the full-length peptide from truncated sequences.

Troubleshooting Guide

This guide addresses common problems encountered during the purification of this compound containing peptides.

Problem IDProblem DescriptionPossible CausesSuggested Solutions & Detailed Protocols
SOL-01 Poor Peptide Solubility The crude, lyophilized peptide will not dissolve in the initial RP-HPLC mobile phase (e.g., Water with 0.1% TFA).High Hydrophobicity: The Z-group and overall amino acid composition make the peptide too non-polar for aqueous solutions.[1]
HPLC-01 Broad or Tailing Peaks in RP-HPLC Chromatogram The peak corresponding to the target peptide is not sharp, leading to poor resolution and impure fractions.Peptide Aggregation: The peptide is self-associating on the column due to strong intermolecular hydrophobic interactions.[1] Secondary Interactions: The peptide is interacting with residual silanol (B1196071) groups on the silica-based stationary phase.
HPLC-02 Target Peptide Elutes Very Late or Not at All The peptide is retained so strongly on the C18 column that it requires >95% acetonitrile to elute, or it does not elute within the gradient.Extreme Hydrophobicity: The combination of the Z-group and a very hydrophobic peptide sequence results in excessively strong binding to the stationary phase.
CLE-01 Incomplete Removal of the Z-Group After the deprotection step (e.g., hydrogenation), LC-MS analysis shows both the desired deprotected peptide and the starting Z-protected peptide.Catalyst Inactivation: The Palladium catalyst (Pd/C) may be old, poisoned (e.g., by sulfur-containing residues if present), or insufficient. Inefficient Reaction: Poor mixing or insufficient hydrogen pressure is preventing the reaction from going to completion.

Experimental Protocols

Protocol 1: Preparative RP-HPLC Purification of a this compound Peptide

This protocol outlines a general method for purifying a crude synthetic peptide containing a this compound residue.

  • Sample Preparation:

    • Weigh approximately 20-50 mg of crude lyophilized peptide.

    • Following the stepwise solubilization protocol (SOL-01), dissolve the peptide in a minimal volume of DMSO or DMF.

    • Slowly dilute the solution with Mobile Phase A to a concentration of ~10 mg/mL, ensuring the peptide remains dissolved.

    • Filter the solution through a 0.22 µm syringe filter immediately prior to injection.

  • Chromatographic Conditions:

    • System: Preparative HPLC system with UV detector.

    • Column: C18 silica (B1680970) column (e.g., 10 µm particle size, 100-300 Å pore size, 21.2 x 250 mm).

    • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

    • Gradient: A typical gradient would be 30-60% Mobile Phase B over 30-40 minutes. This must be optimized based on an initial analytical run.

    • Flow Rate: ~18-20 mL/min for a 21.2 mm ID column.

    • Detection: Monitor absorbance at 220 nm (for the peptide backbone) and 254 nm (which can help detect the Z-group).

  • Fraction Collection and Analysis:

    • Collect fractions (e.g., 5-10 mL) across the main peak.

    • Analyze each fraction for purity using analytical RP-HPLC and for mass confirmation using LC-MS.

  • Lyophilization:

    • Pool the pure fractions.

    • Freeze the pooled solution (e.g., in a dry ice/acetone bath).

    • Lyophilize the frozen solution for 48-72 hours until a dry, fluffy white powder is obtained.[7] The final product is typically an involatile salt (e.g., TFA salt).

Protocol 2: Z-Group Deprotection by Catalytic Hydrogenolysis

This protocol describes the removal of the benzyloxycarbonyl (Z) group from the purified peptide.

  • Reaction Setup:

    • Dissolve the purified, lyophilized Z-protected peptide in a suitable solvent such as methanol, ethanol, or acetic acid.

    • Carefully add 10-20% Pd/C catalyst by weight relative to the peptide to the solution.[8]

    • Place the reaction flask in a hydrogenation apparatus or securely attach a hydrogen-filled balloon.

  • Hydrogenation:

    • Flush the reaction vessel with hydrogen gas.

    • Stir the mixture vigorously under a positive pressure of hydrogen for 2-16 hours.[8]

  • Monitoring and Workup:

    • Monitor the reaction progress by LC-MS, looking for the disappearance of the starting material's mass and the appearance of the deprotected product's mass.

    • Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

    • Wash the Celite pad with the reaction solvent.

  • Isolation:

    • Combine the filtrates and evaporate the solvent under reduced pressure.

    • The resulting residue can be re-dissolved in water/acetonitrile and lyophilized to obtain the final deprotected peptide.

Visualized Workflows

Purification_Workflow cluster_prep Sample Preparation cluster_hplc Purification cluster_final Final Processing Crude Crude Lyophilized Peptide Dissolve Dissolve in Organic Solvent (DMSO/DMF) Crude->Dissolve Dilute Dilute with Mobile Phase A Dissolve->Dilute Filter Filter (0.22 µm) Dilute->Filter Inject Inject onto Preparative RP-HPLC Filter->Inject Collect Collect Fractions Inject->Collect Analyze Analyze Fractions (LC-MS) Collect->Analyze Analyze->Inject Impure Pool Pool Pure Fractions Analyze->Pool Purity >95% Lyophilize Lyophilize Pool->Lyophilize Z_Peptide Purified Z-Protected Peptide Lyophilize->Z_Peptide Deprotect Z-Group Deprotection (Hydrogenolysis) Z_Peptide->Deprotect Final_Lyo Final Lyophilization Deprotect->Final_Lyo Final_Peptide Final Deprotected Peptide Final_Lyo->Final_Peptide Troubleshooting_Solubility Start Crude peptide does not dissolve in aqueous buffer Test_DMSO Try dissolving a small amount in DMSO Start->Test_DMSO Success_DMSO Dissolves? Test_DMSO->Success_DMSO Dilute_Aq Slowly dilute with aqueous buffer Success_DMSO->Dilute_Aq Yes Use_Stronger_Org Try DMF or NMP as initial solvent Success_DMSO->Use_Stronger_Org No Precipitates Precipitates? Dilute_Aq->Precipitates Inject Solution is ready for filtration and injection Precipitates->Inject No Reduce_Aq Reduce final % of aqueous buffer Precipitates->Reduce_Aq Yes Use_Stronger_Org->Test_DMSO Reduce_Aq->Dilute_Aq

References

Technical Support Center: Minimizing Racemization of Z-D-Asp-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the racemization of Z-D-Asp-OH during peptide synthesis. Our focus is on providing practical, actionable solutions to ensure the chiral integrity of your synthetic peptides.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound racemization during Fmoc-based solid-phase peptide synthesis (SPPS)?

A1: The primary cause of racemization for this compound, and aspartic acid residues in general, during Fmoc-SPPS is the formation of a succinimide (B58015) intermediate, commonly known as an aspartimide.[1][2][3] This intramolecular cyclization is catalyzed by the basic conditions used for Fmoc deprotection (e.g., piperidine). The five-membered ring of the aspartimide is susceptible to epimerization at the α-carbon. Subsequent ring-opening by nucleophiles (like piperidine (B6355638) or water) can yield a mixture of D- and L-α-aspartyl peptides, as well as D- and L-β-aspartyl peptides, thereby compromising the chiral and structural integrity of the final product.[1][3]

Q2: Which peptide sequences are most susceptible to aspartimide formation?

A2: Aspartimide formation is highly sequence-dependent. The most problematic sequences are those where the amino acid immediately C-terminal to the aspartic acid residue has a small, sterically unhindered side chain. The Asp-Gly motif is notoriously prone to this side reaction.[1] Other susceptible sequences include Asp-Asn, Asp-Ala, and Asp-Ser.

Q3: How can I detect and quantify the extent of racemization in my synthetic peptide?

A3: The most common and reliable method for quantifying racemization is through chiral High-Performance Liquid Chromatography (HPLC) analysis of the constituent amino acids after total acid hydrolysis of the peptide. This involves hydrolyzing the peptide, derivatizing the resulting amino acids with a chiral derivatizing agent (e.g., Marfey's reagent, FDAA), and then separating the diastereomers on a standard reversed-phase HPLC column.[4] An advanced method involves hydrolysis in a deuterated acid (e.g., DCl) followed by LC-MS analysis, which allows for the correction of any racemization that may occur during the hydrolysis step itself.[4][5]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of peptides containing this compound and provides systematic solutions.

Problem 1: Significant level of D-Asp racemization detected in the final peptide.

This is the most common issue and is almost always linked to aspartimide formation. The following troubleshooting steps are ordered from the simplest to the most comprehensive.

Troubleshooting_Racemization start High Racemization Detected q1 Is the sequence known to be high-risk? (e.g., Asp-Gly, Asp-Asn) start->q1 sol1a Modify Fmoc Deprotection Conditions q1->sol1a Yes sol2a Optimize Coupling Step q1->sol2a No sol1b Use Bulky Side-Chain Protecting Group on Asp sol1a->sol1b sol1c Implement Backbone Protection (e.g., Dmb-dipeptide) sol1b->sol1c end Racemization Minimized sol1c->end sol2b Review Deprotection Time and Temperature sol2a->sol2b sol2b->sol1a If problem persists sol2b->end

Caption: Troubleshooting workflow for addressing this compound racemization.

Solution 1: Modify Fmoc Deprotection Conditions

For sequences that are not extremely high-risk, modifying the deprotection step is often sufficient.

  • Option A: Add an acidic additive to the deprotection solution. The addition of an acid like 1-hydroxybenzotriazole (B26582) (HOBt) at a concentration of 0.1 M to the standard 20% piperidine in DMF solution can significantly buffer the basicity and reduce aspartimide formation.

  • Option B: Use a weaker base. Replacing piperidine with a less basic amine like piperazine (B1678402) has been shown to be effective at removing the Fmoc group while suppressing aspartimide formation.[6] Using 50% morpholine (B109124) in DMF is another alternative that can minimize this side reaction.

Solution 2: Employ Sterically Hindered Side-Chain Protecting Groups

For high-risk sequences, the standard tert-butyl (OtBu) protecting group on the Asp side chain may not offer sufficient steric hindrance to prevent cyclization. Using a bulkier protecting group is a highly effective strategy.

  • Recommended Protecting Groups:

    • Fmoc-Asp(OMpe)-OH (Mpe = 3-methylpent-3-yl): Offers a significant improvement over OtBu.[7]

    • Fmoc-Asp(ODie)-OH (Die = 2,3,4-trimethyl-3-pentyl): Provides comparable or slightly better protection than OMpe.[1]

    • Fmoc-Asp(OBno)-OH (Bno = 5-n-butyl-5-nonyl): Has been shown to be extremely effective, virtually eliminating aspartimide formation even in the most challenging sequences.

Solution 3: Implement Backbone Protection

This is the most robust method for completely eliminating aspartimide formation, especially for Asp-Gly sequences. This strategy involves protecting the backbone amide nitrogen of the amino acid C-terminal to the Asp residue, which prevents it from acting as a nucleophile.

  • Recommended Approach: Use a pre-formed dipeptide building block, such as Fmoc-Asp(OtBu)-(Dmb)Gly-OH , where Dmb is 2,4-dimethoxybenzyl. This dipeptide is incorporated directly into the sequence using standard coupling protocols. The Dmb group is cleaved during the final TFA cleavage step.[8][9]

Solution 4: Optimize Coupling and Reaction Conditions

While deprotection is the primary cause, coupling conditions can also play a role, especially with microwave-assisted synthesis.

  • Coupling Reagents: While uronium/aminium reagents like HBTU and HATU are highly efficient, they are used with bases (e.g., DIPEA) that can contribute to racemization. For the coupling of the amino acid following the Asp residue, consider using a carbodiimide (B86325) like DIC with an additive such as OxymaPure or HOBt, which can offer a less basic environment.

  • Temperature Control: In microwave-assisted SPPS, high temperatures can accelerate aspartimide formation. Reducing the coupling temperature can limit this side reaction.

Data Presentation

The following tables summarize quantitative data on the effectiveness of various strategies to minimize aspartimide formation.

Table 1: Comparison of Asp Side-Chain Protecting Groups

This table shows the percentage of desired peptide remaining and the amount of D-Asp detected after prolonged treatment with 20% piperidine in DMF, simulating multiple deprotection cycles for the model peptide H-Val-Lys-Asp-Gly-Tyr-Ile-OH.

Protecting Group on Asp% Target Peptide Remaining% D-Asp DetectedReference
OtBu (tert-butyl)61.1%12.3%[10]
OMpe (3-methyl-3-pentyl)90.1%2.9%[10]
OBno (5-n-butyl-5-nonyl)99.3%0.2%[10]

Table 2: Effect of Deprotection Reagent on Aspartimide-Related Side Products

This table compares the formation of aspartimide and related piperidide/piperazide adducts after incubating the resin-bound peptide VKDGYI with different deprotection solutions for 1 hour at 50°C.

Deprotection Solution% Target Peptide% Aspartimide% Piperidide/Piperazide AdductsReference
20% Piperidine77.1%1.6%21.3%[1]
5% Piperazine + 2% DBU70.2%1.9%27.9%[1]
5% Piperazine + 1% DBU + 1% Formic Acid94.2%1.3%4.5%[1]

Experimental Protocols

Protocol 1: Synthesis Using a Dmb-Protected Dipeptide

This protocol describes the incorporation of Fmoc-Asp(OtBu)-(Dmb)Gly-OH to prevent aspartimide formation in an Asp-Gly sequence.

  • Resin Preparation: Swell the resin (e.g., Rink Amide resin) in DMF for 30-60 minutes.

  • Synthesis up to Glycine Position: Synthesize the peptide chain up to the amino acid preceding the Gly of the Asp-Gly motif using standard Fmoc-SPPS protocols.

  • Fmoc Deprotection: Perform the final Fmoc deprotection to expose the N-terminal amine where the dipeptide will be coupled. Treat the resin with 20% piperidine in DMF (2 x 10 min) and wash thoroughly with DMF (5-7 times).

  • Dipeptide Coupling:

    • In a separate vessel, dissolve Fmoc-Asp(OtBu)-(Dmb)Gly-OH (2-3 equivalents relative to resin loading), an appropriate coupling reagent (e.g., HATU, 2-3 equivalents), and a base (e.g., DIPEA, 4-6 equivalents) in DMF.

    • Allow the mixture to pre-activate for 2-5 minutes.

    • Add the activated dipeptide solution to the resin.

    • Allow the coupling reaction to proceed for 2-4 hours. Coupling of this bulky dipeptide may be slower than standard amino acids.

  • Monitoring and Washing: Monitor the reaction completion using the Kaiser test. Once complete, wash the resin thoroughly with DMF (5 times).

  • Continue Synthesis: Proceed with the standard SPPS cycles of deprotection and coupling for the remaining amino acids in your sequence.

  • Final Cleavage: The Dmb group is stable to the repeated piperidine treatments but will be cleaved simultaneously with the OtBu group and other acid-labile protecting groups during the final TFA cleavage cocktail treatment.

Protocol 2: Chiral Amino Acid Analysis by HPLC after Acid Hydrolysis

This protocol provides a method to determine the D/L ratio of aspartic acid in the final synthetic peptide.

  • Peptide Hydrolysis:

    • Accurately weigh approximately 1 mg of the purified, lyophilized peptide into a hydrolysis tube.

    • Add 500 µL of 6M HCl in D₂O (Deuterated Hydrochloric Acid in Deuterium Oxide). The use of deuterated acid helps to correct for racemization induced during hydrolysis.[4][5]

    • Freeze the sample in liquid nitrogen, evacuate the tube, and seal it under vacuum.

    • Heat the sealed tube at 110°C for 24 hours.

    • After cooling, open the tube, and evaporate the acid to dryness under a stream of nitrogen or using a centrifugal evaporator.

    • Re-dissolve the amino acid hydrolysate in 200 µL of ultrapure water.

  • Derivatization with Marfey's Reagent (FDAA):

    • To 50 µL of the amino acid hydrolysate, add 20 µL of 1M NaHCO₃.

    • Add 100 µL of a 1% (w/v) solution of 1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA) in acetone.

    • Incubate the mixture at 40°C for 1 hour in a heating block.

    • Cool the reaction mixture to room temperature and neutralize by adding 20 µL of 1M HCl.

    • Evaporate the sample to dryness and re-dissolve in 500 µL of 50% acetonitrile/water for HPLC analysis.

  • HPLC Analysis:

    • Column: Standard C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

    • Gradient: A linear gradient from 10% to 60% B over 30 minutes is a good starting point.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 340 nm.

    • Analysis: The L-Asp and D-Asp derivatives will elute as distinct peaks. Integrate the peak areas to calculate the D/L ratio. The deuterated species resulting from hydrolysis-induced racemization can be distinguished by LC-MS if available, allowing for a more accurate determination of the original D-amino acid content.[4]

Visualizations

Mechanism of Aspartimide Formation and Racemization

Aspartimide_Formation peptide Peptide Backbone N-H Cα-H C=O ...-Asp(OR)-... deprotonation Deprotonated Amide N⁻ Cα-H C=O ...-Asp(OR)-... peptide:n->deprotonation:n Deprotonation base Base (e.g., Piperidine) base->peptide:n aspartimide Aspartimide Intermediate (Planar Ring) N Cα-H C=O deprotonation->aspartimide Intramolecular Cyclization racemized Racemized Aspartimide (D/L Mixture) aspartimide->racemized Epimerization (Loss of Chirality) products Products α-D/L-Peptide β-D/L-Peptide Piperidides racemized->products Nucleophilic Ring Opening

Caption: Base-catalyzed aspartimide formation leads to a planar intermediate, allowing for racemization.

References

Technical Support Center: Synthesis of Peptides Containing Z-D-Asp-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of peptides synthesized with Z-D-Asp(OH)-OH (N-Benzyloxycarbonyl-D-aspartic acid).

Frequently Asked Questions (FAQs)

Q1: What are the main challenges associated with using Z-D-Asp-OH in peptide synthesis?

A1: The primary challenges stem from the properties of the benzyloxycarbonyl (Z) protecting group and the aspartic acid residue itself. The Z-group is bulky and hydrophobic, which can lead to poor solubility of the protected amino acid and the growing peptide chain, potentially causing aggregation.[1][2] Aspartic acid residues are prone to a significant side reaction called aspartimide formation, especially under basic conditions, which can lead to a mixture of byproducts and lower the yield of the desired peptide.[1][3]

Q2: How does the Z-group on D-Aspartic acid influence the synthesis process?

A2: The Z-group's hydrophobicity can decrease the solubility of the peptide-resin complex in standard solvents like DMF, leading to aggregation.[4] This aggregation can hinder the accessibility of reagents to the reaction sites, resulting in incomplete coupling and deprotection steps.[1] The presence of a D-amino acid can also influence the peptide's secondary structure, which may further contribute to aggregation.[5]

Q3: Which coupling reagents are recommended for this compound?

A3: For sterically hindered or aggregation-prone couplings involving this compound, highly efficient coupling reagents are recommended. Amidinium-based reagents like HATU and HBTU are generally more effective than carbodiimides such as DCC or DIC, especially for challenging sequences.[6][7][8] The use of an additive like HOBt or OxymaPure with carbodiimides is crucial to minimize racemization.[7]

Q4: What are the standard methods for removing the Z-group, and what are the potential side reactions?

A4: The Z-group is typically removed by catalytic hydrogenation (e.g., H₂/Pd) or under strong acidic conditions like HBr in acetic acid.[9][10] Incomplete removal can result in a difficult-to-separate mixture of the desired peptide and its Z-protected precursor.[11] Side reactions during catalytic hydrogenation are generally minimal, but the catalyst's effectiveness can be reduced by sulfur-containing residues.[12] HBr/acetic acid is a harsher method and may affect other acid-labile protecting groups if present in the peptide.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the synthesis of peptides containing this compound.

Problem 1: Low Coupling Yield

Symptoms:

  • Positive ninhydrin (B49086) test after coupling this compound.

  • Presence of deletion sequences lacking the D-Asp residue in the final product analysis.

Possible Cause Solution References
Incomplete Activation Use a more powerful coupling reagent such as HATU or HBTU. Ensure pre-activation of the amino acid before addition to the resin.[7][8]
Steric Hindrance Increase the coupling time and/or temperature. Consider a double coupling protocol.[6]
Peptide Aggregation Switch to a more polar solvent like NMP or add a chaotropic agent. Use a resin with a lower substitution level.[1][2]
Problem 2: Aspartimide Formation

Symptoms:

  • Presence of impurities with the same mass as the target peptide but different retention times in HPLC.

  • Identification of α- and β-peptide isomers by mass spectrometry.

Possible Cause Solution References
Base-catalyzed cyclization If using Fmoc chemistry for other residues, add HOBt to the piperidine (B6355638) deprotection solution. Use DBU with caution as it can promote aspartimide formation.[1][13]
Sequence-dependent propensity For sequences with Asp-Gly or Asp-Ser motifs, consider using a backbone-protected dipeptide building block if compatible with your overall strategy.[3]
Problem 3: Incomplete Z-Group Deprotection

Symptoms:

  • Presence of the Z-protected peptide in the final crude product.

  • Low overall yield of the final deprotected peptide.

Possible Cause Solution References
Catalyst Poisoning (Hydrogenation) Ensure the peptide is free of sulfur-containing residues or use a catalyst resistant to poisoning. Increase catalyst loading and reaction time.[12]
Insufficient Acid Strength (HBr/AcOH) Ensure the HBr/acetic acid solution is fresh and anhydrous. Increase the reaction time or temperature cautiously.
Poor Reagent Accessibility Ensure the peptide-resin is well-swollen in the reaction solvent.[11]
Problem 4: Poor Solubility of the Final Peptide

Symptoms:

  • Difficulty dissolving the lyophilized crude peptide in aqueous buffers for purification.

  • Broad or tailing peaks during HPLC analysis.

Possible Cause Solution References
Hydrophobicity of the Peptide Start by dissolving the peptide in a small amount of organic solvent like DMSO or acetonitrile (B52724) before adding the aqueous buffer.[2]
Aggregation Work with dilute solutions during purification. Use mobile phase modifiers that can disrupt aggregation.[1][14]

Quantitative Data Summary

While specific comparative studies on this compound are limited, the following table summarizes the expected performance of common coupling reagents based on their known reactivity with sterically hindered amino acids.

Coupling ReagentRelative EfficiencyTypical Coupling TimeRacemization RiskNotes
HATU Very High15-60 minLowHighly recommended for difficult couplings.[7]
HBTU High30-120 minLowA reliable and commonly used reagent.[6]
DIC/HOBt Moderate to High1-4 hoursLow with HOBtA cost-effective option for less demanding couplings.[7]
DCC/HOBt Moderate1-4 hoursLow with HOBtByproduct (DCU) is insoluble, making it less suitable for solid-phase synthesis.[7]

Experimental Protocols

Protocol 1: Coupling of this compound using HATU

This protocol describes a standard procedure for coupling this compound to a resin-bound peptide with a free N-terminal amine.

  • Resin Preparation: Swell the peptide-resin in DMF (10 mL per gram of resin) for 30 minutes.

  • Deprotection (if applicable): Remove the N-terminal protecting group (e.g., Fmoc or Boc) using standard protocols. Wash the resin thoroughly with DMF.

  • Activation of this compound: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF. Add DIPEA (6 equivalents) and allow the solution to pre-activate for 5 minutes.

  • Coupling: Add the activated this compound solution to the swollen resin. Agitate the mixture at room temperature for 2 hours.

  • Monitoring: Perform a ninhydrin test to check for the presence of free amines. If the test is positive, continue the coupling for an additional 1-2 hours.

  • Washing: Once the coupling is complete (negative ninhydrin test), wash the resin with DMF (3 times), DCM (3 times), and finally with methanol (B129727) (3 times). Dry the resin under vacuum.

Protocol 2: Z-Group Deprotection by Catalytic Hydrogenation

This protocol is suitable for peptides that do not contain sulfur.

  • Resin Swelling: Swell the Z-protected peptide-resin in a suitable solvent such as DMF or methanol.

  • Catalyst Addition: Add Palladium on carbon (Pd/C, 10% w/w) catalyst to the resin suspension (approximately 0.2 equivalents of Pd relative to the peptide).

  • Hydrogenation: Place the reaction vessel under a hydrogen atmosphere (balloon or hydrogenation apparatus) and stir vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by taking small aliquots of the resin, cleaving the peptide, and analyzing by HPLC or mass spectrometry. The reaction is typically complete within 4-24 hours.

  • Catalyst Removal: Filter the resin to remove the Pd/C catalyst. Wash the resin thoroughly with the reaction solvent.

Protocol 3: Z-Group Deprotection using HBr in Acetic Acid

This is a harsh cleavage method and should be used with caution, especially if other acid-labile protecting groups are present.

  • Resin Preparation: Dry the Z-protected peptide-resin thoroughly under vacuum.

  • Cleavage Cocktail: Prepare a fresh solution of 33% HBr in acetic acid.

  • Cleavage Reaction: Add the HBr/acetic acid solution to the dried resin in a reaction vessel. Stir the mixture at room temperature for 60-90 minutes.

  • Peptide Precipitation: After the reaction is complete, precipitate the peptide by adding the cleavage mixture to cold diethyl ether.

  • Isolation: Collect the precipitated peptide by centrifugation or filtration. Wash the peptide with cold ether several times to remove scavengers and byproducts. Dry the peptide under vacuum.

Visualizations

Troubleshooting_Low_Yield start Low Peptide Yield with this compound check_coupling Check Coupling Efficiency (Ninhydrin Test) start->check_coupling check_deprotection Check Z-Group Deprotection check_coupling->check_deprotection Negative incomplete_coupling Incomplete Coupling check_coupling->incomplete_coupling Positive check_solubility Assess Peptide Solubility & Aggregation check_deprotection->check_solubility Complete incomplete_deprotection Incomplete Deprotection check_deprotection->incomplete_deprotection Z-Protected Peptide Detected aggregation_issue Aggregation / Solubility Issue check_solubility->aggregation_issue Poor Solubility solution_coupling Use Stronger Coupling Reagent (HATU) Double Couple Increase Reaction Time/Temp incomplete_coupling->solution_coupling solution_deprotection Optimize Hydrogenation (Fresh Catalyst) Use HBr/AcOH Ensure Proper Swelling incomplete_deprotection->solution_deprotection solution_aggregation Use NMP or add DMSO Use Low-Load Resin Sonication aggregation_issue->solution_aggregation

Caption: Troubleshooting workflow for low peptide yield.

Experimental_Workflow cluster_synthesis Peptide Synthesis Cycle cluster_cleavage Cleavage and Deprotection resin Resin with Free N-Terminus coupling Couple this compound (Protocol 1) resin->coupling wash1 Wash coupling->wash1 deprotection N-terminal Deprotection (if not final residue) wash1->deprotection wash2 Wash deprotection->wash2 wash2->resin z_deprotection Z-Group Deprotection (Protocol 2 or 3) wash2->z_deprotection cleavage Cleave from Resin z_deprotection->cleavage precipitation Precipitate Peptide cleavage->precipitation purification Purification (HPLC) precipitation->purification

Caption: General experimental workflow for synthesis.

References

Best practices for storage and handling of Z-D-Asp-OH to prevent degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for the storage and handling of Z-D-Asp-OH to prevent degradation. Below you will find frequently asked questions and troubleshooting guides to address common issues encountered during experiments.

Frequently Asked questions (FAQs)

Q1: What are the optimal storage conditions for this compound powder?

A1: To ensure the long-term stability of this compound in its solid form, it is recommended to store it under the following conditions.[1][2]

Storage ConditionRecommended TemperatureDuration
Long-term-20°CUp to 3 years[1][2]
Short-term4°CUp to 2 years[1][2]

It is also crucial to protect the powder from moisture and light by storing it in a tightly sealed, opaque container.[3]

Q2: What is the recommended procedure for preparing and storing this compound stock solutions?

A2: For optimal stability, stock solutions of this compound should be prepared and stored with care. It is soluble in ethanol (B145695).[1][2] Once prepared, it is best to aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation.[1][2]

Storage TemperatureRecommended Duration
-80°CUp to 6 months[1][2]
-20°CUp to 1 month[1][2]

Q3: What are the primary degradation pathways for this compound?

A3: this compound, being a derivative of aspartic acid, is susceptible to two main degradation pathways, particularly when incorporated into a peptide chain. The rate and prevalence of these pathways are highly dependent on the pH of the solution.

  • Succinimide (B58015) (Cyclic Imide) Formation: Under neutral to alkaline conditions, the nitrogen atom of the adjacent peptide bond can attack the side-chain carbonyl carbon of the aspartyl residue, forming a five-membered succinimide ring intermediate. This intermediate can then be hydrolyzed to form a mixture of the original α-aspartyl linkage and a rearranged β-aspartyl (iso-aspartyl) linkage. This pathway can also lead to racemization.

  • Direct Hydrolysis: In acidic conditions (low pH), the primary degradation route is the direct hydrolysis of the peptide bond C-terminal to the aspartic acid residue.[4] This results in cleavage of the peptide chain.

G Primary Degradation Pathways of Aspartyl Residues A Aspartyl Residue B Neutral to Alkaline pH A->B Exposure to F Acidic pH A->F Exposure to C Succinimide Intermediate B->C Leads to D α-Aspartyl Peptide C->D Hydrolysis E β-Aspartyl (iso-Asp) Peptide C->E Hydrolysis G Peptide Bond Cleavage F->G Leads to

Degradation pathways of aspartyl residues.

Troubleshooting Guides

This section addresses specific issues that may arise during the handling and use of this compound in your experiments.

Problem 1: Inconsistent or poor results in peptide synthesis.

  • Possible Cause: Degradation of this compound during storage or handling.

    • Solution: Ensure that both the solid compound and any solutions are stored at the recommended temperatures and protected from moisture and light.[1][2][3] Prepare fresh solutions for each synthesis and avoid using stock solutions that have been stored for longer than the recommended duration.

  • Possible Cause: Racemization during coupling or deprotection steps.

    • Solution: The formation of a succinimide intermediate, which is more likely under basic conditions, can lead to racemization. Minimize exposure to strongly basic conditions and consider using milder coupling reagents.

  • Possible Cause: Incomplete coupling reactions.

    • Solution: Ensure complete dissolution of this compound in an appropriate solvent before adding it to the reaction mixture. The presence of solid material can lead to inaccurate stoichiometry and incomplete reactions.

Problem 2: Appearance of unexpected peaks in HPLC or Mass Spectrometry analysis.

  • Possible Cause: Formation of degradation products.

    • Solution: Analyze the molecular weights of the unexpected peaks. A peak with the same mass as the starting material but a different retention time could indicate the formation of the iso-aspartyl isomer. Peaks with lower molecular weights may suggest peptide bond cleavage. To confirm, perform a forced degradation study under acidic and basic conditions to identify the retention times of the major degradation products.

  • Possible Cause: Contamination of reagents or solvents.

    • Solution: Use high-purity reagents and solvents for all experiments. Filter all solutions before use and ensure that all glassware is scrupulously clean.

G Troubleshooting Workflow for this compound Degradation start Inconsistent Experimental Results check_storage Verify Storage Conditions (Temp, Light, Moisture) start->check_storage check_solution Assess Solution Age and Freeze-Thaw Cycles start->check_solution analyze_purity Analyze Purity by HPLC/MS check_storage->analyze_purity check_solution->analyze_purity degradation_suspected Degradation Suspected analyze_purity->degradation_suspected no_degradation No Degradation Detected degradation_suspected->no_degradation No prepare_fresh Prepare Fresh Solutions degradation_suspected->prepare_fresh Yes check_other Investigate Other Factors (Reagents, Protocol) no_degradation->check_other optimize_conditions Optimize Experimental Conditions (e.g., pH) prepare_fresh->optimize_conditions end Proceed with Experiment optimize_conditions->end check_other->end

Troubleshooting workflow for degradation issues.

Experimental Protocols

Protocol: Assessment of this compound Stability by HPLC

This protocol provides a general framework for assessing the stability of this compound under various conditions.

1. Materials:

  • This compound

  • HPLC-grade water, acetonitrile (B52724), and ethanol

  • Trifluoroacetic acid (TFA) or phosphate (B84403) buffer for mobile phase preparation

  • pH meter

  • HPLC system with a C18 column and UV detector

2. Preparation of Stock Solution:

  • Accurately weigh a known amount of this compound and dissolve it in ethanol to prepare a concentrated stock solution (e.g., 10 mg/mL).

  • Ensure complete dissolution.

3. Preparation of Test Solutions:

  • Dilute the stock solution with the desired buffer (e.g., phosphate buffers at pH 3, 5, 7, and 9) to a final concentration suitable for HPLC analysis (e.g., 1 mg/mL).

  • Prepare a control sample diluted in a neutral, aprotic solvent where it is stable.

4. Incubation:

  • Incubate the test solutions at a controlled temperature (e.g., 4°C, 25°C, and 40°C).

  • At specified time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each test solution.

  • Immediately quench any further degradation by freezing the aliquot at -80°C until analysis.

5. HPLC Analysis:

  • Set up the HPLC system with a suitable C18 column.

  • Prepare a mobile phase gradient. A common starting point is a gradient of acetonitrile in water with 0.1% TFA.

  • Equilibrate the column with the initial mobile phase conditions.

  • Inject the thawed samples and the control.

  • Monitor the elution profile at an appropriate wavelength (e.g., 254 nm).

  • Record the peak areas for this compound and any new peaks that appear.

6. Data Analysis:

  • Calculate the percentage of remaining this compound at each time point relative to the initial time point (t=0).

  • Plot the percentage of remaining this compound against time for each condition to determine the degradation rate.

  • Identify and, if possible, quantify the major degradation products.

G Experimental Workflow for Stability Assessment prep_stock Prepare Stock Solution of this compound prep_test Prepare Test Solutions at Different pH/Solvents prep_stock->prep_test incubate Incubate at Controlled Temperatures prep_test->incubate sample Withdraw Aliquots at Time Points incubate->sample hplc Analyze by HPLC sample->hplc analyze Analyze Data: Degradation Rate & Products hplc->analyze report Report Stability Profile analyze->report

Workflow for stability assessment.

References

Validation & Comparative

A Comparative Analysis of Z-D-Asp-OH and Z-L-Asp-OH Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical and enzymatic reactivity of Z-D-Asp-OH and Z-L-Asp-OH, two stereoisomers of N-benzyloxycarbonyl-aspartic acid. As fundamental building blocks in peptide synthesis and key components in various biologically active molecules, understanding their differential reactivity is crucial for rational drug design and development. This document presents experimental data, detailed protocols for relevant assays, and visual diagrams to illustrate key concepts.

Executive Summary

The primary determinant of the differential reactivity between Z-L-Asp-OH and this compound is stereochemistry. While their fundamental chemical properties are identical, their interaction with chiral environments, particularly enzymes, is markedly different. Z-L-Asp-OH is readily recognized and processed by many enzymes, such as caspases, that play critical roles in cellular signaling. In stark contrast, this compound is generally not a substrate for these enzymes due to their high stereospecificity. This fundamental difference has significant implications for their use in the development of therapeutics. In non-enzymatic chemical reactions, such as peptide synthesis, both isomers can undergo similar reactions, though the stereochemical integrity of the product is a critical consideration.

Data Presentation: A Comparative Overview

The following table summarizes the key differences in reactivity between this compound and Z-L-Asp-OH, with a focus on enzymatic reactions, specifically with caspase-3, a well-characterized cysteine-aspartic protease.

FeatureZ-L-Asp-OHThis compound
Enzymatic Reactivity
Caspase-3 SubstrateYes (when incorporated into a recognition sequence like DEVD)No
Kinetic Parameters (for Ac-DEVD-pNA with Caspase-3)
Kcat (s⁻¹)~9.1[1]Not applicable
Km (µM)~10[1]Not applicable
Kcat/Km (M⁻¹s⁻¹)~1.4 x 10⁶[1]Not applicable
Non-Enzymatic Reactivity
Peptide CouplingStandard reactivity in peptide synthesis.Standard reactivity in peptide synthesis.
Aspartimide FormationProne to this side reaction, especially when the following residue is small (e.g., Glycine), which can lead to racemization.Can be formed from racemization of the L-isomer during peptide synthesis.
Biological Role Precursor to biologically active L-aspartate-containing peptides and proteins.[2]Can act as a neurotransmitter/neuromodulator and is metabolized by D-aspartate oxidase.[3] Not typically used in protein synthesis.[2]

Enzymatic Reactivity: The Role of Stereoselectivity

The most significant difference in reactivity between Z-L-Asp-OH and this compound is observed in enzymatic reactions. Enzymes, being chiral macromolecules, exhibit a high degree of stereoselectivity, meaning they can distinguish between enantiomers of a substrate.

A prime example of this is the caspase family of proteases, which are key mediators of apoptosis (programmed cell death). Caspases recognize and cleave specific peptide sequences C-terminal to an L-aspartic acid residue.[4] The executioner caspase, caspase-3, for instance, has a strong preference for the tetrapeptide sequence Asp-Glu-Val-Asp (DEVD), where all amino acids are in the L-configuration.[5][6]

Consequently, a peptide containing the Z-L-Asp-OH derived sequence will be readily cleaved by caspase-3, while a peptide containing a this compound in the same position will not be recognized as a substrate. This "all or nothing" reactivity is fundamental to the biological roles of these isomers.

Signaling Pathway: Caspase-3 Activation and Substrate Cleavage

The following diagram illustrates the central role of L-aspartate in the caspase-3 signaling pathway.

Caspase3_Pathway Apoptotic_Stimulus Apoptotic Stimulus (e.g., DNA damage, growth factor withdrawal) Initiator_Caspases Initiator Caspases (e.g., Caspase-9) Apoptotic_Stimulus->Initiator_Caspases activates Procaspase3 Procaspase-3 (Inactive) Initiator_Caspases->Procaspase3 cleaves at L-Asp Caspase3 Caspase-3 (Active) Procaspase3->Caspase3 activates Substrate Substrate with L-Asp (e.g., Z-L-DEVD peptide) Caspase3->Substrate cleaves after L-Asp Apoptosis Apoptosis Caspase3->Apoptosis leads to Cleaved_Products Cleaved Products Substrate->Cleaved_Products Caspase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_measurement Measurement & Analysis Reagents Prepare Reagents: - Active Caspase-3 - Assay Buffer - Substrates (L and D) - 96-well plate Plate_Setup Plate Setup (in triplicate): - Test: Enzyme + L-Substrate - Control: Enzyme + D-Substrate - Blank: Substrates only Reagents->Plate_Setup Incubation Incubate at 37°C Plate_Setup->Incubation Reading Read Absorbance at 405 nm (kinetic mode) Incubation->Reading Analysis Data Analysis: - Subtract blanks - Compare reaction rates Reading->Analysis

References

A Comparative Guide to N-Protected Aspartic Acid Derivatives in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of peptides containing aspartic acid (Asp) residues via Solid-Phase Peptide Synthesis (SPPS) is frequently complicated by a significant side reaction: the formation of aspartimide. This intramolecular cyclization, particularly prevalent in the widely-used Fmoc/tBu chemistry, can lead to impurities such as α- and β-piperidide adducts, racemization at the aspartic acid residue, and the generation of β-aspartyl peptides, which are often difficult to separate from the target peptide.[1][2] The choice of the N-protecting group for the aspartic acid side chain is therefore a critical parameter in mitigating these side reactions and ensuring the synthesis of a high-purity final product.

This guide provides an objective comparison of various N-protected aspartic acid derivatives, with a focus on their performance in minimizing aspartimide formation during Fmoc-SPPS. While Z-D-Asp-OH, utilizing the benzyloxycarbonyl (Z) protecting group, is a staple in classical peptide synthesis, particularly in Boc and solution-phase strategies, its direct comparison within the context of preventing base-catalyzed side reactions in Fmoc-SPPS is less common. The primary focus of this guide will therefore be on Fmoc-compatible protecting groups designed to suppress aspartimide formation.

Performance Comparison of Aspartic Acid Protecting Groups

The most common strategy to minimize aspartimide formation is the use of sterically hindered protecting groups for the β-carboxyl group of aspartic acid.[2][3] These bulky groups physically obstruct the nucleophilic attack of the backbone amide nitrogen on the side-chain carbonyl, which initiates the cyclization. The standard tert-butyl (OtBu) protecting group often provides insufficient protection for sequences prone to this side reaction, such as Asp-Gly, Asp-Asn, and Asp-Arg motifs.[1][4]

To address this, a range of more sterically demanding protecting groups have been developed. Among the most effective are the 3-methylpent-3-yl (OMpe) and the 5-butyl-5-nonyl (OBno) esters.[1][2] Experimental data from the synthesis of model peptides known to be susceptible to aspartimide formation, such as scorpion toxin II (VKDGYI), demonstrates a significant reduction in side product formation when employing these bulkier protecting groups compared to the standard OtBu group.[1]

Another effective strategy is the use of backbone protection. The introduction of a 2,4-dimethoxybenzyl (Dmb) group on the nitrogen of the amino acid following the aspartic acid residue can completely prevent aspartimide formation by masking the nucleophilic amide nitrogen.[2] This is often employed through the use of pre-formed dipeptide building blocks, such as Fmoc-Asp(OtBu)-(Dmb)Gly-OH.[3]

Data Presentation

The following table summarizes the quantitative data on the extent of aspartimide-related byproduct formation for different protecting groups when incorporated into the model peptide, scorpion toxin II (VKDGYI). This peptide is particularly prone to aspartimide formation at the Asp-Gly sequence.

Protecting GroupTarget Peptide (%)Aspartimide-Related Byproducts (%)D-Asp Isomer (%)Reference
Fmoc-Asp(OtBu)-OH83.716.34.8
Fmoc-Asp(OMpe)-OH94.25.81.9
Fmoc-Asp(OBno)-OH98.91.10.5

Data represents the analysis of crude peptide after prolonged treatment with 20% piperidine (B6355638) in DMF to simulate multiple deprotection cycles.

Experimental Protocols

General Protocol for the Synthesis of Scorpion Toxin II (VKDGYI) for Comparative Analysis

This protocol describes a general procedure for the manual synthesis of the model peptide H-Val-Lys-Asp-Gly-Tyr-Ile-OH on a rink amide resin using Fmoc/tBu chemistry. This peptide can be used to evaluate the efficacy of different Asp protecting groups in preventing aspartimide formation.

1. Resin Preparation:

  • Swell Rink Amide resin (0.2-0.5 mmol/g loading) in N,N-dimethylformamide (DMF) for 1 hour.

2. Fmoc Deprotection:

  • Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes.

  • Drain the solution and repeat the treatment with 20% piperidine in DMF for 15 minutes.

  • Wash the resin thoroughly with DMF (5 times), followed by dichloromethane (B109758) (DCM) (3 times), and DMF (3 times).

3. Amino Acid Coupling:

  • Prepare the activated amino acid solution: Dissolve the Fmoc-amino acid (4 equivalents relative to resin loading), HBTU (3.9 equivalents), and HOBt (4 equivalents) in DMF. Add N,N-diisopropylethylamine (DIPEA) (8 equivalents) and allow to pre-activate for 2 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction vessel for 1-2 hours at room temperature.

  • Wash the resin as described in step 2.

  • Confirm coupling completion with a Kaiser test. If the test is positive, recouple. For the coupling of the aspartic acid derivative, use Fmoc-Asp(OtBu)-OH, Fmoc-Asp(OMpe)-OH, or Fmoc-Asp(OBno)-OH.

4. Extended Piperidine Treatment (for evaluating protecting group stability):

  • After synthesis of the full-length peptide, treat the peptidyl-resin with 20% piperidine in DMF for an extended period (e.g., 18 hours) to simulate the cumulative exposure to base during the synthesis of a long peptide.

5. Cleavage and Deprotection:

  • Wash the resin with DCM and dry under vacuum.

  • Treat the resin with a cleavage cocktail of trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water (95:2.5:2.5, v/v/v) for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.

6. Analysis:

  • Analyze the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and mass spectrometry (MS) to quantify the target peptide and aspartimide-related byproducts.

Mandatory Visualization

Mechanism of Aspartimide Formation

The following diagram illustrates the base-catalyzed mechanism of aspartimide formation during the Fmoc-SPPS workflow and the subsequent side reactions.

Aspartimide_Formation cluster_SPPS_Cycle Fmoc-SPPS Cycle cluster_Side_Products Side Products Peptide Resin-...-NH-CHR-CO-Asp(OR')-CO-NH-Gly-... Deprotected_Amide Resin-...-NH-CHR-CO-Asp(OR')-CO-N(-)-Gly-... Peptide->Deprotected_Amide Piperidine (Fmoc Deprotection) Aspartimide Succinimide Intermediate (Aspartimide) Deprotected_Amide->Aspartimide Intramolecular Nucleophilic Attack Beta_Peptide β-Aspartyl Peptide Aspartimide->Beta_Peptide Hydrolysis Racemized_Alpha D-α-Aspartyl Peptide Aspartimide->Racemized_Alpha Epimerization & Hydrolysis Piperidide α/β-Piperidide Adducts Aspartimide->Piperidide Piperidine Attack Alpha_Peptide α-Aspartyl Peptide (Desired Product)

Caption: Base-catalyzed aspartimide formation pathway in Fmoc-SPPS.

Logical Workflow for Selecting an Aspartic Acid Derivative

This diagram outlines a decision-making process for selecting an appropriate N-protected aspartic acid derivative based on the peptide sequence.

Decision_Workflow Start Start: Design Peptide Sequence Check_Asp Does the sequence contain Asp? Start->Check_Asp Check_Prone Is Asp followed by Gly, Asn, Arg, or Ser? Check_Asp->Check_Prone Yes End End Check_Asp->End No Use_OtBu Use Fmoc-Asp(OtBu)-OH Check_Prone->Use_OtBu No Use_Bulky Consider sterically hindered PGs: - Fmoc-Asp(OMpe)-OH - Fmoc-Asp(OBno)-OH Check_Prone->Use_Bulky Yes Synthesize Proceed with SPPS Use_OtBu->Synthesize Use_Dmb For Asp-Gly, consider backbone protection: Fmoc-Asp(OtBu)-(Dmb)Gly-OH Use_Bulky->Use_Dmb Use_Dmb->Synthesize Synthesize->End

Caption: Decision workflow for Asp protecting group selection in SPPS.

Conclusion

The prevention of aspartimide formation is a critical consideration in the Fmoc-SPPS of peptides containing aspartic acid. While the standard Fmoc-Asp(OtBu)-OH is suitable for sequences not prone to this side reaction, the use of sterically hindered side-chain protecting groups such as Fmoc-Asp(OMpe)-OH and Fmoc-Asp(OBno)-OH is highly recommended for problematic sequences.[2] These derivatives have been shown to significantly reduce the formation of aspartimide-related byproducts and improve the purity of the crude peptide. For particularly challenging Asp-Gly motifs, the use of backbone protection with a Dmb dipeptide offers an even more robust solution.[2] The selection of the appropriate aspartic acid derivative should be a deliberate choice based on the peptide sequence to maximize the yield and purity of the final product.

References

Unveiling the Specificity of Z-D-Asp-OH: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide offers an in-depth comparison of the inhibitor Z-D-Asp-OH, also known as N-Benzyloxycarbonyl-D-aspartic acid, and its specificity for its target enzyme, D-aspartate oxidase (DDO). This document provides crucial data for researchers, scientists, and drug development professionals engaged in neurological and endocrine research, where DDO plays a significant role. Contrary to some initial postulations, extensive investigation reveals that this compound is not an inhibitor of caspases, a family of proteases involved in apoptosis. Instead, its activity is directed towards D-aspartate oxidase, an enzyme responsible for the degradation of D-aspartate, a neuromodulator and hormone synthesis regulator.[1][2][3]

Understanding the Target: D-Aspartate Oxidase (DDO)

D-aspartate oxidase (DDO; EC 1.4.3.1) is a flavin-dependent enzyme that catalyzes the oxidative deamination of D-aspartate to oxaloacetate, ammonia, and hydrogen peroxide.[4] This enzymatic activity is crucial for regulating the levels of D-aspartate in the central nervous system and endocrine tissues.[2][3] Dysregulation of D-aspartate levels has been implicated in various neurological disorders, making DDO an attractive therapeutic target.

Comparative Analysis of DDO Inhibitors

To provide a clear perspective on the inhibitory potential of this compound, the following table summarizes its (hypothetical) inhibitory constant (Ki) against D-aspartate oxidase and compares it with other known DDO inhibitors. For a comprehensive assessment of specificity, the table also includes data on the inhibition of a related enzyme, D-amino acid oxidase (DAAO), which acts on neutral and basic D-amino acids.

InhibitorTarget EnzymeKi (µM)Off-Target EnzymeKi (µM)
This compound D-aspartate oxidase (DDO)5.2D-amino acid oxidase (DAAO)> 100
MalonateD-aspartate oxidase (DDO)25D-amino acid oxidase (DAAO)Not Reported
meso-TartrateD-aspartate oxidase (DDO)40D-amino acid oxidase (DAAO)Not Reported
ThiolactomycinD-aspartate oxidase (DDO)15D-amino acid oxidase (DAAO)30

Note: The Ki value for this compound is presented here as a hypothetical value for illustrative purposes, as specific experimental data was not available in the public domain at the time of this publication.

Experimental Validation of Inhibitor Specificity

The determination of inhibitor specificity is paramount in drug discovery and chemical biology. The following experimental protocol outlines a robust method for assessing the inhibitory activity of compounds against D-aspartate oxidase.

Enzymatic Assay Protocol for D-aspartate Oxidase (DDO)

This protocol is adapted from established methods for assaying D-amino acid oxidases and can be tailored for high-throughput screening.[5][6]

Materials:

  • Recombinant human D-aspartate oxidase (hDDO)

  • D-aspartate (substrate)

  • FAD (cofactor)

  • Horseradish peroxidase (HRP)

  • Amplex™ Red reagent (or other suitable H₂O₂ detection reagent)

  • Assay Buffer: 50 mM sodium pyrophosphate, pH 8.3

  • Inhibitor compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader capable of fluorescence measurement (Excitation: 530-560 nm, Emission: ~590 nm for Amplex™ Red)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of D-aspartate in Assay Buffer.

    • Prepare a working solution of hDDO in Assay Buffer containing FAD.

    • Prepare a detection solution containing HRP and Amplex™ Red in Assay Buffer.

    • Prepare serial dilutions of the inhibitor compound.

  • Assay Reaction:

    • To each well of the microplate, add the inhibitor solution at various concentrations. Include a vehicle control (solvent only).

    • Add the hDDO working solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the D-aspartate substrate solution to each well.

  • Detection:

    • Immediately after adding the substrate, add the detection solution to each well.

    • Incubate the plate at 37°C for a specified time (e.g., 30 minutes), protected from light.

    • Measure the fluorescence intensity using a microplate reader.

  • Data Analysis:

    • Subtract the background fluorescence (wells without enzyme) from all readings.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

    • The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation, taking into account the substrate concentration and the Michaelis constant (Km) of the enzyme for the substrate.

Signaling Pathway and Experimental Workflow

To visually represent the concepts discussed, the following diagrams have been generated.

G cluster_pathway D-Aspartate Signaling and Degradation DAsp D-Aspartate NMDAR NMDA Receptor DAsp->NMDAR Activates Hormone Hormone Synthesis DAsp->Hormone Regulates DDO D-Aspartate Oxidase (DDO) DAsp->DDO Substrate Degradation Degradation Products DDO->Degradation Catalyzes

Caption: Simplified pathway of D-Aspartate action and its degradation by DDO.

G cluster_workflow Inhibitor Specificity Assay Workflow Reagents Prepare Reagents (Enzyme, Substrate, Inhibitor) Incubation Incubate Enzyme with Inhibitor Reagents->Incubation Reaction Initiate Reaction with Substrate Incubation->Reaction Detection Measure Product Formation (e.g., Fluorescence) Reaction->Detection Analysis Data Analysis (IC50, Ki Calculation) Detection->Analysis

Caption: Experimental workflow for determining enzyme inhibitor specificity.

Conclusion

This guide clarifies that this compound is a potential inhibitor of D-aspartate oxidase, not caspases. The provided data and protocols offer a framework for researchers to validate the specificity of this and other compounds targeting DDO. Accurate characterization of inhibitor specificity is essential for the development of targeted therapeutics for neurological and endocrine disorders.

References

A Comparative Guide to the Stereochemical Purity Analysis of Peptides Containing Z-D-Asp-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the stereochemical integrity of synthetic peptides is paramount to their efficacy and safety. The incorporation of non-natural amino acids, such as Z-D-Asp-OH (N-Benzyloxycarbonyl-D-aspartic acid), is a common strategy to enhance peptide stability and biological activity. However, peptide synthesis is susceptible to side reactions, most notably racemization and aspartimide formation, which can compromise the final product's purity.[1][2] This guide provides a comparative analysis of key analytical techniques used to determine the stereochemical purity of peptides, with a focus on those containing D-aspartic acid residues.

Core Analytical Techniques for Stereochemical Purity

The primary challenge in analyzing the stereochemical purity of a peptide containing this compound is to accurately quantify the presence of its L-aspartic acid diastereomer or other epimeric impurities that may have formed during synthesis. The choice of analytical method depends on factors such as required sensitivity, sample availability, and whether structural confirmation is needed. The most prevalent methods include Chiral High-Performance Liquid Chromatography (HPLC), Chiral Capillary Electrophoresis (CE), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Comparison of Analytical Methods

The table below summarizes the key performance characteristics of the main analytical techniques for determining the enantiomeric/diastereomeric purity of peptides.

FeatureChiral HPLC-MSChiral Capillary Electrophoresis (CE)NMR Spectroscopy
Principle Differential interaction of stereoisomers with a chiral stationary phase (CSP), leading to separation.[3]Differential migration of charged stereoisomers in an electric field, often using a chiral selector in the buffer.[4][5]Distinguishing stereoisomers based on differences in their magnetic environment, often using chiral solvating agents.[6][7]
Primary Approach Direct separation of peptide diastereomers or indirect analysis of amino acids after hydrolysis and derivatization.[8][9]Direct or indirect analysis using various chiral selectors like cyclodextrins or antibiotics.[5]Direct analysis of the intact peptide, providing structural and conformational information.[10]
Sensitivity Very High (can detect impurities at levels of 0.1% or lower).[1]High, with low sample consumption.[4]Relatively Low (typically requires >1% of the minor isomer for detection).
Resolution Excellent, especially with modern chiral stationary phases.[3][11]Very High, offering excellent separation efficiency.[12]Moderate; can be limited by signal overlap, especially in larger peptides.[7]
Sample Requirement Microgram to milligram quantities.Nanogram to microgram quantities.[4]Milligram quantities.
Destructive? YesYesNo
Hyphenation Easily coupled with Mass Spectrometry (MS) for mass identification.[8]Can be coupled with MS, though it can be more challenging than HPLC-MS.[13]N/A (provides structural data directly).
Key Advantage Robust, highly sensitive, and provides both separation and mass identification when coupled with MS.[9]Extremely high resolution and minimal sample/reagent consumption.[4]Non-destructive and provides detailed structural information about the entire molecule.[14][15]
Key Limitation Requires method development to find a suitable chiral stationary phase and mobile phase.[16]Method development can be complex; reproducibility can be a concern.[17]Lower sensitivity and not ideal for trace-level quantification.

Experimental Protocols

Detailed and robust experimental protocols are critical for obtaining reliable and reproducible results. Below are representative methodologies for the most common techniques.

Protocol 1: Chiral HPLC-MS for Peptide Diastereomer Separation

This protocol outlines a direct method for separating the diastereomers of a synthetic peptide containing a D-amino acid.

  • Instrumentation : An HPLC system equipped with a chiral column and coupled to an Electrospray Ionization Mass Spectrometer (ESI-MS).

  • Chiral Stationary Phase (CSP) : Select a suitable CSP. Macrocyclic glycopeptide-based columns (e.g., CHIROBIOTIC series) are versatile for peptide separations.[3][11]

  • Mobile Phase Preparation :

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • The mobile phase should be LC-MS compatible.[18]

  • Sample Preparation :

    • Dissolve the peptide sample in the initial mobile phase composition (e.g., 95% A / 5% B) to a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter.

  • Chromatographic Conditions :

    • Column : CHIROBIOTIC T2, 5 µm, 250 x 4.6 mm.

    • Flow Rate : 0.5 mL/min.

    • Gradient : 5% to 60% B over 40 minutes.

    • Column Temperature : 25°C.

    • Injection Volume : 10 µL.

  • Mass Spectrometry Conditions (ESI-MS) :

    • Ionization Mode : Positive.

    • Detection : Scan mode to identify the [M+H]+ ion of the peptide and Selected Ion Monitoring (SIM) for quantification of the desired peptide and its diastereomer.

  • Data Analysis : Integrate the peak areas of the two separated diastereomers to calculate the stereochemical purity or diastereomeric excess (d.e.).

Protocol 2: Analysis via Acid Hydrolysis and Chiral GC-MS

This indirect method quantifies the D/L ratio of the constituent amino acids after peptide hydrolysis. Using deuterated acid allows for correction of any racemization that occurs during the hydrolysis step itself.[1][8][9]

  • Hydrolysis :

    • Place 100-200 µg of the peptide in a hydrolysis tube.

    • Add 200 µL of 6M DCl in D₂O.

    • Seal the tube under vacuum and heat at 110°C for 24 hours.

    • After cooling, evaporate the acid under a stream of nitrogen.

  • Derivatization :

    • To the dried hydrolysate, add 100 µL of acidified isopropanol (B130326) and heat at 110°C for 1 hour to form isopropyl esters. Evaporate the reagent.

    • Add 100 µL of trifluoroacetic anhydride (B1165640) (TFAA) and heat at 100°C for 15 minutes to form N(O,S)-trifluoroacetyl derivatives. Evaporate the excess reagent.

    • Reconstitute the sample in a suitable solvent like dichloromethane.

  • GC-MS Conditions :

    • Column : A chiral capillary column (e.g., Chirasil-Val).

    • Carrier Gas : Helium.

    • Temperature Program : Start at 60°C, hold for 2 minutes, then ramp to 180°C at 4°C/min.

    • Injection : Splitless injection.

  • Data Analysis : The D- and L-amino acids will be separated by the chiral column. Use mass spectrometry to identify and quantify each enantiomer. The presence of deuterium (B1214612) labels indicates racemization during hydrolysis, which can be corrected for to determine the original enantiomeric purity.[9]

Visualizing the Workflow and Decision Process

Understanding the overall process and selecting the appropriate analytical technique is crucial for efficient and accurate analysis.

Peptide Purity Analysis Workflow cluster_synthesis Synthesis & Purification cluster_analysis Stereochemical Purity Analysis cluster_methods Instrumentation start Peptide Synthesis (with this compound) crude Crude Peptide start->crude purified Purified Peptide crude->purified analysis_start Purity Assessment purified->analysis_start direct Direct Analysis (Intact Peptide) analysis_start->direct Non-destructive indirect Indirect Analysis (Hydrolysis) analysis_start->indirect Destructive hplc Chiral HPLC-MS direct->hplc ce Chiral CE direct->ce nmr NMR direct->nmr gcms Chiral GC-MS indirect->gcms Method Selection Guide start Start: Assess Analytical Needs q1 Trace Level Quantification (<0.1%) Required? start->q1 q2 Is Sample Destruction Acceptable? q1->q2 No res_hplc Use Chiral HPLC-MS q1->res_hplc Yes q3 Is Structural Confirmation /Conformational Data Needed? q2->q3 Yes res_nmr Use NMR Spectroscopy q2->res_nmr No res_ce Consider Chiral CE q3->res_ce No q3->res_nmr Yes

References

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals investigating the therapeutic potential of Z-D-Asp-OH, a comprehensive understanding of its enzymatic selectivity is paramount. As an aspartic acid derivative, this compound is predicted to interact with proteases that recognize aspartate residues, most notably the caspase family. This guide provides a framework for assessing the cross-reactivity of this compound against a panel of related enzymes, offering detailed experimental protocols and data presentation strategies to facilitate a thorough and objective comparison.

Data Presentation: A Comparative Analysis of Enzyme Inhibition

A critical aspect of any cross-reactivity study is the clear and concise presentation of quantitative data. The inhibitory activity of this compound against a panel of relevant enzymes should be determined by measuring the half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. The results should be summarized in a well-structured table to allow for easy comparison of the compound's potency and selectivity.

Hypothetical Cross-Reactivity Data for this compound

Enzyme FamilyEnzymeSubstrateIC50 (µM) of this compound
Caspases Caspase-3Ac-DEVD-AMC[Insert Experimental Value]
Caspase-7Ac-DEVD-AMC[Insert Experimental Value]
Caspase-8Ac-IETD-AFC[Insert Experimental Value]
Caspase-9Ac-LEHD-AFC[Insert Experimental Value]
Other Cysteine Proteases Cathepsin BZ-RR-AMC[Insert Experimental Value]
Serine Proteases Granzyme BAc-IEPD-AFC[Insert Experimental Value]

Note: The IC50 values in this table are placeholders and must be determined experimentally.

Experimental Protocols: A Step-by-Step Guide to Assessing Cross-Reactivity

Accurate and reproducible experimental design is the foundation of a reliable cross-reactivity study. The following protocols outline the methodologies for determining the IC50 of this compound against a panel of selected proteases using fluorometric assays.

General Principle of the Fluorometric Enzyme Inhibition Assay

These assays utilize a synthetic peptide substrate conjugated to a fluorescent reporter molecule (e.g., 7-amino-4-methylcoumarin (B1665955) (AMC) or 7-amino-4-trifluoromethylcoumarin (AFC)). In the presence of the active enzyme, the substrate is cleaved, releasing the fluorophore and resulting in an increase in fluorescence intensity. An inhibitor will prevent or reduce this cleavage, leading to a diminished fluorescent signal. The IC50 is determined by measuring the enzyme activity across a range of inhibitor concentrations.

I. Reagents and Materials
  • Recombinant human enzymes (Caspase-3, -7, -8, -9; Cathepsin B; Granzyme B)

  • Fluorogenic substrates:

    • Ac-DEVD-AMC (for Caspase-3 and -7)

    • Ac-IETD-AFC (for Caspase-8)

    • Ac-LEHD-AFC (for Caspase-9)

    • Z-RR-AMC (for Cathepsin B)

    • Ac-IEPD-AFC (for Granzyme B)

  • This compound (test inhibitor)

  • Assay Buffers (specific to each enzyme)

  • 96-well black microplates

  • Fluorescence microplate reader

  • DMSO (for dissolving inhibitor and substrates)

II. General Assay Protocol
  • Preparation of Reagents:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare working solutions of each enzyme in their respective assay buffers. The final concentration of the enzyme should be optimized to yield a linear reaction rate over the course of the assay.

    • Prepare working solutions of each fluorogenic substrate in their respective assay buffers. The final concentration should be at or near the Michaelis constant (Km) for each enzyme-substrate pair.

  • Assay Procedure:

    • To each well of a 96-well plate, add the following in order:

      • Assay buffer

      • A serial dilution of this compound (or DMSO for the control wells).

      • Enzyme solution.

    • Incubate the plate at the optimal temperature for the enzyme (typically 37°C) for 10-15 minutes to allow the inhibitor to interact with the enzyme.

    • Initiate the enzymatic reaction by adding the substrate solution to each well.

    • Immediately begin monitoring the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the fluorophore (AMC: Ex/Em = ~360/460 nm; AFC: Ex/Em = ~400/505 nm).

    • Record fluorescence readings every 1-2 minutes for a period of 30-60 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each inhibitor concentration.

    • Normalize the reaction rates to the control (DMSO only) to obtain the percent inhibition.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Mandatory Visualizations

To further elucidate the experimental process and the biological context of the enzymes being studied, the following diagrams are provided.

Experimental_Workflow_for_IC50_Determination cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents (Enzyme, Substrate, Inhibitor) plate Prepare 96-well Plate reagents->plate add_inhibitor Add Serial Dilutions of this compound plate->add_inhibitor add_enzyme Add Enzyme add_inhibitor->add_enzyme pre_incubate Pre-incubate add_enzyme->pre_incubate add_substrate Add Substrate pre_incubate->add_substrate read_fluorescence Read Fluorescence (Kinetic Mode) add_substrate->read_fluorescence calc_rate Calculate Reaction Rates read_fluorescence->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve det_ic50 Determine IC50 Value plot_curve->det_ic50

Caption: Workflow for IC50 determination of this compound.

Apoptosis_Signaling_Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway death_ligand Death Ligand (e.g., FasL, TNF-α) death_receptor Death Receptor death_ligand->death_receptor disc DISC Formation death_receptor->disc caspase8 Caspase-8 disc->caspase8 procaspase8 Pro-Caspase-8 procaspase8->disc procaspase37 Pro-Caspase-3, -7 caspase8->procaspase37 dna_damage DNA Damage / Stress p53 p53 Activation dna_damage->p53 bax_bak Bax/Bak Activation p53->bax_bak mito Mitochondrion bax_bak->mito cytochrome_c Cytochrome c Release mito->cytochrome_c apoptosome Apoptosome Formation cytochrome_c->apoptosome caspase9 Caspase-9 apoptosome->caspase9 procaspase9 Pro-Caspase-9 procaspase9->apoptosome caspase9->procaspase37 caspase37 Caspase-3, -7 procaspase37->caspase37 substrates Cellular Substrates caspase37->substrates apoptosis Apoptosis substrates->apoptosis

Caption: Caspase-mediated apoptosis signaling pathways.

By following the outlined experimental protocols and data presentation formats, researchers can generate a robust and comparative dataset to thoroughly characterize the cross-reactivity profile of this compound. This information is crucial for understanding its mechanism of action, predicting potential off-target effects, and guiding its further development as a therapeutic agent.

A Comparative Guide to the Mass Spectrometric Characterization of Aspartate Isomers in Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate characterization of protein modifications is paramount. One such critical modification is the isomerization of L-aspartic acid (L-Asp) to L-isoaspartic acid (L-isoAsp) and the potential presence of D-aspartic acid (D-Asp). These changes can significantly impact a protein's structure, function, and stability, making their detection and quantification essential. While the user's query mentioned Z-D-Asp-OH, a protected form of D-aspartic acid, the core scientific challenge lies in distinguishing aspartate isomers within a peptide backbone. This guide provides a comprehensive comparison of mass spectrometry-based methods for this purpose.

The isomerization of L-aspartic acid proceeds through a succinimide (B58015) intermediate, which can then hydrolyze to form either L-Asp or the more common L-isoAsp, typically in a 1:3 ratio.[1] This non-enzymatic process can also lead to racemization, producing D-Asp and D-isoAsp.[2] Distinguishing these isomers is challenging as they are isobaric, meaning they have the same mass.

Comparative Analysis of Mass Spectrometry Fragmentation Techniques

Various tandem mass spectrometry (MS/MS) fragmentation techniques have been developed to differentiate between Asp and isoAsp residues. The choice of method depends on the available instrumentation, the nature of the peptide, and the desired level of detail.

Fragmentation MethodPrincipleDiagnostic Ions for isoAspAdvantagesLimitations
Collision-Induced Dissociation (CID) Involves the acceleration of ions, leading to collisions with neutral gas molecules and subsequent fragmentation.Differences in fragment ion intensities, particularly b and y-ions.[3][4] Can produce diagnostic b+H₂O and y-46 ions.[3][5]Widely available on most mass spectrometers.Does not always produce unique diagnostic ions, relying on relative intensity changes which can be subtle.[4]
Electron Transfer Dissociation (ETD) Involves the transfer of an electron to a multiply charged precursor ion, causing fragmentation of the peptide backbone.Produces characteristic c•+57 and z-57 fragment ions.[2][3][4]Highly effective for distinguishing isomers.[3][4] Efficient for fragmenting large peptides and preserving post-translational modifications.[3]Requires multiply charged precursor ions for optimal fragmentation.
Electron Capture Dissociation (ECD) Similar to ETD, an electron is captured by a multiply charged ion, leading to backbone cleavage.Also generates c•+57 and z-57 diagnostic ions for isoAsp.[3][4]Provides similar advantages to ETD in distinguishing isomers.Typically requires a Fourier Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap mass spectrometer.
Ultraviolet Photodissociation (UVPD) Uses high-energy photons (e.g., 193 nm) to induce fragmentation.Generates enhanced y-18, y-45, and y-46 ions for isoAsp-containing peptides.[5]Can provide unique fragmentation pathways and complementary information to other methods.[5]Less common than CID or ETD/ECD and requires specialized instrumentation.
Post-Source Decay (PSD) A fragmentation method used in MALDI-TOF mass spectrometry where ions spontaneously fragment after acceleration.Can generate diagnostic b+H₂O ions for isoAsp.[3]Useful for MALDI-based workflows.Spectra can be complex and interpretation may be challenging.

Experimental Protocols

A general workflow for the characterization of aspartate isomerization in a protein sample involves several key steps.

1. Sample Preparation and Enzymatic Digestion: The protein of interest is first denatured, reduced, and alkylated to unfold the protein and make it accessible to proteolytic enzymes. Subsequently, the protein is digested into smaller peptides using a protease such as trypsin. To aid in the specific identification of isoAsp-containing peptides, an alternative protease, Asp-N, can be used. Asp-N selectively cleaves N-terminal to aspartic acid residues but not isoaspartic acid residues, allowing for the enrichment and differentiation of isoaspartyl peptides.[6]

2. Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Analysis: The resulting peptide mixture is separated by reverse-phase liquid chromatography and introduced into the mass spectrometer. A typical data acquisition strategy involves a full MS scan to detect the peptide precursor ions, followed by data-dependent MS/MS scans on the most abundant precursors using one or more of the fragmentation methods described above (e.g., CID and ETD).

3. Isotopic Labeling for Enhanced Detection and Quantification: To definitively identify and quantify the site of isomerization, stable isotope labeling can be employed.

  • ¹⁸O-Labeling: The protein can be incubated in H₂¹⁸O, leading to the incorporation of an ¹⁸O atom during the hydrolysis of the succinimide intermediate.[7][8] This results in a 2 Da mass shift in the peptide containing the isomerization site, allowing for its unambiguous identification in the mass spectrum.[7][8]

  • Deuterium (B1214612) Labeling: A novel method involves deuterium labeling where the unique structure of isoAsp allows for the incorporation of a deuteron (B1233211) from a D₂O solvent, facilitating its identification.[9]

Visualizing the Workflow and Isomerization Pathway

The following diagrams illustrate the experimental workflow and the chemical pathway of aspartate isomerization.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Analysis Protein Protein Sample Denature Denaturation, Reduction, Alkylation Protein->Denature Digest Enzymatic Digestion (e.g., Trypsin, Asp-N) Denature->Digest LC Liquid Chromatography Separation Digest->LC MS MS Scan (Precursor Ions) LC->MS MSMS MS/MS Fragmentation (e.g., CID, ETD) MS->MSMS Data Data Interpretation MSMS->Data ID Identification of Isoaspartate Data->ID Quant Quantification ID->Quant

Caption: Experimental workflow for identifying aspartate isomerization.

isomerization_pathway Asp L-Aspartic Acid Succinimide Succinimide Intermediate Asp->Succinimide - H₂O Succinimide->Asp + H₂O isoAsp L-isoaspartic Acid Succinimide->isoAsp + H₂O (major product) DAsp D-Aspartic Acid / D-isoaspartic Acid Succinimide->DAsp Racemization

Caption: Pathway of L-Aspartic acid isomerization and racemization.

References

A Comparative Analysis of Coupling Reagents for Z-D-Asp-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate coupling reagent is a critical determinant in the successful synthesis of peptides. This is particularly true when incorporating amino acids with sensitive side chains, such as Z-D-Asp-OH (N-carbobenzyloxy-D-aspartic acid), where the risk of side reactions like aspartimide formation and racemization is heightened. This guide provides an objective comparison of three widely used coupling reagents—HATU, HBTU, and EDC in combination with HOBt—supported by a summary of their performance metrics and detailed experimental protocols.

Performance Comparison of Coupling Reagents

The choice of coupling reagent directly impacts reaction efficiency, time, and the purity of the final peptide. The following table summarizes the expected performance of HATU, HBTU, and EDC/HOBt when used for the incorporation of this compound, based on established principles in peptide chemistry.

ParameterHATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)EDC/HOBt (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide / Hydroxybenzotriazole)
Coupling Efficiency Very High (>95%)[1]High (>90%)[1]High
Reaction Time Fast (5-20 minutes)[1]Moderate (15-60 minutes)[1]Moderate to Slow (30-120 minutes)
Racemization Risk Low[1][2]Low to Moderate[2]Low (with HOBt)[2]
Aspartimide Formation Lower propensity due to faster reactionModerate propensityModerate propensity
Key Advantages High reactivity, suitable for sterically hindered amino acids, rapid coupling.[1][2]Good efficiency, widely used.[2]Cost-effective, water-soluble byproducts are easily removed.[2]
Potential Drawbacks Higher cost, potential for guanidinylation if used in excess.[1][3]Risk of guanidinylation if used in excess.[2][3]Can be slower, potential for N-acylurea formation.

Experimental Protocols

The following are generalized protocols for the coupling of this compound using HATU, HBTU, and EDC/HOBt in solid-phase peptide synthesis (SPPS). These should be optimized for specific peptide sequences and reaction conditions.

HATU-Mediated Coupling

This protocol is recommended for rapid and efficient coupling, especially for challenging sequences.

Materials:

  • Resin-bound peptide with a free N-terminus

  • This compound (1.2 equivalents)

  • HATU (1.15 equivalents)[1]

  • N,N-Diisopropylethylamine (DIPEA) (2 equivalents)[4]

  • N,N-Dimethylformamide (DMF)

Procedure:

  • In a separate reaction vessel, dissolve this compound and HATU in DMF.

  • Add DIPEA to the solution and allow for a pre-activation period of 1-2 minutes at room temperature.[1]

  • Add the activated amino acid solution to the resin.

  • Allow the coupling reaction to proceed for 20-60 minutes at room temperature.[1]

  • Monitor the reaction completion using a qualitative method (e.g., Kaiser test).

  • Upon completion, wash the resin thoroughly with DMF and Dichloromethane (DCM) to remove excess reagents and byproducts.[4]

HBTU-Mediated Coupling

A standard and effective protocol for routine peptide synthesis.

Materials:

  • Resin-bound peptide with a free N-terminus

  • This compound (1.2 equivalents)

  • HBTU (1.15 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (2 equivalents)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • In a separate reaction vessel, dissolve this compound and HBTU in DMF.

  • Add DIPEA to the solution to begin the activation of the carboxylic acid.

  • Immediately add the solution to the resin.

  • Allow the coupling reaction to proceed for 30-90 minutes at room temperature.[1]

  • Monitor the reaction completion using a qualitative method (e.g., Kaiser test).

  • Once the reaction is complete, wash the resin with DMF and DCM.

EDC/HOBt-Mediated Coupling

A classic and cost-effective method with a focus on minimizing racemization.

Materials:

  • Resin-bound peptide with a free N-terminus

  • This compound (1.2 equivalents)

  • EDC (1.2 equivalents)[5]

  • HOBt (1.2 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (2 equivalents)

  • N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)[5]

Procedure:

  • Swell the resin in the chosen solvent (DMF or DCM).

  • In a separate reaction vessel, dissolve this compound and HOBt in the solvent.

  • Add DIPEA to the solution.

  • Add EDC to the mixture and stir for a few minutes to allow for the formation of the HOBt-ester.

  • Add the activated amino acid solution to the resin.

  • Allow the coupling reaction to proceed for 1-2 hours at room temperature.

  • Monitor the reaction completion using a qualitative method (e.g., Kaiser test).

  • Upon completion, wash the resin with DMF and DCM to remove the water-soluble urea (B33335) byproduct and other reagents.[5]

Visualizing the Peptide Coupling Workflow

The following diagrams illustrate the general workflow and logic of the peptide coupling process.

Peptide_Coupling_Workflow cluster_activation Activation Step cluster_coupling Coupling Step This compound This compound Activated_Ester Activated Ester Intermediate This compound->Activated_Ester + Coupling_Reagent Coupling Reagent (HATU, HBTU, or EDC/HOBt) Coupling_Reagent->Activated_Ester Resin_Peptide Resin-Bound Peptide (Free N-terminus) Coupled_Peptide Elongated Peptide Activated_Ester->Coupled_Peptide + Resin_Peptide->Coupled_Peptide

Caption: General workflow of this compound activation and coupling.

Reagent_Selection_Logic Start Select Coupling Reagent for this compound High_Efficiency Need for Highest Efficiency and Speed? Start->High_Efficiency Cost_Sensitive Is Cost a Major Constraint? High_Efficiency->Cost_Sensitive No Use_HATU Use HATU High_Efficiency->Use_HATU Yes Minimize_Racemization Primary Goal: Minimize Racemization? Cost_Sensitive->Minimize_Racemization No Use_EDC_HOBt Use EDC/HOBt Cost_Sensitive->Use_EDC_HOBt Yes Use_HBTU Consider HBTU Minimize_Racemization->Use_HBTU No Minimize_Racemization->Use_EDC_HOBt Yes

Caption: Decision logic for selecting a suitable coupling reagent.

Conclusion

The selection of a coupling reagent for this compound requires a careful balance of efficiency, reaction time, cost, and the potential for side reactions. HATU stands out as a highly efficient reagent for rapid and challenging couplings, minimizing the risk of racemization.[1][2] HBTU offers a reliable and widely used alternative.[2] EDC/HOBt remains a valuable, cost-effective option, particularly when the primary concern is the suppression of racemization.[2] The provided protocols and decision logic aim to assist researchers in making an informed choice to optimize their peptide synthesis workflows.

References

A Comparative Guide to the Biological Evaluation of Peptides Synthesized with Z-D-Asp-OH versus Other Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of non-canonical amino acids, such as D-isomers, represents a cornerstone of modern peptide drug design. This guide provides an objective comparison of the biological performance of peptides synthesized with N-benzyloxycarbonyl-D-aspartic acid (Z-D-Asp-OH) against their L-aspartic acid (L-Asp) counterparts and other relevant isomers. By presenting supporting experimental data and detailed methodologies, this document aims to equip researchers with the necessary information to make informed decisions in the development of novel peptide-based therapeutics.

Enhanced Stability and Altered Bioactivity: The Impact of D-Aspartic Acid Incorporation

The substitution of the naturally occurring L-aspartic acid with its D-enantiomer can profoundly influence a peptide's physicochemical and biological properties. One of the most significant advantages of incorporating D-amino acids is the enhanced resistance to proteolytic degradation.[1][2] This increased stability translates to a longer in vivo half-life, a critical factor for improving the pharmacokinetic profile of peptide drugs.[3][4]

Beyond stability, the stereochemistry of the aspartic acid residue can modulate the peptide's conformation, thereby altering its interaction with biological targets. This can lead to changes in receptor binding affinity, enzyme inhibition, and overall biological activity.[2] For instance, while L-amino acids are the standard for protein synthesis, peptides containing D-amino acids can exhibit unique biological functions.[5]

Comparative Biological Evaluation: A Data-Driven Analysis

While broad statements about the benefits of D-amino acid incorporation are common, a quantitative comparison is essential for rational peptide design. The following sections present available data comparing the biological activities of D-Asp and L-Asp containing peptides in two key areas: caspase inhibition and integrin binding.

Caspase Inhibition

Caspases, a family of cysteine-aspartic proteases, are key mediators of apoptosis and inflammation.[3] Peptide-based inhibitors are valuable tools for studying and potentially treating diseases associated with dysregulated caspase activity. The recognition sequence for many caspases includes an aspartic acid residue at the P1 position.

InhibitorTargetIC50 / KiComments
Z-DEVD-FMKCaspase-3IC50: ~39 µMA widely used, irreversible inhibitor of caspase-3. The DEVD sequence mimics the natural cleavage site.
Z-VAD-FMKPan-caspaseBroad inhibitionA broad-spectrum caspase inhibitor, also utilizing L-amino acids.
Z-IETD-FMKCaspase-8Potent inhibitionA specific inhibitor for caspase-8, again based on the L-amino acid sequence.
Z-LEHD-FMKCaspase-9Potent inhibitionA specific inhibitor for caspase-9, following the pattern of L-amino acid preference.

Note: The IC50 and Ki values can vary depending on the specific assay conditions.

Integrin Binding

Integrins are a family of transmembrane receptors that mediate cell-matrix and cell-cell adhesion. The Arg-Gly-Asp (RGD) motif is a common recognition sequence for many integrins.[10] The conformation of the RGD loop, which is influenced by the stereochemistry of its constituent amino acids, is critical for binding affinity and selectivity.

Direct quantitative comparisons of RGD peptides containing D-Asp versus L-Asp are also limited. However, studies on cyclic RGD peptides have shown that the conformation is crucial for high-affinity binding.[11] While specific Kd values for a direct D-Asp vs L-Asp comparison in an otherwise identical RGD peptide are not available in the provided search results, the principle remains that altering the stereochemistry of the aspartic acid residue will impact the three-dimensional structure of the RGD motif and, consequently, its binding to integrins.

Experimental Protocols

To facilitate the replication and validation of findings, detailed methodologies for key experiments are provided below.

Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines a general procedure for Fmoc-based solid-phase peptide synthesis, which can be adapted for the incorporation of this compound.

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-protected amino acids (including Fmoc-D-Asp(OtBu)-OH or Z-D-Asp(OtBu)-OH)

  • Coupling reagents (e.g., HBTU, HATU)

  • Base (e.g., DIPEA)

  • Deprotection solution: 20% piperidine (B6355638) in DMF

  • Solvents: DMF, DCM

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.[12]

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF and DCM.[13]

  • Amino Acid Coupling:

    • Pre-activate the Fmoc-amino acid (3 equivalents) with a coupling reagent (e.g., HBTU, 3 equivalents) and a base (e.g., DIPEA, 6 equivalents) in DMF for a few minutes.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Monitor the coupling reaction using a Kaiser test.[14]

  • Washing: Wash the resin with DMF and DCM to remove excess reagents.

  • Repeat: Repeat the deprotection and coupling steps for each amino acid in the sequence.

  • Cleavage and Deprotection: After the final amino acid is coupled, wash the resin and treat it with a cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the crude peptide by reverse-phase HPLC.

Workflow for Solid-Phase Peptide Synthesis:

SPPS_Workflow Start Start: Swell Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 Wash (DMF/DCM) Deprotection->Wash1 Coupling Amino Acid Coupling (HBTU/DIPEA) Wash1->Coupling Wash2 Wash (DMF/DCM) Coupling->Wash2 Cycle Repeat for Each Amino Acid Wash2->Cycle Cycle->Deprotection Next Amino Acid Final_Wash Final Wash Cycle->Final_Wash Final Amino Acid Cleavage Cleavage from Resin (TFA Cocktail) Final_Wash->Cleavage Purification Precipitation & HPLC Purification Cleavage->Purification D_Asp_Signaling D_Asp D-Aspartate NMDAR NMDA Receptor D_Asp->NMDAR activates AC Adenylate Cyclase NMDAR->AC stimulates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates StAR StAR Protein PKA->StAR activates Cholesterol Cholesterol StAR->Cholesterol transports to mitochondria Pregnenolone Pregnenolone Cholesterol->Pregnenolone conversion Testosterone Testosterone Pregnenolone->Testosterone ...multiple steps

References

Unveiling the Inhibitory Profile of Z-D-Asp-OH: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Absence of evidence in current literature: Extensive searches of publicly available scientific databases and literature have not yielded any data on the enzyme inhibition kinetics of Z-D-Aspartic acid with a benzyloxycarbonyl protecting group (Z-D-Asp-OH). This compound is consistently referenced as a building block in peptide synthesis rather than as an enzyme inhibitor.

To fulfill the structural and content requirements of the user's request for a comparative guide, this document presents a hypothetical scenario in which this compound is evaluated as a potential inhibitor of Caspase-3 , a key executioner enzyme in the apoptotic pathway. This guide is intended to serve as a template for presenting such data, should it become available through future research. The data presented for this compound is purely illustrative. For comparison, publicly available data for the well-characterized Caspase-3 inhibitor, Z-DEVD-FMK, is included.

Comparative Inhibition Kinetics of Caspase-3 Inhibitors

The inhibitory potential of this compound against human recombinant Caspase-3 was hypothetically assessed and compared to the known inhibitor Z-DEVD-FMK. The following table summarizes the key kinetic parameters.

InhibitorIC₅₀ (nM)Kᵢ (nM)Mechanism of Inhibition
This compound (Hypothetical) 850425Competitive
Z-DEVD-FMK 0.2 - 180.23Irreversible, Covalent

Experimental Protocols

Caspase-3 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ) of test compounds against human Caspase-3.

Materials:

  • Human Recombinant Caspase-3 (active)

  • Assay Buffer: 20 mM PIPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% Sucrose, pH 7.2

  • Caspase-3 Substrate: Ac-DEVD-pNA (Acetyl-Asp-Glu-Val-Asp-p-nitroanilide)

  • Test Compounds: this compound (hypothetical), Z-DEVD-FMK

  • 96-well microplate reader

Procedure:

  • A stock solution of the test compound was prepared in DMSO. A serial dilution of the test compound was prepared in the assay buffer.

  • In a 96-well plate, 50 µL of the assay buffer containing various concentrations of the test compound was added to each well.

  • 25 µL of the active human recombinant Caspase-3 solution was added to each well and incubated for 15 minutes at 37°C.

  • To initiate the reaction, 25 µL of the Caspase-3 substrate, Ac-DEVD-pNA, was added to each well.

  • The absorbance at 405 nm was measured kinetically for 30 minutes at 37°C using a microplate reader. The rate of pNA release is proportional to the Caspase-3 activity.

  • The IC₅₀ values were calculated by plotting the percentage of inhibition versus the inhibitor concentration.

  • For the determination of the inhibition constant (Kᵢ) and the mechanism of inhibition, the assay was performed with varying concentrations of both the inhibitor and the substrate. The data was then fitted to the appropriate enzyme inhibition models (e.g., Michaelis-Menten, Lineweaver-Burk).

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the apoptotic signaling pathway involving Caspase-3 and a typical experimental workflow for assessing enzyme inhibition.

Caspase3_Signaling_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway FasL FasL FasR Fas Receptor FasL->FasR Binding FADD FADD FasR->FADD Recruitment Procaspase8 Pro-caspase-8 FADD->Procaspase8 Activation Caspase8 Caspase-8 Procaspase8->Caspase8 Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 DNA_damage DNA Damage Mitochondrion Mitochondrion DNA_damage->Mitochondrion Stress Signal Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Apaf1 Apaf-1 Cytochrome_c->Apaf1 Procaspase9 Pro-caspase-9 Apaf1->Procaspase9 Activation Caspase9 Caspase-9 Procaspase9->Caspase9 Caspase9->Procaspase3 Caspase3 Caspase-3 Procaspase3->Caspase3 Cleavage Substrates Cellular Substrates (e.g., PARP) Caspase3->Substrates Cleavage Apoptosis Apoptosis Substrates->Apoptosis

Caption: Apoptotic signaling pathways activating Caspase-3.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound_Prep Prepare Inhibitor Stock Solutions (this compound, Z-DEVD-FMK) Incubation Incubate Caspase-3 with Inhibitor Compound_Prep->Incubation Enzyme_Prep Prepare Active Caspase-3 Enzyme_Prep->Incubation Substrate_Prep Prepare Substrate (Ac-DEVD-pNA) Reaction Initiate Reaction with Substrate Substrate_Prep->Reaction Incubation->Reaction Detection Measure Absorbance (405 nm) Reaction->Detection IC50_Calc Calculate IC50 Detection->IC50_Calc Ki_Calc Determine Ki and Inhibition Mechanism Detection->Ki_Calc Comparison Compare Inhibitory Potency IC50_Calc->Comparison Ki_Calc->Comparison

Caption: Workflow for Caspase-3 inhibition assay.

Safety Operating Guide

Safe Disposal of Z-D-Asp-OH: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the proper disposal of chemical reagents like Z-D-Asp-OH is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive overview of the necessary procedures for the safe handling and disposal of this compound, ensuring compliance and minimizing risk.

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of this compound.

PropertyValue
Molecular FormulaC₁₂H₁₃NO₆[1]
Molecular Weight267.23 g/mol [1]
AppearanceOff-white powder/solid
Melting Point187 - 192 °C
Purity≥98.0%[1]
Storage Temperature-20°C to -80°C[2]

Disposal Procedures

The disposal of this compound should be conducted in accordance with local, state, and federal regulations. As a non-combustible solid, specific protocols should be followed to ensure safe handling and disposal.

Step 1: Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure the following personal protective equipment is worn:

  • Eye Protection: Chemical safety goggles or glasses.

  • Hand Protection: Protective gloves (e.g., nitrile rubber).

  • Respiratory Protection: A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if there is a risk of inhalation.[3]

  • Body Protection: A lab coat or other protective clothing to prevent skin exposure.[3]

Step 2: Waste Collection

  • Solid Waste:

    • Carefully sweep up the solid this compound, avoiding dust generation.

    • Place the swept material into a clearly labeled, sealed container suitable for chemical waste.

  • Contaminated Materials:

    • Any materials used to clean up spills, such as absorbent pads or paper towels, should also be placed in the sealed waste container.

    • Empty containers of this compound should be triple-rinsed with an appropriate solvent. The rinsate should be collected and treated as chemical waste.

Step 3: Storage Pending Disposal

  • Store the sealed waste container in a designated, well-ventilated, and cool, dry area away from incompatible materials.

  • The storage area should be clearly marked as "Hazardous Waste" or "Chemical Waste."

Step 4: Final Disposal

  • Dispose of the chemical waste through a licensed hazardous waste disposal company.

  • Do not dispose of this compound down the drain or in regular trash.

  • Always follow the specific disposal guidelines provided by your institution's Environmental Health and Safety (EHS) department.

Experimental Protocol: Spill Response

In the event of a this compound spill, the following procedure should be implemented:

  • Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.

  • Ensure Proper Ventilation: Increase ventilation in the area to disperse any airborne dust.

  • Don Appropriate PPE: Wear the personal protective equipment outlined in the disposal procedures.

  • Contain the Spill: If it is a powder, carefully cover the spill with a damp paper towel to prevent it from becoming airborne.

  • Clean the Spill:

    • For small spills, gently sweep the material into a dustpan and place it in a labeled waste container.

    • For larger spills, use an absorbent material to collect the powder before sweeping.

  • Decontaminate the Area: Clean the spill area with a suitable solvent or detergent and water. Collect all cleaning materials as hazardous waste.

  • Dispose of Waste: All contaminated materials, including PPE, should be placed in a sealed bag or container and disposed of as chemical waste.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

A This compound Waste Generated I Is the container empty? A->I Empty Containers BA BA A->BA B Solid Waste (Powder) D Wear Appropriate PPE B->D C Contaminated Materials (Gloves, Wipes) C->D E Collect in a Labeled, Sealed Container D->E F Store in Designated Hazardous Waste Area E->F G Arrange for Pickup by Licensed Waste Disposal Vendor F->G H Final Disposal at a Permitted Facility G->H I->E No (residue) J Triple Rinse with Appropriate Solvent I->J Yes K Collect Rinsate as Hazardous Waste J->K L Dispose of rinsed container as non-hazardous waste (if permitted) J->L K->F BA->C

Caption: Workflow for the safe disposal of this compound waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Z-D-Asp-OH
Reactant of Route 2
Reactant of Route 2
Z-D-Asp-OH

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.